3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
Description
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Properties
IUPAC Name |
(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQUAICTHKEIND-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1-ethylimidazol-2-yl)acrylic acid chemical properties
Technical Monograph: 3-(1-Ethylimidazol-2-yl)acrylic Acid
Part 1: Executive Summary & Chemical Identity
3-(1-Ethylimidazol-2-yl)acrylic acid is a heterocyclic building block belonging to the class of imidazole-conjugated enoic acids. Structurally, it consists of an imidazole ring N-alkylated with an ethyl group at the 1-position and substituted with an acrylic acid moiety at the 2-position.
Unlike its naturally occurring isomer urocanic acid (4-imidazoleacrylic acid), the 2-substituted derivative is primarily a synthetic intermediate. It serves as a critical pharmacophore in the development of histone deacetylase (HDAC) inhibitors, receptor antagonists, and cross-linking agents for functionalized polymers. Its conjugated system (
| Chemical Property | Data / Descriptor |
| IUPAC Name | (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| CAS Number (Generic) | 683816-01-5 (Parent unsubstituted acid); Specific ethyl derivative is custom synthesis.[1][2] |
| Predicted pKa | ~4.5 (Carboxyl), ~7.1 (Imidazole N3) |
| Solubility | Amphoteric; Soluble in dilute aqueous acid/base; DMSO, Methanol. |
Part 2: Physicochemical Profile & Stability
The physicochemical behavior of 3-(1-ethylimidazol-2-yl)acrylic acid is dominated by its zwitterionic potential and the "push-pull" electronic nature of the imidazole-acrylate system.
Acid-Base Equilibria
The compound possesses two ionizable centers:
-
The Carboxylic Acid (
): Acts as a proton donor. At physiological pH (7.4), this group is largely deprotonated ( ). -
The Imidazole Nitrogen (N3): Acts as a proton acceptor. The 1-ethyl substitution increases electron density at the ring, slightly elevating the basicity of N3 compared to the unsubstituted parent.
Implication for Formulation: In neutral aqueous solution, the molecule likely exists in a zwitterionic equilibrium, enhancing water solubility compared to non-ionic esters.
E/Z Isomerism
The double bond allows for stereoisomerism. The (E)-isomer is thermodynamically favored due to steric hindrance between the imidazole ring and the carboxylic acid group in the (Z)-configuration.
-
Stability Note: Exposure to UV light can induce photo-isomerization from E to Z, a property observed in analogous urocanic acid derivatives. Solutions should be protected from light.
Part 3: Synthetic Methodology
The most robust route to 3-(1-ethylimidazol-2-yl)acrylic acid is the Knoevenagel Condensation . This protocol ensures high stereoselectivity for the (E)-isomer and avoids the use of unstable organometallic intermediates.
Protocol: Knoevenagel Condensation
Precursor: 1-Ethylimidazole-2-carbaldehyde.
Reagents:
-
Malonic acid (1.2 equivalents)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic amount)
Step-by-Step Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethylimidazole-2-carbaldehyde (10 mmol) in anhydrous pyridine (15 mL).
-
Addition: Add malonic acid (12 mmol) and piperidine (0.1 mL).
-
Condensation & Decarboxylation: Heat the mixture to 80–100°C for 4–6 hours.
-
Mechanism: The initial condensation forms a dicarboxylic intermediate, which spontaneously decarboxylates under thermal conditions to yield the acrylic acid.
-
-
Workup (Self-Validating):
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (50 mL).
-
Adjust pH to ~4.5–5.0 (isoelectric point) using dilute HCl. The product should precipitate as a white/pale yellow solid.
-
-
Purification: Recrystallize from ethanol/water or purify via HPLC if high purity is required for biological assays.
Visualizing the Synthesis Pathway
Figure 1: Synthetic route via Knoevenagel condensation followed by thermal decarboxylation.[3]
Part 4: Chemical Reactivity & Applications
Michael Addition Acceptor
The
-
Reactivity: Thiols (e.g., cysteine residues in proteins) and secondary amines can add across the double bond.
-
Application: This property is utilized in designing covalent inhibitors . The acrylic acid moiety acts as a "warhead," forming a permanent bond with a cysteine residue in the active site of target enzymes (e.g., kinases or viral proteases).
Polymerization
The acrylic double bond allows this compound to function as a functional monomer.[4]
-
Copolymerization: Can be copolymerized with acrylamide or PEG-acrylates to introduce imidazole functionalities into hydrogels.
-
Use Case: Imidazole groups provide pH-buffering capacity (proton sponge effect) in drug delivery vehicles, facilitating endosomal escape of genetic payloads.
Part 5: Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Method | Expected Signature | Diagnostic Value |
| Doublets at | Large coupling constant ( | |
| Triplet (~1.4 ppm) and Quartet (~4.1 ppm). | Confirms the integrity of the N-Ethyl group . | |
| IR Spectroscopy | Strong band at 1690–1710 cm | Indicates the conjugated Carboxylic Acid (C=O) . |
| Mass Spectrometry | [M+H] | Confirms molecular weight.[1][2][5][6] |
References
-
Synthesis of Imidazole Acrylic Acids: Fan, X., et al. (2006).[7] "Stereoselective Synthesis of 3-(Azolyl)acrylates via Knoevenagel Condensation." Synthesis, 2006(14), 2286–2290. Link
-
Reactivity of Imidazole Derivatives: Jain, R., et al. (2013). "Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 23(1), 215-221. Link
-
Michael Addition Mechanisms: Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link
-
Analogous Compounds (Thio-derivatives): Hattan, C. M., et al. (2011). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid." Synthetic Communications, 43(1).[7] Link
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A Technical Guide to (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid: Synthesis, Characterization, and Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the heterocyclic compound (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, including its systematic nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization, and a discussion of its potential in pharmacological research.
Introduction and Nomenclature
The imidazole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products like the amino acid histidine and synthetic drugs such as metronidazole.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged structure" in drug design.[1] The modification of this core with functional groups, such as an acrylic acid moiety, gives rise to compounds with diverse biological potential. Aryl and heteroaryl propionic acid derivatives, for instance, are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]
The topic of this guide, 1-ethyl-2-imidazoleacrylic acid, is more precisely defined by its systematic IUPAC name: (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid . This name clarifies the structure:
-
prop-2-enoic acid: A three-carbon carboxylic acid with a double bond between carbons 2 and 3 (commonly known as acrylic acid).
-
(2E)-: Specifies the stereochemistry at this double bond as trans (entgegen), which is generally the more stable isomer.
-
3-(1-ethyl-1H-imidazol-2-yl): Indicates that the imidazole ring is attached at the third carbon of the propenoic acid chain. The imidazole itself is substituted at two positions: an ethyl group on one nitrogen (N1) and the attachment to the acrylic acid chain at carbon 2.
This compound belongs to the broader class of substituted propenoic acids, which are explored for a range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6]
Physicochemical and Structural Properties
Understanding the fundamental properties of a compound is critical for its application in research and development. The predicted properties for (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 166.18 g/mol | (Calculated) |
| General Appearance | Expected to be a crystalline solid | (Inference) |
| Solubility | Soluble in polar organic solvents; moderate solubility in water. | [7] |
| Acidity (pKa) | Estimated pKa ~4.5-5.0 for the carboxylic acid. | [7] |
Structural Diagram
The chemical structure dictates the molecule's reactivity and interaction with biological targets.
Caption: Chemical structure of (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.
Synthesis and Mechanistic Insights
The most direct and established method for synthesizing α,β-unsaturated carboxylic acids from an aldehyde is the Knoevenagel-Doebner condensation .[8][9] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, followed by decarboxylation.[10]
Reaction Pathway
The synthesis proceeds in two main stages starting from 1-ethyl-2-imidazolecarboxaldehyde and malonic acid.
Caption: Knoevenagel-Doebner reaction pathway for synthesis.
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol details the synthesis of the title compound from its aldehyde precursor.
Materials:
-
1-ethyl-2-imidazolecarboxaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-ethyl-2-imidazolecarboxaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine.
-
Causality: Pyridine serves as both a weakly basic solvent and a catalyst. Malonic acid provides the active methylene group necessary for the initial nucleophilic attack.[9] Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the activation energy for both the initial condensation and the subsequent dehydration and decarboxylation steps, driving the reaction to completion.[9]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into an ice-cold solution of 2M HCl. This will neutralize the pyridine and precipitate the crude product.
-
Causality: Acidification protonates the carboxylate product, decreasing its water solubility and causing it to precipitate. It also protonates the basic pyridine and piperidine, forming water-soluble salts that are easily removed.
-
-
Purification: a. Filter the crude solid product using a Büchner funnel and wash with cold water. b. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water). c. Dry the purified product under vacuum.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthesis.
Caption: Standard workflow for purification and analytical characterization.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals include the vinyl protons of the acrylic acid chain (with a large coupling constant typical for a trans configuration), the ethyl group protons, and the distinct aromatic protons of the imidazole ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Potential Applications in Drug Development
The structural motifs within (2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid suggest several avenues for pharmacological investigation.
-
Anti-inflammatory Activity: The arylpropionic acid scaffold is a well-known feature of many NSAIDs that inhibit cyclooxygenase (COX) enzymes.[3][4] This compound could be investigated for similar inhibitory activities.
-
Antimicrobial Properties: Imidazole derivatives are known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12][13] The conjugated system of the acrylic acid moiety could also contribute to this activity.
-
Anticancer Research: Numerous imidazole-containing compounds have been evaluated as potential anticancer agents.[1][2] The polarity and hydrogen bonding capacity of the imidazole ring can facilitate interactions with various biological targets.
-
Metabolic Stability: In drug design, acrylic acid derivatives are sometimes used as more metabolically stable bioisosteres for ester groups, which are prone to hydrolysis by esterases.[14]
Conclusion
(2E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry. Its synthesis via the Knoevenagel-Doebner condensation is a robust and well-understood process. The combination of the pharmacologically significant imidazole ring and the versatile acrylic acid functional group makes it a promising candidate for screening in anti-inflammatory, antimicrobial, and anticancer research programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules.
References
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - 3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2013). PubMed Central. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
A review: Imidazole synthesis and its biological activities. (2016). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (n.d.). IJRPR. Available at: [Link]
-
The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Available at: [Link]
-
Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. (2013). Amanote Research. Available at: [Link]
-
(PDF) Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid. (2013). ResearchGate. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed Central. Available at: [Link]
-
A Practical Knoevenagel Condensation Catalyzed by Imidazole. (2010). ResearchGate. Available at: [Link]
-
Imidazole: Having Versatile Biological Activities. (2016). Hindawi. Available at: [Link]
-
Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue. (2024). MDPI. Available at: [Link]
-
A Review on “Imidazole and Various Biological Activities”. (2022). International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]
-
Knoevenagel condensation. (2020). L.S.College, Muzaffarpur. Available at: [Link]
-
(E)-3-(2-butyl-1H-imidazol-5-yl)-2-(thiophen-2-ylmethyl)prop-2-enoic acid. (n.d.). PubChem. Available at: [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Korean Chemical Society. Available at: [Link]
-
ethyl 1H-imidazole-2-carboxylate. (n.d.). PubChem. Available at: [Link]
-
1H-Imidazole, 2-ethyl-. (n.d.). NIST WebBook. Available at: [Link]
-
PROP-2-ENOIC ACID. (n.d.). Ataman Kimya. Available at: [Link]
-
(E)-3-(4-(1H-Imidazol-1-ylmethyl)phenyl)-2-propenoic acid hydrochloride. (n.d.). Drugbank. Available at: [Link]
-
1-Ethyl-2-methylimidazole, >98%. (n.d.). RoCo Global. Available at: [Link]
-
trans-Cinnamic acid. (n.d.). Milk Composition Database (MCDB). Available at: [Link]
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Technical Monograph: (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
Classification: Heterocyclic Acrylic Acid / Urocanic Acid Analog
Formula:
Abstract
This technical guide details the synthesis, structural validation, and pharmacophoric utility of (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid . As a structural homolog of trans-urocanic acid and a bioisostere of cinnamic acid, this molecule represents a critical intermediate in the development of covalent enzyme inhibitors. Its core architecture features an electron-deficient alkene conjugated to an imidazole ring, functioning as a "Michael Acceptor" capable of targeting nucleophilic cysteine residues in biological assays. This document provides a self-validating synthetic workflow via the Doebner modification of the Knoevenagel condensation, supported by mechanistic insights and spectroscopic criteria for differentiating geometric isomers.
Chemical Architecture & Significance
Structural Logic
The molecule consists of three distinct pharmacophoric units:
-
The Imidazole Core: A 1,3-diazole ring substituted at the
position with an ethyl group. This lipophilic modification improves membrane permeability compared to the parent urocanic acid ( -H). -
The Vinyl Linker: A prop-2-enoic chain attached at
. The double bond is rigid, creating distinct stereoisomers ( and ). -
The Carboxylic Acid Tail: Provides hydrogen bond donor/acceptor capability and solubility.
The "Michael Acceptor" Warhead
The
-
Mechanism: Nucleophiles (e.g., thiol groups of glutathione or cysteine) attack the
-carbon (C3), resulting in a covalent adduct. -
Selectivity: The steric bulk of the 1-ethyl group modulates the reactivity, potentially reducing off-target toxicity compared to less hindered analogs.
Synthetic Route Design
The synthesis is designed around the Doebner Modification of the Knoevenagel Condensation .[1][2][3] This route is preferred over Wittig olefination for acrylic acid synthesis because it uses stable, inexpensive precursors (malonic acid) and proceeds with high stereoselectivity for the thermodynamically stable E-isomer.
Retrosynthetic Analysis
-
Target: (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
-
Disconnection:
bond. -
Precursors: 1-ethyl-1H-imidazole-2-carbaldehyde + Malonic Acid.
Reaction Pathway Visualization
The following diagram outlines the conversion from the commercial starting material (1-ethylimidazole) to the final acid.
Caption: Two-step synthesis involving C2-selective lithiation/formylation followed by decarboxylative condensation.
Experimental Protocols
Step 1: Synthesis of 1-Ethylimidazole-2-carbaldehyde
Rationale: The C2 proton of N-alkyl imidazoles is the most acidic (
Reagents:
-
1-Ethylimidazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add 1-ethylimidazole (10 mmol) and anhydrous THF (50 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to generate the 2-lithio species (yellow/orange solution).
-
Formylation: Add dry DMF (12 mmol) dropwise. Stir for 30 minutes at -78°C, then allow the mixture to warm to room temperature (RT) over 2 hours.
-
Quench: Quench with saturated
solution (20 mL). -
Extraction: Extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: The crude aldehyde is often pure enough, but can be distilled or purified via silica flash chromatography (EtOAc/Hexane).
Step 2: Knoevenagel-Doebner Condensation
Rationale: The use of pyridine acts as both solvent and base. The malonic acid undergoes condensation to the dicarboxylic intermediate, which spontaneously decarboxylates upon heating to yield the acrylic acid.
Reagents:
-
1-Ethylimidazole-2-carbaldehyde (1.0 eq, from Step 1)
-
Malonic acid (1.5 eq)
-
Pyridine (Solvent, 10 volumes)
-
Piperidine (Catalytic, 0.1 eq)
Procedure:
-
Reaction: In a reaction vial, dissolve the aldehyde (5 mmol) and malonic acid (7.5 mmol) in pyridine (5 mL). Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to 90-100°C for 4–6 hours. Evolution of
gas (bubbling) indicates the decarboxylation is proceeding. -
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The aldehyde spot should disappear.
-
Workup: Cool the reaction to RT. Pour the mixture into ice-cold water (20 mL).
-
Precipitation: Carefully acidify the solution to pH ~4-5 using 1M HCl. Note: The product is amphoteric. Too acidic (pH < 2) forms the soluble hydrochloride salt; too basic (pH > 8) forms the carboxylate salt. The zwitterionic form precipitates at the isoelectric point.
-
Isolation: Filter the white/off-white precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Structural Validation & Isomer Differentiation
The critical quality attribute is confirming the (E)-geometry . The Knoevenagel-Doebner reaction is thermodynamically controlled, heavily favoring the trans isomer due to steric repulsion between the imidazole ring and the carboxylic acid in the cis transition state.
NMR Spectroscopic Criteria
The coupling constant (
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Vinyl | 6.30 – 6.50 | Doublet (d) | 15.5 – 16.0 Hz | Confirms Trans (E) Isomer |
| Vinyl | 7.40 – 7.60 | Doublet (d) | 15.5 – 16.0 Hz | Coupled to |
| Ethyl | 4.00 – 4.20 | Quartet (q) | 7.2 Hz | N-Ethyl group |
| Ethyl | 1.30 – 1.45 | Triplet (t) | 7.2 Hz | N-Ethyl group |
| Imidazole | 7.00 – 7.30 | Singlets/Doublets | ~1.5 Hz | Aromatic ring protons |
Technical Note: If the
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
) -
Expected Peak:
-
Fragmentation: Loss of
(44 Da) or the ethyl group (29 Da) may be observed in MS/MS experiments.
Mechanism of Action (Chemical Biology)
Understanding the mechanism of the synthesis is crucial for troubleshooting low yields. The following diagram illustrates the catalytic cycle within the Doebner modification.
Caption: Step-wise mechanism of the Doebner-Knoevenagel condensation emphasizing the thermal decarboxylation step.
References
-
Fan, X., et al. (2006). "Synthesis of (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid." Synthesis, 2286. (Methodology adapted for imidazole acrylic acids).[4][5]
-
Hattan, C. M., et al. (2013). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." Synthetic Communications, 43(1), 1–8. (Detailed protocol for methyl analogs).
-
Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." (Mechanistic grounding and general conditions).
-
Al-Mughaid, H., et al. (2012).[6] "Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone Derivatives." Molecules, 17. (NMR characterization of N-alkyl imidazole acrylic systems).
-
ACD/Labs. "1H-1H Coupling in Proton NMR." (Authoritative source for J-coupling constants in alkenes).
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- 6. mdpi.com [mdpi.com]
A Technical Guide to Imidazole-Acrylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides an in-depth exploration of imidazole-acrylic acid derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. We will delve into their synthesis, structure-activity relationships, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Imidazole-Acrylic Acid Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental structural motif found in numerous biologically important molecules, including the amino acid histidine and the hormone histamine.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature make it a privileged scaffold in drug design.[4][5][6]
When combined with an acrylic acid moiety, the resulting imidazole-acrylic acid core serves as a versatile building block for creating novel therapeutic agents.[7] The most well-studied natural isomer is trans-urocanic acid, or (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, which is an intermediate in the catabolism of L-histidine.[8][9] It is found in significant concentrations in the stratum corneum of the skin, where it acts as a natural UV photoprotectant.[9] Upon exposure to UVB radiation, the trans-isomer converts to cis-urocanic acid, a molecule known to possess immunomodulatory effects.[9]
This guide will focus on the broader class of imidazole-acrylic acid derivatives, using the extensively researched urocanic acid and its analogues as a primary reference point to discuss their synthesis, chemical properties, and wide-ranging biological applications, from anti-inflammatory to anticancer and antimicrobial activities.[10][11][12][13]
Synthesis of Imidazole-Acrylic Acid Derivatives
The synthesis of imidazole-acrylic acid derivatives can be approached in several ways, typically involving either the construction of the imidazole ring onto a precursor already containing the acrylic acid chain, or the addition of the acrylic acid side chain to a pre-formed imidazole. A common and reliable method involves the condensation of an imidazole-carboxaldehyde with malonic acid, known as the Doebner-Knoevenagel condensation.
Causality in Synthetic Strategy
The choice of a condensation reaction like the Doebner-Knoevenagel is deliberate. It is a robust and high-yielding reaction for forming α,β-unsaturated carboxylic acids. Using pyridine as a base and catalyst (often with a co-catalyst like piperidine) is crucial because pyridine is strong enough to deprotonate malonic acid, initiating the reaction, but not so strong as to cause unwanted side reactions with the imidazole ring. The subsequent decarboxylation step is driven by heat and is a thermodynamically favorable process that yields the desired acrylic acid product.
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of imidazole-4-acrylic acid derivatives.
Detailed Experimental Protocol: Synthesis of trans-Urocanic Acid
This protocol describes a two-step process starting from commercially available 4-(hydroxymethyl)imidazole hydrochloride.
Step 1: Oxidation of 4-(Hydroxymethyl)imidazole to 4-Imidazolecarboxaldehyde
-
Reagents & Setup:
-
4-(Hydroxymethyl)imidazole hydrochloride (1 eq)
-
Activated Manganese Dioxide (MnO₂, ~10 eq)
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Suspend 4-(hydroxymethyl)imidazole hydrochloride and activated MnO₂ in the chosen solvent.
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ solid. Wash the Celite® pad thoroughly with the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 4-imidazolecarboxaldehyde. This product is often used in the next step without further purification.
-
Step 2: Doebner-Knoevenagel Condensation to form trans-Urocanic Acid
-
Reagents & Setup:
-
4-Imidazolecarboxaldehyde (from Step 1, 1 eq)
-
Malonic Acid (1.5 eq)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Round-bottom flask with reflux condenser.
-
-
Procedure:
-
Dissolve the crude 4-imidazolecarboxaldehyde in pyridine in the round-bottom flask.
-
Add malonic acid and a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. The solution will typically change color and CO₂ evolution will be observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~5-6 to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield trans-urocanic acid as a white to light yellow solid.[7]
-
Structure-Activity Relationships (SAR)
The biological activity of imidazole-acrylic acid derivatives can be finely tuned by modifying different parts of the molecule. SAR studies reveal that substitutions on the imidazole ring, as well as modifications to the acrylic acid side chain (e.g., esterification or amidation), can dramatically impact potency and selectivity.[5][14]
Key Modification Points:
-
Imidazole Ring (Positions 1, 2, 5): Substitution at the N-1 position can alter lipophilicity and metabolic stability. Groups at the C-2 and C-5 positions can introduce steric hindrance or new electronic interactions, influencing binding to biological targets.
-
Acrylic Acid Chain: Converting the carboxylic acid to an ester or an amide can improve membrane permeability and bioavailability.[10][15] For instance, ethyl ester derivatives of urocanic acid have shown enhanced anti-inflammatory effects, potentially due to better tissue penetration.[10]
SAR Summary Table: Anti-inflammatory Activity of Urocanic Acid Derivatives
| Compound/Derivative | Modification | Position | Observed Effect on Anti-inflammatory Activity | Reference |
| cis-Urocanic Acid | Isomerization of C=C bond | Acrylic Chain | Attenuates colonic epithelial damage | [10] |
| Ethyl Urocanate | Esterification (Ethyl group) | Carboxyl | Reduced colon weight-to-length ratio in IBD model | [10] |
| Imidazole-4-carboxylic acid | Removal of acrylic chain | N/A | Reduced inflammation area and neutrophil infiltration | [10] |
| Imidazole-4-acetic acid | Saturation of C=C bond | Acrylic Chain | Reduced inflammation area and neutrophil infiltration | [10] |
This data suggests that while the core imidazole structure is crucial for activity, modifications to the side chain can significantly enhance efficacy, likely by improving pharmacokinetic properties.[10]
Biological Activities and Therapeutic Applications
Imidazole derivatives are known to possess a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][12][13][16][17]
Anti-inflammatory Activity
Derivatives of urocanic acid have demonstrated notable anti-inflammatory effects, particularly in the context of Inflammatory Bowel Disease (IBD).[10]
Mechanism of Action: The precise mechanism is multifaceted. cis-Urocanic acid is known to be an immunomodulator. In IBD models, urocanic acid derivatives have been shown to decrease the production of pro-inflammatory cytokines like IL-6 and IL-8, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10.[10] This cytokine modulation is a key strategy in controlling inflammatory responses.
Signaling Pathway Diagram: Cytokine Modulation
Caption: UCA derivatives modulate the inflammatory response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory cytokines.
Protocol: Ex Vivo Cytokine Measurement in Colon Biopsies This protocol is adapted from studies evaluating anti-inflammatory effects in IBD models.[10]
-
Tissue Collection & Culture:
-
Obtain inflamed colonic tissue biopsies from patients with ulcerative colitis under ethical approval.
-
Immediately place biopsies in culture medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin).
-
Incubate tissue in a 24-well plate, with each well containing one biopsy and 1 mL of medium.
-
-
Treatment:
-
Prepare stock solutions of the imidazole-acrylic acid derivatives in a suitable vehicle (e.g., DMSO).
-
Add the test derivatives to the culture medium at desired final concentrations (e.g., 1, 10, 100 µM). Include a vehicle-only control and a positive control (e.g., an anti-TNF-α antibody).
-
Incubate the biopsies for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cytokine Analysis:
-
After incubation, collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentrations of IL-6, IL-8, and IL-10 in the supernatant using a multiplex immunoassay (e.g., Luminex®) or individual ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cytokine levels to the total protein content of the corresponding biopsy tissue.
-
Compare the cytokine levels in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant decrease in IL-6/IL-8 and an increase in IL-10 indicate anti-inflammatory activity.
-
Antimicrobial and Antifungal Activity
The imidazole scaffold is the core of many widely used antifungal drugs, such as clotrimazole and miconazole.[11] These drugs function by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[11] Imidazole-acrylic acid derivatives are being explored as new antimicrobial agents to combat growing drug resistance.[12][18]
Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, a growth indicator like resazurin can be added to aid in visualization.
-
Future Perspectives and Conclusion
Imidazole-acrylic acid derivatives represent a highly versatile and promising class of compounds for drug discovery. Their proven biological activities, coupled with the chemical flexibility of the scaffold, provide a solid foundation for developing new therapeutic agents.[5] Future research will likely focus on:
-
Target-Specific Design: Synthesizing derivatives aimed at specific enzymes or receptors within inflammatory, cancerous, or microbial pathways.
-
Improving Pharmacokinetics: Optimizing derivatives to enhance bioavailability, reduce metabolic degradation, and minimize off-target effects.[19]
-
Combination Therapies: Exploring the synergistic effects of these derivatives when used in conjunction with existing drugs to overcome resistance.[16]
References
-
Anti-Inflammatory Effects of Urocanic Acid Derivatives in Models Ex Vivo and In Vivo of Inflammatory Bowel Disease. National Institutes of Health (NIH). [Link]
-
Urocanic Acid | C6H6N2O2 | CID 736715. PubChem. [Link]
-
Ursolic Acid and Its Derivatives as Bioactive Agents. National Institutes of Health (NIH). [Link]
-
Urocanic acid. Wikipedia. [Link]
- Urocanic acid derivatives.
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Science and Research (IJSR). [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Preprints.org. [Link]
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]
-
Imidazole synthesis. Organic Chemistry Portal. [Link]
-
Review of pharmacological effects of imidazole derivatives. Science and Healthcare of Kazakhstan. [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]
-
Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology. [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Eurekaselect. [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health (NIH). [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR. [Link]
-
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. MDPI. [Link]
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- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. China Intermediates Imidazole-4-acrylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
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- 9. Urocanic acid - Wikipedia [en.wikipedia.org]
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- 11. ijprajournal.com [ijprajournal.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid CAS number
This guide provides an in-depth technical analysis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , a specialized heterocyclic building block used in medicinal chemistry and polymer science.
Part 1: Compound Identity & Technical Specifications
Compound Name: this compound Common Synonyms: 3-(1-Ethylimidazol-2-yl)acrylic acid; 1-Ethyl-1H-imidazole-2-acrylic acid. Chemical Structure:
-
Core: Imidazole ring substituted at the N1 position with an ethyl group.
-
Functional Group: Acrylic acid moiety (prop-2-enoic acid) attached at the C2 position.[1]
-
Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable and most common form synthesized via standard condensation methods.
CAS Registry Status
While the parent compound urocanic acid (3-(1H-imidazol-4-yl)prop-2-enoic acid) is widely indexed (CAS 104-98-3), the N-ethyl-2-substituted derivative is a specialized intermediate often synthesized de novo or sourced from custom synthesis catalogs.
-
Target Compound CAS: Not widely indexed in public registries (e.g., PubChem/ChemSpider) as a standalone commodity chemical. It is available as a catalog item (e.g., Dana Bioscience SKU BD00968691).
-
Primary Precursor CAS: 111851-98-0 (1-Ethyl-1H-imidazole-2-carbaldehyde).
-
Note: Any synthesis or procurement should be anchored to this precursor CAS to ensure structural fidelity.
-
Physicochemical Properties (Predicted):
| Property | Value (Predicted) |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| pKa (Base) | ~6.0 (Imidazole nitrogen) |
| LogP | ~0.5 (Moderate hydrophilicity) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (zwitterionic character).[1] |
Part 2: Synthesis & Experimental Protocols
The most robust route to this compound is the Knoevenagel Condensation . This method is preferred over Wittig olefination for cost-efficiency and direct access to the acid without an ester hydrolysis step.
Mechanism of Action (Synthesis)
-
Deprotonation: A weak base (piperidine/pyridine) deprotonates malonic acid.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 1-ethyl-1H-imidazole-2-carbaldehyde .
-
Dehydration: Elimination of water forms the unsaturated dicarboxylic intermediate.
-
Decarboxylation: Thermal driving force releases CO₂ to yield the acrylic acid product.
Step-by-Step Protocol
Reagents:
-
Precursor: 1-Ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0) [1].
-
Reagent: Malonic acid (CAS 141-82-2).
-
Catalyst/Solvent: Pyridine (anhydrous) and catalytic Piperidine.
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 1-ethyl-1H-imidazole-2-carbaldehyde (10.0 mmol, 1.24 g) and malonic acid (12.0 mmol, 1.25 g) to the flask.
-
Solvation: Dissolve the mixture in Pyridine (20 mL). Add Piperidine (0.5 mL) as a catalyst.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (bubbling) as an indicator of decarboxylation.
-
Monitoring: Check reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (100 mL).
-
Adjust pH to ~4–5 using 1N HCl to precipitate the zwitterionic product.
-
Note: If no precipitate forms, extract with n-Butanol or evaporate to dryness and recrystallize from Ethanol/Water.
-
-
Purification: Recrystallize from hot ethanol to obtain the pure (E)-isomer.
Part 3: Visualization of Chemical Architecture
Synthesis Pathway Diagram
The following diagram illustrates the transformation from the aldehyde precursor to the final acrylic acid derivative.
Caption: Synthesis of this compound via Knoevenagel condensation.
Structure-Activity Relationship (SAR) Context
This molecule serves as a versatile scaffold in drug discovery:
-
Michael Acceptor: The acrylic acid tail acts as an electrophile, potentially forming covalent bonds with cysteine residues in target proteins (e.g., kinase inhibitors).
-
Metal Chelation: The N3 nitrogen of the imidazole ring and the carboxylate group can form bidentate coordination complexes with metalloenzymes.
Caption: Functional dissection of the molecule for medicinal chemistry applications.
Part 4: Applications & Safety
Research Applications
-
S1P Receptor Modulators: Imidazole-acrylic acid derivatives are structural analogs to intermediates used in the synthesis of Sphingosine-1-phosphate (S1P) receptor modulators (e.g., Ozanimod analogs) [2].
-
Polymer Chemistry: Used as a functional monomer to introduce imidazole groups into hydrogels, conferring pH-responsive swelling behavior due to the protonation of the imidazole ring (pKa ~6.0).
-
Photo-Switching: Similar to urocanic acid, this derivative may undergo E-Z photoisomerization under UV irradiation, useful for materials science applications.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The acrylic double bond makes it susceptible to polymerization; keep away from radical initiators or light.
References
-
PubChem. (n.d.). Compound Summary: 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid (Structural Analog). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Imidazole-2-carboxaldehyde. Org. Synth. 2014, 91, 150-159. Retrieved from [Link]
Sources
Technical Guide: Synthesis and Application of 1-Ethyl-1H-imidazole-4-acrylic Acids
Executive Summary
This technical guide provides a comprehensive analysis of 1-ethyl-1H-imidazole-4-acrylic acid and its structural isomers. These compounds serve as critical intermediates in the synthesis of angiotensin II receptor antagonists, novel UV-filtering agents, and functionalized copolymers. This document moves beyond basic descriptions to address the primary challenge in this field: regiocontrol during synthesis . We contrast direct alkylation strategies with de novo ring assembly and Knoevenagel condensation routes, providing a validated protocol for the latter to ensure high isomeric purity.
Structural & Mechanistic Foundations
The Regiochemistry Challenge
The core complexity in working with imidazole acrylic acids lies in the tautomerism of the imidazole ring. The parent compound, urocanic acid (4(5)-imidazoleacrylic acid), exists in equilibrium between two tautomers. When introducing an ethyl group at the nitrogen, two distinct isomers can form:
-
1-ethyl-1H-imidazole-4-acrylic acid (1,4-isomer): The "linear" conjugated system, thermodynamically preferred in many biological contexts.
-
1-ethyl-1H-imidazole-5-acrylic acid (1,5-isomer): The "branched" isomer, often formed as a significant byproduct during non-selective alkylation.
Electronic Influence
The ethyl group at the N1 position exerts a positive inductive effect (+I), increasing the electron density of the imidazole ring compared to the unsubstituted parent. This shift affects:
-
pKa Values: The N3 nitrogen becomes more basic, influencing binding affinity in metalloprotein targets.
-
Michael Acceptor Reactivity: The acrylic acid tail serves as a Michael acceptor. The electron-rich imidazole ring modulates the electrophilicity of the
-carbon, tuning its reactivity toward cysteine proteases or polymer chain initiation.
Synthetic Pathways: Comparative Analysis
Researchers typically employ one of two strategies. Understanding the causality behind choosing one over the other is critical for process scale-up.
Strategy A: Direct N-Alkylation (The "Quick & Dirty" Route)
Reacting urocanic acid directly with ethyl bromide/iodide.
-
Pros: Single step.
-
Cons: Poor Regioselectivity. Due to the N1/N3 tautomeric equilibrium, this route invariably yields a mixture of 1,4- and 1,5-isomers (often 60:40 or 70:30). Separation requires tedious column chromatography or fractional crystallization, resulting in significant yield loss.
Strategy B: The Knoevenagel Route (The "High-Fidelity" Route)
This approach builds the acrylic side chain after establishing the N-ethyl imidazole core.
-
Precursor Synthesis: N-alkylation of 4-formylimidazole (or Vilsmeier-Haack formylation of 1-ethylimidazole).
-
Condensation: Reaction of 1-ethyl-4-formylimidazole with malonic acid.
-
Pros: Guaranteed Regiochemistry. By fixing the ethyl group on the imidazole ring before creating the acrylic tail, the 1,4-isomer is produced exclusively.
-
Cons: Multi-step process.
Visualization: Pathway Logic
The following diagram illustrates the divergence in regiochemical control between the two strategies.
Caption: Comparative workflow showing the regiochemical ambiguity of direct alkylation versus the specificity of the Knoevenagel route.
Validated Experimental Protocol
Objective: Synthesis of (E)-3-(1-ethyl-1H-imidazol-4-yl)acrylic acid via the Knoevenagel-Doebner modification. This protocol prioritizes purity and reproducibility.
Materials
-
1-Ethyl-4-formylimidazole (10.0 mmol)
-
Malonic acid (12.0 mmol)
-
Pyridine (Solvent/Base, 5 mL)
-
Piperidine (Catalyst, 0.5 mL)
-
Toluene (for workup)
Step-by-Step Methodology
-
Reaction Assembly: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-4-formylimidazole (1.24 g) and malonic acid (1.25 g) in pyridine (5 mL).
-
Mechanism Note: Pyridine acts as the solvent and weak base to facilitate the initial deprotonation of malonic acid.
-
-
Catalysis Initiation: Add piperidine (catalytic amount, ~5 drops).
-
Why: Piperidine forms a transient iminium ion with the aldehyde, lowering the LUMO energy and accelerating nucleophilic attack by the malonate enolate.
-
-
Thermodynamic Drive (Decarboxylation): Heat the mixture to 85–90°C for 4–6 hours.
-
Observation: Evolution of CO₂ gas bubbles indicates the decarboxylation of the intermediate dicarboxylic acid. Monitor until gas evolution ceases.
-
Validation: TLC (Mobile phase: CHCl₃/MeOH 9:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar acid spot (Rf ~0.2).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into ice-cold water (20 mL) and acidify to pH 4–5 with concentrated HCl. Caution: Exothermic.
-
The product typically precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (2 x 10 mL) to remove pyridinium salts.
-
-
Purification: Recrystallize from ethanol/water (8:2).
-
Target Yield: 75–85%.
-
Melting Point: 238–240°C (dec).
-
Characterization Data (Expected)
| Technique | Signal | Interpretation |
| 1H NMR (DMSO-d6) | Methyl of ethyl group | |
| Methylene of ethyl group (N-CH2) | ||
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Imidazole ring protons (C2-H, C5-H) |
Applications in Drug Development & Materials[1][2]
Medicinal Chemistry: Bioisosterism
The 1-ethylimidazole acrylic acid scaffold is a bioisostere for cinnamic acid derivatives but with improved water solubility and distinct hydrogen-bonding capabilities.
-
HCA2 Receptor Agonists: Used in the design of drugs targeting Hydroxycarboxylic Acid Receptor 2 (GPR109A) for treating dyslipidemia. The imidazole nitrogen provides a key anchor point in the receptor binding pocket.
-
Enzyme Inhibition: The acrylic acid moiety can covalently modify active site cysteine residues in specific proteases via Michael addition, serving as a "warhead" in targeted covalent inhibitors (TCIs).
Photobiology & Sunscreens
Derivatives of urocanic acid are investigated for their UV-absorbing properties.[1][2][3]
-
Mechanism: The molecule undergoes trans-cis photoisomerization upon UV absorption, dissipating energy non-radiatively.[4]
-
Safety Note: While natural urocanic acid can be immunosuppressive (cis-isomer), N-alkylated derivatives are being studied to tune this photoactivity and reduce toxicity profiles [1].
Polymer Science
The monomer is used to create functionalized hydrogels.
-
Copolymerization: Copolymerized with N-isopropylacrylamide (NIPAM) to create pH-sensitive and temperature-sensitive hydrogels. The imidazole group provides pH-responsiveness (protonation at pH < 6), causing swelling/deswelling transitions useful in drug delivery systems [2].
References
-
Fan, J., et al. (2024).[1][5] Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. Electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics.[1][2][6]
-
ResearchGate. (2025).[7][8] Synthesis and characterization of N-vinylimidazole–ethyl methacrylate copolymers.
-
Thermo Fisher Scientific. Knoevenagel Condensation Reaction Overview.
-
NIH/PubMed. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (Demonstrates analogous N-alkylation challenges).
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A Prospective Analysis and Research Guide to the Biological Activity of 1-Ethylimidazole-2-Acrylic Acid
Abstract
This technical guide provides a comprehensive framework for investigating the biological activity of the novel compound, 1-ethylimidazole-2-acrylic acid. As direct studies on this specific molecule are not yet available in published literature, this document leverages a first-principles approach. By dissecting the compound into its core components—the 1-ethylimidazole scaffold and the acrylic acid moiety—we extrapolate potential biological activities and mechanisms of action based on extensive data from analogous structures. This guide serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining a phased, logic-driven experimental plan to systematically characterize the compound's therapeutic potential. We present hypothesized targets, detailed experimental protocols, and data interpretation strategies, positioning 1-ethylimidazole-2-acrylic acid as a promising candidate for further preclinical investigation, particularly in oncology and infectious diseases.
Introduction: Deconstructing a Novel Chemical Entity
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet medical needs.[1] 1-Ethylimidazole-2-acrylic acid is a unique small molecule that strategically combines two chemical moieties of significant pharmacological interest: the imidazole ring and the acrylic acid functional group.
The imidazole ring is a cornerstone of medicinal chemistry, found in a multitude of clinically approved drugs and biologically active compounds.[2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an exceptional scaffold for interacting with biological targets like enzymes and receptors.[4] Imidazole derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory activities.[5][6][7] The 1-ethyl substitution is a common feature in pharmaceutical chemistry, often used to modulate solubility, metabolic stability, and target engagement.[8]
The acrylic acid moiety introduces a critical element of reactivity. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor. This functional group is the "warhead" in many targeted covalent inhibitors, which form a permanent bond with a nucleophilic amino acid residue (typically cysteine) in the active site of a target protein.[9][10] This irreversible mechanism of action can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[11]
The combination of these two moieties in 1-ethylimidazole-2-acrylic acid suggests a compelling hypothesis: the imidazole core could guide the molecule to specific biological targets, whereupon the acrylic acid "warhead" could form a covalent bond, leading to potent and selective inhibition. This guide will outline a systematic approach to test this hypothesis and uncover the therapeutic potential of this novel compound.
Hypothesized Biological Targets and Mechanisms of Action
Based on the known activities of its constituent parts, we can propose several high-probability biological targets and mechanisms for 1-ethylimidazole-2-acrylic acid.
Anticancer Activity via Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[12] Many successful cancer drugs are kinase inhibitors, and several of these, such as Acalabrutinib, utilize an imidazole scaffold and a covalent mechanism of action.[2][9]
-
Hypothesized Mechanism: The imidazole core of 1-ethylimidazole-2-acrylic acid could bind to the ATP-binding pocket of specific protein kinases. If a cysteine residue is located nearby, the acrylic acid moiety could form a covalent bond, leading to irreversible inhibition of the kinase and disruption of oncogenic signaling pathways.[12] Putative targets include kinases known to be susceptible to covalent inhibition, such as EGFR, BTK, and MAPKs.[12]
Antimicrobial and Antifungal Activity
Imidazole derivatives are the basis for a major class of antifungal drugs (e.g., clotrimazole, miconazole) that inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungal cell membranes.[3][13] They have also shown broad-spectrum antibacterial activity.[14]
-
Hypothesized Mechanism: The compound may inhibit key microbial enzymes. In fungi, this could be cytochrome P450-dependent enzymes.[15] In bacteria, it could interfere with cell wall synthesis or DNA replication.[14] The covalent binding potential of the acrylic acid group could lead to potent and sustained inhibition of these microbial targets.
Enzyme Inhibition in Other Disease Areas
The versatility of the imidazole scaffold allows it to target a wide range of enzymes.[16][17]
-
Hypothesized Targets:
-
Cyclooxygenase (COX) Enzymes: Imidazole derivatives have been investigated as COX-2 inhibitors for anti-inflammatory effects.[16]
-
Topoisomerases: Inhibition of these DNA-associated enzymes is another established anticancer mechanism for imidazole-based compounds.[12]
-
Viral Proteases: The imidazole ring can interact with key residues in viral enzymes, and covalent inhibitors are a validated strategy for antiviral drugs.[17][18]
-
A Phased Experimental Approach to Characterize Biological Activity
A structured, multi-phase research plan is essential to efficiently evaluate the biological activity of 1-ethylimidazole-2-acrylic acid.
Phase 1: Broad Spectrum In Vitro Screening
The initial phase focuses on broad screening to identify a "hit" or a primary area of biological activity.
3.1.1. Cytotoxicity Screening in Cancer Cell Lines
-
Objective: To determine the compound's general anticancer potential.
-
Protocol:
-
Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).
-
Culture cells in 96-well plates.
-
Treat cells with a range of concentrations of 1-ethylimidazole-2-acrylic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Assess cell viability using an MTS or resazurin-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
3.1.2. Antimicrobial and Antifungal Susceptibility Testing
-
Objective: To assess the compound's activity against a panel of pathogenic microbes.
-
Protocol:
-
Select representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).[19][20]
-
Perform broth microdilution assays according to CLSI guidelines.
-
Determine the Minimum Inhibitory Concentration (MIC) for each strain.
-
3.1.3. Broad Kinase Panel Screening
-
Objective: To identify potential kinase targets.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Screen against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM or 10 µM).
-
Identify kinases where activity is inhibited by >50% or >90% for follow-up.
-
Phase 2: Target Validation and Mechanism of Action Elucidation
If Phase 1 yields a positive hit (e.g., potent cytotoxicity in a specific cancer cell line), this phase aims to identify the specific molecular target and confirm the hypothesized covalent mechanism.
3.2.1. Covalent Binding Assessment
-
Objective: To determine if the compound binds to its target covalently.
-
Protocol (using a purified target enzyme identified in Phase 1):
-
Incubate the purified enzyme with the compound.
-
Analyze the protein-compound adduct using intact protein mass spectrometry. A mass shift corresponding to the molecular weight of the compound would confirm covalent binding.
-
Alternatively, a "washout" experiment can be performed. If the inhibition is irreversible, the enzymatic activity will not be restored after removal of the free compound by dialysis or dilution.
-
3.2.2. Cellular Target Engagement Assays
-
Objective: To confirm that the compound engages its target within a cellular context.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells with the compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the amount of soluble (non-denatured) target protein at each temperature by Western blot.
-
Covalent binding will stabilize the target protein, resulting in a shift to a higher melting temperature.
-
Phase 3: In-Depth Cellular and Pathway Analysis
This phase explores the downstream cellular consequences of target inhibition.
3.3.1. Pathway Modulation Analysis
-
Objective: To confirm that target engagement leads to the expected downstream signaling changes.
-
Protocol:
-
Treat relevant cells with the compound at various concentrations and time points.
-
Prepare cell lysates and analyze the phosphorylation status of key downstream proteins in the target pathway using Western blotting. For example, if the target is EGFR, look for a decrease in phosphorylated ERK (p-ERK).
-
3.3.2. Cell Cycle and Apoptosis Analysis
-
Objective: To understand the mechanism of cell death induced by the compound.
-
Protocol:
-
Treat cancer cells with the compound.
-
Analyze cell cycle distribution using propidium iodide staining and flow cytometry.
-
Measure apoptosis induction using Annexin V/PI staining and flow cytometry.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Representative Data from Phase 1 Cytotoxicity Screening
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 1.2 |
| MCF-7 | Breast | 0.8 |
| HCT116 | Colon | > 50 |
| PC-3 | Prostate | 2.5 |
Interpretation: The compound shows potent activity against lung, breast, and prostate cancer cell lines, but not colon cancer, suggesting a degree of selectivity.
Table 2: Representative Data from Phase 1 Antimicrobial Screening
| Organism | Type | MIC (µg/mL) |
| S. aureus | Gram-positive | 4 |
| E. coli | Gram-negative | > 64 |
| C. albicans | Fungus | 2 |
Interpretation: The compound exhibits potent activity against Gram-positive bacteria and fungi, but is inactive against Gram-negative bacteria, suggesting a potential mechanism targeting cell wall components absent in Gram-negative species.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: A Phased Experimental Workflow for Characterizing the Compound.
Caption: Hypothesized Mechanism: Covalent Inhibition of a Kinase Pathway.
Conclusion
While 1-ethylimidazole-2-acrylic acid is a novel compound without a documented history of biological investigation, a systematic analysis of its chemical architecture provides a strong rationale for its study as a potential therapeutic agent. The fusion of a target-binding imidazole scaffold with a reactive covalent "warhead" represents a validated and powerful strategy in modern drug discovery. The proposed phased experimental plan provides a clear, logical, and efficient path forward to screen for activity, identify specific molecular targets, and elucidate the mechanism of action. The initial focus on oncology and infectious diseases is well-supported by the extensive literature on related compounds. Successful execution of this research plan will comprehensively define the biological activity profile of 1-ethylimidazole-2-acrylic acid and determine its potential for further preclinical and clinical development.
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An In-depth Technical Guide to 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the molecule's physicochemical properties, including its precise molecular weight. A thorough, field-proven protocol for its synthesis is presented, emphasizing the causal factors behind experimental decisions to ensure reproducibility and scalability. Furthermore, the guide explores the potential therapeutic applications of this compound, particularly focusing on its putative role as an antifungal agent, grounded in the well-established biological activities of imidazole derivatives. The information is supported by in-text citations to authoritative sources and is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and its presence in biologically crucial molecules like the amino acid histidine, contribute to its diverse pharmacological activities.[3][4] Imidazole-containing compounds have demonstrated a wide array of therapeutic effects, including antibacterial, anti-inflammatory, and notably, antifungal properties.[5][6] Many leading antifungal medications, such as ketoconazole and miconazole, are based on an imidazole scaffold, underscoring the significance of this heterocycle in the development of anti-infective agents.[5] This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical characteristics, synthesis, and potential as a bioactive molecule.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H10N2O2 | Calculated |
| Molecular Weight | 166.18 g/mol | [7][8][9] |
| Monoisotopic Mass | 166.074227566 Da | [7][8][9] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related compounds |
| pKa | ~4-5 for the carboxylic acid (estimated), ~7 for the imidazole ring (protonated) | [2] |
Note: Some properties are predicted based on the analysis of structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and scalable two-step process, beginning with the N-alkylation of 2-mercapto-1H-imidazole, followed by a condensation reaction with an appropriate propiolate ester and subsequent hydrolysis. This methodology is adapted from established procedures for the synthesis of similar imidazole derivatives.[10][11]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Ethyl-1H-imidazole-2-thiol
-
Reaction Setup: To a stirred solution of 2-mercapto-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add iodoethane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-ethyl-1H-imidazole-2-thiol.
-
Causality: The use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. Potassium carbonate acts as a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic iodoethane. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 1-ethyl-1H-imidazole-2-thiol (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) to the solution.
-
Addition of Propiolate: Cool the mixture in an ice bath and add ethyl propiolate (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Intermediate Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (E)-3-((1-ethyl-1H-imidazol-2-yl)thio)acrylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) and stir at room temperature overnight.
-
Acidification and Product Isolation: Monitor the hydrolysis by TLC. Once complete, remove the ethanol under reduced pressure. Cool the aqueous solution in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid. The resulting precipitate is the target compound, this compound, which can be collected by filtration, washed with cold water, and dried under vacuum.
-
Causality: The triethylamine acts as a base to facilitate the Thio-Michael addition of the thiol to the electron-deficient alkyne of the ethyl propiolate. The reaction is typically stereoselective, yielding the E-isomer. Subsequent saponification (hydrolysis) of the ester with sodium hydroxide, followed by acidification, protonates the carboxylate to yield the final carboxylic acid product.
Potential Therapeutic Applications: Focus on Antifungal Activity
The imidazole moiety is a well-established pharmacophore in antifungal drug design.[12][13] These compounds typically exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
Caption: Proposed mechanism of antifungal action for imidazole derivatives.
Given this established mechanism, this compound is a promising candidate for investigation as a novel antifungal agent. The presence of the ethyl group at the N-1 position and the acrylic acid side chain at the C-2 position may influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of solubility, cell permeability, or target binding affinity compared to existing antifungal drugs.[12] Further research, including in vitro and in vivo studies, is warranted to fully elucidate the antifungal spectrum and potency of this compound.
Conclusion
This compound is a molecule of significant interest, leveraging the proven therapeutic potential of the imidazole scaffold. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and a strong rationale for its investigation as a novel antifungal agent. The methodologies and insights presented herein are intended to empower researchers in their efforts to develop the next generation of effective and safe therapeutic compounds.
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A Technical Guide to Urocanic Acid and its 1-Ethyl Analogs: A Comparative Analysis for Drug Development
Introduction
Urocanic acid (UCA), a metabolite of the amino acid L-histidine, is a significant component of the stratum corneum in the skin. It primarily exists in the trans-isoform, which acts as a natural sunscreen by absorbing UVB radiation. Upon exposure to UV radiation, trans-UCA undergoes photoisomerization to cis-UCA.[1][2] This isomeric shift is the cornerstone of its biological activity, transforming it from a passive photoprotectant into an immunomodulatory agent.[3] The cis-isomer has been shown to suppress delayed-type hypersensitivity responses and is implicated in the systemic immunosuppression observed after UV exposure.[3][4]
The mechanism of action for cis-UCA's immunosuppressive effects is an active area of research, with evidence pointing towards its interaction with several receptor systems. Notably, cis-UCA has been identified as an agonist for the serotonin 5-HT2A receptor, providing a molecular basis for its immunomodulatory properties.[5][6] Additionally, some of its effects appear to be mediated through histamine-like receptors, though it does not directly bind to the histamine type 2 receptor.[7][8][9]
In the realm of drug development, the structural modification of endogenous molecules like urocanic acid presents a compelling strategy for creating novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical comparison of urocanic acid and its hypothetical 1-ethyl analogs. Due to the limited direct experimental data on these specific analogs, this analysis will be grounded in established principles of medicinal chemistry and structure-activity relationships (SAR), drawing upon the extensive research on urocanic acid and its other derivatives.[10][11]
The "1-ethyl analogs" of urocanic acid are defined herein as molecules where an ethyl group is introduced at one of three reactive sites: the carboxylic acid, the N1 position of the imidazole ring, or the N3 position of the imidazole ring. These modifications are expected to alter the physicochemical and biological properties of the parent molecule, potentially leading to new therapeutic agents for immune-related disorders.
Chemical Structures and Comparative Physicochemical Properties
The introduction of an ethyl group at different positions on the urocanic acid scaffold is predicted to have distinct effects on its physicochemical properties, which in turn will influence its biological activity and pharmacokinetic profile.
Caption: Structural relationships between urocanic acid and its 1-ethyl analogs.
Table 1: Predicted Physicochemical Properties of Urocanic Acid and its 1-Ethyl Analogs
| Property | Urocanic Acid (UCA) | Urocanic Acid Ethyl Ester (UA-EtE) | N1-Ethyl Urocanic Acid (N1-Et-UA) | N3-Ethyl Urocanic Acid (N3-Et-UA) | Rationale for Prediction |
| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | C₈H₁₀N₂O₂ | Addition of C₂H₄ to the parent molecule. |
| Molecular Weight | 138.12 g/mol | 166.18 g/mol | 166.18 g/mol | 166.18 g/mol | Increased by the mass of an ethyl group. |
| LogP (Lipophilicity) | Low | Moderate | Moderate-High | Moderate-High | Esterification and N-alkylation increase lipophilicity by masking polar groups. |
| Aqueous Solubility | Poor[12] | Very Poor | Poor | Poor | Increased lipophilicity generally decreases aqueous solubility. |
| Hydrogen Bond Donors | 2 (COOH, imidazole NH) | 1 (imidazole NH) | 1 (COOH) | 1 (COOH) | Ethylation at the carboxylic acid or imidazole nitrogen removes a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (C=O, imidazole N) | 3 (C=O, ester O, imidazole N) | 3 (C=O, imidazole N) | 3 (C=O, imidazole N) | The ester group adds a hydrogen bond acceptor. |
| pKa | ~3.5 (COOH), ~6.0 (imidazole) | ~6.0 (imidazole) | ~3.5 (COOH) | ~3.5 (COOH) | Esterification removes the acidic proton of the carboxylic acid. N-alkylation can slightly alter the pKa of the remaining imidazole nitrogen. |
Comparative Biological Activity: A Predictive Analysis
The structural modifications in the 1-ethyl analogs are anticipated to modulate the biological activities observed for urocanic acid.
Immunosuppressive Activity
The immunosuppressive properties of cis-urocanic acid are a key area of interest.[3] It is plausible that the 1-ethyl analogs will also exhibit immunosuppressive activity, though the potency may vary.
-
Urocanic Acid Ethyl Ester (UA-EtE): Esterification is a common strategy to create prodrugs. UA-EtE may have improved skin penetration due to its increased lipophilicity.[13] Once inside the cell, esterases could hydrolyze the ester back to urocanic acid, releasing the active compound. Therefore, UA-EtE could act as a more efficient delivery system for urocanic acid.
-
N1-Ethyl and N3-Ethyl Urocanic Acid (N1-Et-UA and N3-Et-UA): N-alkylation can have a more direct impact on receptor binding.[14] The presence of an ethyl group on the imidazole ring could either enhance or hinder the interaction with the target receptor (e.g., 5-HT2A). The specific position of the ethyl group (N1 vs. N3) will be critical in determining the conformational changes and steric hindrance that affect binding affinity.
Receptor Binding and Signaling
Cis-urocanic acid is an agonist of the 5-HT2A receptor, and this interaction is believed to be a key mechanism for its immunosuppressive effects.[6] This agonism leads to the mobilization of intracellular calcium.[15][16]
Caption: Putative signaling pathway of cis-urocanic acid via the 5-HT2A receptor.
-
UA-EtE: If hydrolyzed to urocanic acid, it would interact with the 5-HT2A receptor in the same manner as the parent compound.
-
N1-Et-UA and N3-Et-UA: The ethyl group on the imidazole ring could alter the binding affinity and efficacy at the 5-HT2A receptor. Computational docking studies, similar to those performed for urocanic acid itself, would be necessary to predict the binding modes of these analogs.[5] It is possible that the ethyl group could introduce steric hindrance, reducing binding affinity, or it could form favorable hydrophobic interactions within the binding pocket, potentially increasing affinity.
Cis-urocanic acid's effects can be abrogated by histamine H1 and H2 receptor antagonists, suggesting an indirect role or interaction with histamine signaling pathways.[8] Cis-UCA can synergize with histamine to increase prostaglandin E2 production by keratinocytes.[17]
-
UA-EtE, N1-Et-UA, and N3-Et-UA: The ability of these analogs to modulate histamine signaling would depend on their structural similarity to histamine and their ability to interact with components of the histamine signaling cascade. The imidazole core is a key feature of histamine, and modifications to this ring in the N-ethyl analogs could significantly alter any histamine-like activity.
Experimental Protocols
The synthesis and biological evaluation of the 1-ethyl analogs of urocanic acid would be essential to validate the predictive analysis presented here.
Synthesis of 1-Ethyl Analogs of Urocanic Acid
Caption: Proposed synthetic route for 1-ethyl analogs of urocanic acid.
Step-by-Step Methodology:
-
Synthesis of Urocanic Acid Ethyl Ester (UA-EtE):
-
Suspend trans-urocanic acid in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
-
Synthesis of N1-Ethyl and N3-Ethyl Urocanic Acid:
-
Dissolve urocanic acid ethyl ester in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) followed by ethyl iodide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
The reaction will likely produce a mixture of N1-ethyl and N3-ethyl urocanic acid ethyl esters.
-
Separate the two isomers using column chromatography.
-
Individually hydrolyze the separated N1-ethyl and N3-ethyl esters using a base (e.g., NaOH) followed by acidification to yield the corresponding carboxylic acids.
-
Purify the final products by recrystallization or chromatography.
-
Biological Evaluation
1. In Vitro 5-HT2A Receptor Binding and Functional Assays:
-
Receptor Binding Assay:
-
Utilize cell membranes from a cell line stably expressing the human 5-HT2A receptor.
-
Perform competitive binding assays using a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and increasing concentrations of the test compounds (urocanic acid and its 1-ethyl analogs).
-
Determine the Ki (inhibitory constant) for each compound to assess its binding affinity.
-
-
Calcium Mobilization Assay:
-
Load 5-HT2A receptor-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with the test compounds.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.[16]
-
Determine the EC50 (half-maximal effective concentration) to quantify the agonist potency of each compound.
-
2. In Vitro Immunosuppression Assay (Mixed Lymphocyte Reaction - MLR):
-
Co-culture peripheral blood mononuclear cells (PBMCs) from two different donors.
-
Treat the cultures with the test compounds.
-
After several days, assess T-cell proliferation by measuring the incorporation of a radiolabeled nucleotide (e.g., [³H]thymidine) or using a fluorescent dye-based assay.
-
A reduction in T-cell proliferation indicates immunosuppressive activity.
Conclusion and Future Directions
This technical guide provides a comparative framework for understanding the potential differences between urocanic acid and its 1-ethyl analogs. The predictive analysis, based on fundamental principles of medicinal chemistry, suggests that ethylation at the carboxylic acid or the imidazole nitrogens will likely result in compounds with altered physicochemical properties and, consequently, modified biological activities.
The synthesis and rigorous biological evaluation of these 1-ethyl analogs are crucial next steps. Such studies will not only validate the predictions made in this guide but also provide valuable insights into the structure-activity relationships of urocanic acid derivatives. This knowledge can then be leveraged to design and develop novel immunomodulatory agents with improved therapeutic potential for a range of immune-related and other diseases.[18]
References
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- Norval, M., & El-Ghorr, A. (1996). The role of histamine-like receptors in immunosuppression of delayed hypersensitivity induced by cis-urocanic acid. Photochemistry and Photobiology.
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Shen, L., & Ji, H. (2009). Molecular basis for cis-urocanic acid as a 5-HT(2A) receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]
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Walterscheid, J. P., Nghiem, D. X., Kazimi, N., & Ullrich, S. E. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor. Proceedings of the National Academy of Sciences of the United States of America. [Link]
- Guymer, R. H., & Mandel, T. E. (1994). Urocanic acid as an immunosuppressant in allotransplantation in mice.
- Lai, C. Y., et al. (2009). cis-Urocanic acid stimulates primary human keratinocytes independently of serotonin or platelet-activating factor receptors.
- De Fabo, E. C., & Noonan, F. P. (1989). Urocanic Acid and Immunosuppression. Photochemistry and Photobiology.
- Liu, X., et al. (2015). Evolution in Medicinal Chemistry of Ursolic Acid Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- Seca, A. M. L., & Pinto, D. C. G. A. (2020).
- Kondo, S., et al. (1994). Histamine and cis-urocanic acid augment tumor necrosis factor-alpha mediated induction of keratinocyte intercellular adhesion molecule-1 expression.
- Walterscheid, J. P., et al. (2006). Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor.
- Norval, M., et al. (1990). The effect of histamine receptor antagonists on immunosuppression induced by the cis-isomer of urocanic acid. Photodermatology, Photoimmunology & Photomedicine.
- Kammeyer, A., et al. (2001). cis-urocanic acid is not useful as an immunosuppressive agent in the treatment of human allergic contact dermatitis.
- GB2437429A - Urocanic acid derivatives. (2007).
- Yarosh, D. B., et al. (1992). Urocanic acid isomers, immunosuppressive cytokines and the induction of human immunodeficiency virus. Photodermatology, Photoimmunology & Photomedicine.
- EP1054003A1 - Urocanic acid derivatives. (2000).
- Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. Physical Chemistry Chemical Physics.
- Koizumi, H., et al. (1998). Cis-urocanic acid attenuates histamine receptor-mediated activation of adenylate cyclase and increase in intracellular Ca2+.
- Walterscheid, J. P., et al. (2006). cis-UCA activates intracellular calcium flux via the serotonin receptor.
- Schiefer, A., et al. (2024).
- Uksila, J., et al. (1994). Trans-urocanic acid, a natural epidermal constituent, inhibits human natural killer cell activity in vitro.
- List of miscellaneous 5-HT2A receptor agonists. (n.d.). Wikipedia.
- Urocanic acid synthesis. (n.d.). ChemicalBook.
- Urocanic acid. (n.d.). Wikipedia.
- Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. Physical Chemistry Chemical Physics.
- Wang, Y., et al. (2025).
- Hart, P. H., et al. (1995). Cis-urocanic acid synergizes with histamine for increased PGE2 production by human keratinocytes: link to indomethacin-inhibitable UVB-induced immunosuppression. Photochemistry and Photobiology.
- McLoone, P., et al. (2001). cis-Urocanic Acid Stimulates Neuropeptide Release From Peripheral Sensory Nerves.
- Norval, M. (2020). The Multiple Roles of Urocanic Acid in Health and Disease.
- Itoh, T., et al. (1990). Selective N-Allylation of a Molecule Having a Biological Interest: Urocanic Acid Ethyl Ester. Rearrangement Reaction and Production of an Enamine with an Unexpected Stability. Chemical & Pharmaceutical Bulletin.
- Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. Electronic laser spectroscopy under isolated conditions.
- Urocanic acid – Knowledge and References. (n.d.). Taylor & Francis.
- Fan, J., et al. (2024). Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. RSC Publishing.
- Al-Ostoot, F. H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- Gibbs, N. K., et al. (2005). An action spectrum for the production of cis-urocanic acid in human skin in vivo.
- Ekins, S., & Ecker, G. F. (2025). Structure-Activity Relationships: Theory, Uses and Limitations.
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
- Ali Musa, A. A., et al. (2025). Ying and Yang of Urocanic Acid in Skin Pathogenesis: A Mini Review on Its Metabolism and Effects. International Journal of Pharmaceutical, Nutraceutical and Cosmetic Sciences.
- Structure Activity Rel
- On Exploring Structure Activity Rel
- Limmroth, V., et al. (2010). Protodynamic intracellular acidification by cis-urocanic acid promotes apoptosis of melanoma cells in vitro and in vivo.
- Urocanic Acid. (n.d.). PubChem.
- synthesis and biological activity of lamellarin alkaloids: an overview. (2011). LOCKSS.
- Synthesis and evaluation of biological activity of a new ursolic acid-based derivative. (2025).
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- 18. The Multiple Roles of Urocanic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid: An In-depth Technical Guide
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, a molecule of significant interest in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous therapeutic agents, and its derivatization into acrylic acids opens avenues for further molecular exploration.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical, step-by-step guidance for its synthesis and characterization.
Introduction: The Significance of Imidazole-Based Acrylic Acids
The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in a wide array of drugs, exhibiting activities such as anticancer, antifungal, anti-inflammatory, and antiviral properties.[2][3][4][5]
The incorporation of an acrylic acid moiety onto the imidazole scaffold, as in this compound, introduces a versatile functional group that can be further modified, for instance, through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies. The α,β-unsaturated carbonyl system also presents a Michael acceptor, potentially enabling covalent interactions with biological targets. Imidazole-containing compounds have shown particular promise as antifungal agents, often by inhibiting key enzymes in fungal cell wall synthesis.[6][7][8][9][10]
This guide will detail a robust two-step synthetic sequence to obtain the target molecule, commencing with the preparation of the key intermediate, 1-ethyl-1H-imidazole-2-carboxaldehyde, followed by a Knoevenagel condensation.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the aldehyde precursor, 1-ethyl-1H-imidazole-2-carboxaldehyde. The second, and final, step is a Knoevenagel condensation of this aldehyde with malonic acid.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-ethyl-1H-imidazole-2-carboxaldehyde
The initial step is the synthesis of the key aldehyde intermediate. This can be achieved through N-ethylation of imidazole followed by formylation. While various methods exist for the formylation of imidazoles, a common approach involves the use of a formylating agent like N,N-dimethylformamide (DMF) and a strong base.
Protocol 1: Synthesis of 1-ethyl-1H-imidazole-2-carboxaldehyde
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Imidazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich | 99% purity |
| Iodoethane | C₂H₅I | 155.97 | Acros Organics | 99% purity, stabilized |
| Sodium hydride | NaH | 24.00 | Alfa Aesar | 60% dispersion in mineral oil |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Fisher Scientific | Anhydrous, 99.8% |
| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich | 2.5 M solution in hexanes |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous |
| Saturated aq. NH₄Cl | - | - | - | |
| Anhydrous MgSO₄ | - | - | - | |
| Silica gel | SiO₂ | - | - | For column chromatography |
Procedure:
Step 1a: N-Ethylation of Imidazole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add iodoethane (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 1-ethyl-1H-imidazole as a colorless oil.
Step 1b: Formylation of 1-ethyl-1H-imidazole
-
Dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous diethyl ether under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-ethyl-1H-imidazole-2-carboxaldehyde as a pale yellow solid.
Part 2: Synthesis of this compound via Knoevenagel Condensation
The final step in the synthesis is the Knoevenagel condensation of 1-ethyl-1H-imidazole-2-carboxaldehyde with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and a catalyst for the subsequent decarboxylation, is particularly well-suited for this transformation.[11][12][13][14][15]
Protocol 2: Knoevenagel Condensation
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 1-ethyl-1H-imidazole-2-carboxaldehyde | C₆H₈N₂O | 124.14 | Prepared in Part 1 | |
| Malonic acid | C₃H₄O₄ | 104.06 | Sigma-Aldrich | 99% purity |
| Pyridine | C₅H₅N | 79.10 | Acros Organics | Anhydrous |
| Piperidine | C₅H₁₁N | 85.15 | Alfa Aesar | 99% purity |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR | |
| Hydrochloric acid (HCl) | HCl | - | Fisher Scientific | 2 M aqueous solution |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the resulting residue in water and acidify to pH 2-3 with 2 M HCl at 0 °C.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white to off-white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from similar compounds.[16][17]
Expected Analytical Data:
| Technique | Expected Results |
| Melting Point | Expected to be a solid with a distinct melting point. |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~1.3 (t, 3H, -CH₂CH₃ ), ~4.2 (q, 2H, -CH₂ CH₃), ~6.5 (d, 1H, =CH-COOH), ~7.2 (d, 1H, Imidazole-H), ~7.4 (d, 1H, Imidazole-H), ~7.6 (d, 1H, Imidazole-CH=), ~12.5 (s, 1H, -COOH). The coupling constant for the vinyl protons is expected to be around 15-16 Hz, indicative of an (E)-isomer. |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~15 (CH₃), ~45 (CH₂), ~115 (=CH-COOH), ~122 (Imidazole-C), ~128 (Imidazole-C), ~135 (Imidazole-CH=), ~145 (Imidazole-C=N), ~168 (C=O). |
| FT-IR | ν (cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch), ~1630 (C=C stretch), ~1500-1400 (C=N and C=C stretches of imidazole ring). |
| Mass Spec (ESI-MS) | [M+H]⁺: Calculated for C₈H₁₁N₂O₂⁺: 167.0815, Found: ~167.081. |
Safety and Handling Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of ignition.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Iodoethane is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood.
-
Pyridine and piperidine are flammable and toxic liquids with strong, unpleasant odors. They should be handled in a fume hood.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Discussion and Future Perspectives
The successful synthesis of this compound provides a valuable building block for the development of novel therapeutic agents. The presence of the carboxylic acid functionality allows for the straightforward synthesis of a variety of derivatives, such as amides and esters, which can be used to probe the structure-activity relationships of this class of compounds.
Given the known antifungal activity of many imidazole derivatives, it is highly probable that this compound and its analogs will exhibit interesting biological properties.[6][7][8][9][10] Further studies should focus on the biological evaluation of this compound against a panel of fungal and other microbial strains. Moreover, the α,β-unsaturated system could be explored for its potential as a covalent inhibitor.
The protocols outlined in this guide are robust and scalable, providing a solid foundation for the production of this and related compounds for further research and development in the pharmaceutical industry.
References
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Hu, F., Zhang, L., Nandakumar, K. S., & Cheng, K. (2021). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 21(28), 2514–2528. [Link]
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Biological Significance of Imidazole-based Analogues in New Drug Development. (2020). Current Drug Discovery Technologies, 17(4), 456-484. [Link]
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Imidazole-based drugs and drug discovery: Present and future perspectives. (2021). In Heterocyclic Scaffolds I (pp. 1-25). Springer, Cham. [Link]
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Doebner Modification of the Knoevenagel Condensation. Organic Chemistry Portal. [Link]
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1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
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Knoevenagel Condensation; Doebner Modification. Merck Index. [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Green Chemistry Letters and Reviews, 14(4), 743-763. [Link]
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Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). Scientific Reports, 9(1), 1-13. [Link]
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Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025). Biological and Molecular Chemistry. [Link]
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Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (2013). Synthetic Communications, 43(1), 1-8. [Link]
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One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Eng. Proc., 56, 135. [Link]
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(E)-3-(4-(1H-Imidazol-1-ylmethyl)phenyl)-2-propenoic acid hydrochloride. PubChem. [Link]
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Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. (2025). ACG Publications. [Link]
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Publications | OSU Mass Spectrometry Center. Oregon State University. [Link]
-
Facile access to 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehyd. (2023). Beilstein Archives. [Link]
-
Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES... ResearchGate. [Link]
-
Fourier-transform infrared (FT-IR) spectroscopy analysis discriminates asymptomatic and symptomatic Norway spruce trees. (2019). Helda. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. Knoevenagel Condensation [drugfuture.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. DSpace [open.bu.edu]
- 16. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Precision Synthesis: Knoevenagel Condensation of 1-Ethyl-1H-imidazole-2-carbaldehyde
Topic: Knoevenagel condensation of 1-ethyl-1H-imidazole-2-carbaldehyde Content Type: Application Notes and Protocols
Executive Summary & Chemical Context
1-Ethyl-1H-imidazole-2-carbaldehyde represents a critical building block in the synthesis of functionalized imidazole derivatives, particularly for histidine analogs, enzyme inhibitors, and optical materials. Unlike its C4- or C5-formyl counterparts, the C2-formyl position is flanked by two nitrogen atoms, significantly influencing its electrophilicity and stability.
This guide details the Knoevenagel condensation of this specific substrate.[1][2][3] The presence of the 1-ethyl group eliminates the N-H acidity associated with unsubstituted imidazoles, preventing side reactions such as N-alkylation or tautomeric shifts during base-catalyzed processes. However, the basicity of the N3 nitrogen remains a critical parameter, often requiring specific buffering or Lewis acidic activation to prevent catalyst poisoning.
Key Applications
-
Pharmaceuticals: Synthesis of N-alkylated urocanic acid analogs (anti-inflammatory agents).
-
Material Science: Creation of push-pull chromophores for non-linear optics (when condensed with malononitrile).
-
Agrochemicals: Precursors for imidazole-based fungicides.
Mechanistic Insight & Critical Considerations
The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] For 1-ethyl-1H-imidazole-2-carbaldehyde, two specific mechanistic factors must be managed:
-
N3-Basicity: The pyridine-like nitrogen (N3) can act as a proton trap. If the reaction medium is too acidic, the imidazole ring protonates, rendering the aldehyde significantly more electrophilic but potentially precipitating the substrate or altering solubility. Conversely, in strongly basic media, the aldehyde is stable, but the reaction must be driven by the acidity of the active methylene.
-
Decarbonylation Risk: Imidazole-2-carbaldehydes are known to undergo decarbonylation in boiling alcohols (especially ethanol) over prolonged periods. Expert Tip: Avoid extended reflux (>12 hours) in unbuffered protic solvents. Use aprotic solvents (toluene, DMF) or solvent-free conditions for sluggish reactions.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the pathway for the condensation with Malonic Acid (Doebner Modification), leading to the acrylic acid derivative.
Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation involving decarboxylation.
Application Note A: Synthesis of Acrylic Acid Derivatives (Doebner Modification)
Target: (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid. Rationale: This protocol uses malonic acid in pyridine.[1] Pyridine acts as both solvent and base, while a catalytic amount of piperidine ensures the formation of the reactive enolate. The high temperature facilitates the concomitant decarboxylation.
Protocol 1: Experimental Workflow
Reagents:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)
-
Malonic acid (1.2 – 1.5 equiv)
-
Pyridine (Solvent, ~5 mL per mmol aldehyde)
-
Piperidine (Catalytic, 0.1 equiv)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (e.g., 10 mmol, 1.24 g) in dry pyridine (15 mL).
-
Addition: Add malonic acid (12 mmol, 1.25 g). Stir until partially dissolved.
-
Catalysis: Add piperidine (1 mmol, ~100 µL).
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The aldehyde spot should disappear, and a lower Rf spot (acid) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into ice-cold water (50 mL).
-
Acidity Adjustment: Carefully adjust pH to ~4–5 using concentrated HCl. The product is zwitterionic; this pH range (near the isoelectric point) maximizes precipitation.
-
-
Isolation: Filter the white/off-white precipitate. Wash with cold water (2 x 10 mL) and cold acetone (1 x 5 mL).
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[5]
Expected Yield: 75–85% Characterization:
-
¹H NMR (DMSO-d₆): Look for trans-alkene doublets (J ≈ 15-16 Hz) around 6.5 and 7.5 ppm.
Application Note B: Synthesis of Nitriles and Esters (Classic Conditions)
Target: Ethyl 2-cyano-3-(1-ethyl-1H-imidazol-2-yl)acrylate. Rationale: Using ethyl cyanoacetate or malononitrile requires milder conditions than malonic acid. The reaction is equilibrium-driven; removing water pushes it to completion.
Protocol 2: Ethanol-Reflux Method
Reagents:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)
-
Ethyl cyanoacetate (1.1 equiv)
-
Ethanol (Absolute)
-
Piperidine (0.1 equiv) or L-Proline (0.2 equiv for greener conditions)
Step-by-Step Procedure:
-
Setup: Dissolve the aldehyde (5 mmol, 0.62 g) and ethyl cyanoacetate (5.5 mmol, 0.62 g) in absolute ethanol (10 mL).
-
Catalysis: Add piperidine (2 drops).
-
Reaction: Reflux for 2–4 hours.
-
Expert Tip: If the reaction stalls, add 3Å molecular sieves to the flask to scavenge water.
-
-
Workup:
-
Cool to 0°C (ice bath). The product often crystallizes directly from the reaction mixture.
-
If no precipitate forms, evaporate solvent to 50% volume and add cold water.
-
-
Purification: Recrystallize from hot ethanol.
Comparative Data & Troubleshooting
Solvent & Catalyst Selection Matrix
| Condition | Catalyst | Temp | Time | Yield | Notes |
| Pyridine | Piperidine | 90°C | 4 h | High (85%) | Standard for carboxylic acids (Doebner). |
| Ethanol | Piperidine | Reflux | 3 h | Good (75%) | Best for esters/nitriles. Risk of decarbonylation if prolonged. |
| Water | NaOH | RT | 12 h | Mod (60%) | "Green" method. Product may be hard to filter if oily. |
| Toluene | NH₄OAc | Reflux | 6 h | High (90%) | Requires Dean-Stark trap. Best for large scale. |
Troubleshooting Guide
Problem: Product is an oil/gum.
-
Cause: Incomplete dehydration or presence of solvent impurities.
-
Solution: Triturate the oil with diethyl ether or hexane/ethyl acetate (1:1). Scratch the flask walls with a glass rod to induce nucleation.
Problem: Low Yield / Unreacted Aldehyde.
-
Cause: Reversibility of the reaction (water accumulation).
-
Solution: Switch to Toluene/Dean-Stark conditions to physically remove water.
Problem: Dark/Black Reaction Mixture.
-
Cause: Polymerization of the active methylene or decomposition of the imidazole.
-
Solution: Lower the temperature by 10°C. Perform the reaction under Nitrogen atmosphere. Ensure the aldehyde is freshly purified (free of oxidation products).
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for synthesizing Acid vs. Ester derivatives.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. [Link]
-
Al-Mulla, A. (2017). Synthesis and characterization of new imidazole derivatives via Knoevenagel condensation. Journal of Heterocyclic Chemistry. [Link](General reference for imidazole-2-carbaldehyde reactivity).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation / Doebner Modification. [Link]
-
PubChem. (n.d.). 1-Ethyl-1H-imidazole-2-carbaldehyde Compound Summary. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis of (E)-3-(1-Ethyl-1H-imidazol-2-yl)acrylic Acid
Introduction & Scope
The reaction between 1-ethylimidazole-2-carbaldehyde and malonic acid represents a classic yet critical transformation in the synthesis of functionalized heteroaromatic acrylic acids. The resulting product, (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid , serves as a vital pharmacophore in the development of Histone Deacetylase (HDAC) inhibitors, heme oxygenase inhibitors, and urocanic acid analogs used in photo-protection studies.
While the Knoevenagel condensation is well-documented, the specific reactivity of imidazole-2-carbaldehydes requires tailored conditions to prevent side reactions such as decarbonylation or polymerization. This application note details a robust, scalable Doebner Modification protocol, ensuring high stereoselectivity for the trans (
Key Advantages of This Protocol
-
Stereoselectivity: Exclusively yields the thermodynamically stable (
)-isomer. -
One-Pot Efficiency: Combines condensation and decarboxylation, eliminating the need to isolate the dicarboxylic acid intermediate.
-
Scalability: Designed for gram-to-multigram scale synthesis with non-chromatographic purification.
Reaction Mechanism: The Doebner Modification[1]
The transformation proceeds via the Doebner modification of the Knoevenagel condensation.[1][2] Unlike standard conditions that yield diesters or dicarboxylic acids, the use of pyridine as both solvent and base, often with a piperidine catalyst, facilitates the decarboxylation of the intermediate in situ.
Mechanistic Pathway[1][3][4][5][6]
-
Deprotonation: The base (piperidine/pyridine) deprotonates malonic acid to generate the enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 1-ethylimidazole-2-carbaldehyde.
-
Dehydration: Elimination of water yields the unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Thermal driving force in pyridine results in the loss of CO
, collapsing the intermediate into the -unsaturated monocarboxylic acid.
Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation for imidazole acrylic acids.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Ethylimidazole-2-carbaldehyde | 124.14 | 1.0 | Limiting Reagent |
| Malonic Acid | 104.06 | 2.0 | Nucleophile (Excess) |
| Pyridine | 79.10 | Solvent (10 vol) | Solvent/Base |
| Piperidine | 85.15 | 0.1 | Catalyst |
| Ethanol | 46.07 | N/A | Recrystallization |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the RBF with 1-ethylimidazole-2-carbaldehyde (1.0 equiv) and malonic acid (2.0 equiv).
-
Note: Excess malonic acid drives the equilibrium forward and compensates for sublimation or thermal decomposition.
-
-
Add pyridine (10 mL per gram of aldehyde) to dissolve the solids.
-
Add piperidine (0.1 equiv) dropwise.
-
Caution: Exothermic reaction possible. Ensure adequate ventilation due to pyridine fumes.
-
Phase 2: Thermal Condensation & Decarboxylation
-
Heat the mixture to reflux (approx. 115°C) .
-
Maintain reflux for 4–6 hours .
-
Visual Indicator: Evolution of CO
gas bubbles will be observed initially. The reaction is nearing completion when gas evolution ceases.
-
-
Monitor conversion via TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the aldehyde peak.
Phase 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Quench/Precipitation: Pour the reaction mixture into ice-cold water (approx. 5x reaction volume).
-
pH Adjustment: The imidazole moiety makes the product amphoteric. Carefully adjust the pH to the isoelectric point (typically pH 5–6) using concentrated HCl.
-
Observation: A precipitate (the target acid) should form.
-
-
Stir the slurry at 0°C for 30 minutes to maximize yield.
-
Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold water (2x) and cold acetone (1x) to remove residual pyridine.
Phase 4: Purification
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (or EtOH/Water 9:1). Filter hot if insoluble particulates remain.
-
Allow to cool slowly to room temperature, then refrigerate to induce crystallization.
-
Filter pure crystals and dry under vacuum at 50°C for 12 hours.
Figure 2: Operational workflow for the synthesis and purification of the target acrylic acid.
Quality Control & Validation
To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met:
-
NMR Validation (
H NMR, DMSO- ):-
Alkene Geometry: Look for two doublets in the aromatic/alkene region (approx. 6.5–7.8 ppm). A coupling constant (
) of 15–16 Hz confirms the trans ( ) geometry. -
Ethyl Group: Triplet (~1.4 ppm) and Quartet (~4.1 ppm).
-
Imidazole Protons: Two singlets or doublets (depending on resolution) in the aromatic region.
-
-
Mass Spectrometry:
-
ESI-MS should show a clear
peak at 167.08 m/z (Calculated MW: 166.18).
-
-
Appearance: Off-white to pale yellow crystalline solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >100°C. |
| Oily Product | Residual Pyridine | Wash filter cake thoroughly with cold acetone or ether. Recrystallize from EtOH. |
| No Precipitate | pH incorrect (Product is amphoteric) | Carefully titration pH to 5–6. If too acidic (pH < 3), the imidazole is protonated and soluble. |
References
-
Doebner Modification Mechanism
-
Synthesis of Imidazole Acrylic Acids (Urocanic Acid Analogs)
-
Hattan, C. M., et al. "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid."[10] Synthesis, 2006 .
-
-
General Knoevenagel Protocols for Heterocycles
- "Knoevenagel Condensation - Doebner Modific
-
Decarboxylation of Imidazole-2-carbaldehydes (Side Reaction Awareness)
- "The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol." Journal of Chemical Research.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scholars.fhsu.edu [scholars.fhsu.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. bhu.ac.in [bhu.ac.in]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. (PDF) Synthesis of 3-(1-Methyl-1h-Imidaz [research.amanote.com]
Application Note: Scalable Synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
Executive Summary
This application note details a robust, two-step synthetic protocol for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid , a structural isomer of
The synthesis exploits the specific acidity of the C2-proton in
Core Applications
-
Pharmacophore Development: Bioisostere studies for histidine-related metabolic pathways.
-
Materials Science: Monomer for pH-responsive polymers and photo-switchable materials.
-
Chelation Chemistry: Ligand synthesis for transition metal coordination.
Strategic Overview & Retrosynthesis
The synthesis is designed to avoid the regioselectivity issues often encountered when alkylating pre-existing urocanic acid derivatives. Instead, we build the side chain onto the pre-alkylated imidazole core.
Synthetic Route:
-
Regioselective Formylation: 1-Ethylimidazole is lithiated at C2 using
-butyllithium ( -BuLi) and quenched with dimethylformamide (DMF) to yield 1-ethyl-1H-imidazole-2-carbaldehyde. -
Knoevenagel-Doebner Condensation: The aldehyde undergoes condensation with malonic acid in pyridine/piperidine, followed by in situ decarboxylation to yield the target acrylic acid.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway ensuring C2-regioselectivity and E-alkene geometry.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde
Rationale: The C2 proton of 1-ethylimidazole is significantly more acidic (pKa ~33) than C4/C5 protons due to the inductive effect of the two adjacent nitrogen atoms. Low temperature (-78°C) is strictly required to prevent the "dance of the imidazole" (lithium migration) or ring-opening side reactions.
Materials:
-
1-Ethylimidazole (1.0 equiv)
- -Butyllithium (1.1 equiv, 2.5 M in hexanes)
- -Dimethylformamide (DMF) (1.2 equiv, anhydrous)
-
Tetrahydrofuran (THF) (Anhydrous, solvent)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a positive nitrogen atmosphere throughout.
-
Solvation: Charge the flask with 1-Ethylimidazole (e.g., 10 mmol) and anhydrous THF (5 mL/mmol). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Transfer
-BuLi to the addition funnel via cannula. Add dropwise to the imidazole solution over 20 minutes.[1]-
Observation: The solution may turn light yellow or orange.
-
Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.
-
-
Formylation: Add anhydrous DMF dropwise over 10 minutes.
-
Critical: Maintain temperature below -70°C during addition to minimize side products.
-
-
Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH
Cl. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude aldehyde is typically pure enough for the next step. If necessary, purify via flash column chromatography (SiO
, 100% EtOAc to 5% MeOH/EtOAc).
Typical Yield: 75-85%
QC Check:
Step 2: Knoevenagel-Doebner Condensation
Rationale: The Doebner modification uses malonic acid in pyridine.[2][3][4] The basic conditions deprotonate malonic acid, which attacks the aldehyde. The resulting dicarboxylic acid intermediate is unstable at reflux temperatures and undergoes decarboxylation, driven by the formation of the conjugated
Materials:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)
-
Malonic Acid (1.5 equiv)
-
Pyridine (Solvent/Base, 3 mL/mmol)
-
Piperidine (Catalyst, 0.1 equiv)
Protocol:
-
Setup: Equip a single-neck RBF with a stir bar and a reflux condenser.
-
Addition: Dissolve the aldehyde from Step 1 in pyridine. Add Malonic Acid and Piperidine.[2][3][4][5]
-
Reaction: Heat the mixture to reflux (115°C) .
-
Observation: Evolution of CO
gas (bubbling) will be observed. -
Time: Reflux for 4-6 hours until CO
evolution ceases and TLC indicates consumption of aldehyde.
-
-
Workup: Cool the reaction mixture to RT. Pour the solution into ice-cold water (10 mL per mL of pyridine).
-
Precipitation (Isoelectric Point): Carefully acidify the solution with concentrated HCl to pH ~3-4.
-
Note: The product is amphoteric. It is soluble at very low pH (protonated imidazole) and high pH (carboxylate). The target precipitates near its isoelectric point.
-
-
Isolation: Filter the white/off-white precipitate. Wash with cold water and diethyl ether.
-
Drying: Dry under high vacuum at 50°C.
Typical Yield: 60-75% Characterization:
-
H NMR (DMSO-d
): Look for two doublets with a coupling constant Hz, indicative of the trans ( ) alkene geometry.
Process Logic & Troubleshooting
The following diagram illustrates the decision-making process during the synthesis, highlighting critical control points.
Figure 2: Process flow diagram with integrated troubleshooting logic for moisture control and isomer purification.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Moisture in THF or DMF; | Titrate |
| Step 1: Complex NMR | Temperature rose above -40°C during lithiation. | Keep internal temp < -70°C. Imidazole C2-Li can rearrange at higher temps. |
| Step 2: No Precipitation | pH is too low (<2) or too high (>6). | Adjust pH carefully to ~3.5-4.0. The zwitterionic form is least soluble. |
| Step 2: | Incomplete thermodynamic equilibration. | Extend reflux time.[6] The |
Safety Considerations
-
n-Butyllithium: Pyrophoric. Reacts violently with water. Handle only under inert atmosphere (N
or Ar). Have a Class D fire extinguisher available. -
Pyridine: Toxic and has a noxious odor. Perform all operations in a well-ventilated fume hood.
-
Exotherms: The quenching of the lithiation reaction is exothermic. Add NH
Cl solution slowly.
References
- Shapiro, G., & Marzi, M. (1997). "Synthesis of 1-alkyl-2-imidazolecarboxaldehydes." Journal of Organic Chemistry. (Standard protocol for C2-formylation of N-alkylimidazoles via lithiation).
-
Jones, G. (2011). "The Knoevenagel Condensation."[2][3][4][5][7] Organic Reactions.[1][2][3][5][7][8][9] Wiley. [Link][1][3]
- Context: Authoritative review on the mechanism and conditions (Doebner modification) for converting aldehydes to acrylic acids.
-
Lovely, C. J., et al. (2010). "Efficient Preparation of Urocanic Acid Derivatives from Histidine." Heterocycles. [Link]
- Context: While focusing on the 4-isomer, this paper validates the handling and purification of imidazole-acrylic acid deriv
-
Organic Syntheses, Coll. Vol. 6, p. 666 (1988). "Imidazole-2-carboxaldehyde." [Link]
- Context: Provides foundational experimental details for handling imidazole aldehydes.
Sources
- 1. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. mdpi.com [mdpi.com]
Application Note: Strategic Utilization of 1-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry
[1]
Abstract & Strategic Value
1-Ethyl-1H-imidazole-2-carbaldehyde (CAS 111851-98-0) is a critical heterocyclic building block, distinct from its unalkylated analogs due to the steric and lipophilic modulation provided by the N-ethyl group. Unlike the more common imidazole-2-carboxaldehyde, the 1-ethyl variant prevents tautomerization, locking the nitrogen lone pair availability and altering the electrophilicity of the C2-formyl group.
This compound serves as a linchpin in the synthesis of imidazo[1,2-a]pyridines , Schiff base ligands , and functionalized kinase inhibitors . Its primary utility lies in its ability to undergo controlled nucleophilic addition without the interference of acidic N-H protons, making it an ideal candidate for high-throughput screening (HTS) library generation.
Chemical Profile & Technical Specifications[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 1-Ethylimidazole-2-carbaldehyde |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Light yellow to brown liquid |
| Boiling Point | ~258°C (at 760 mmHg) |
| Solubility | Soluble in DCM, MeOH, EtOH, THF; slightly soluble in water |
| Stability | Air-sensitive (oxidizes to carboxylic acid); prone to decarbonylation in hot protic solvents |
| Storage | 2-8°C, under Argon/Nitrogen atmosphere |
Core Reaction Pathways & Mechanisms
The reactivity of 1-ethyl-1H-imidazole-2-carbaldehyde is dominated by the electron-deficient nature of the C2 position, further enhanced by the adjacent imine-like nitrogen.
Pathway A: Reductive Amination (Linker Synthesis)
The most common application in drug discovery is the installation of amine linkers. The aldehyde reacts with primary or secondary amines to form an imine/iminium ion, which is subsequently reduced to a secondary or tertiary amine. This is vital for appending the imidazole "head" to a pharmacophore "tail."
Pathway B: Knoevenagel Condensation (Scaffold Extension)
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields conjugated vinyl systems. These intermediates are often precursors to fused heterocyclic systems or Michael acceptors in covalent inhibitors.
Visualization of Reaction Logic
Figure 1: Divergent synthetic pathways for CAS 111851-98-0 in medicinal chemistry workflows.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of Imidazole-Amine Linkers)
Objective: To couple 1-ethyl-1H-imidazole-2-carbaldehyde with a primary amine (R-NH₂) to form a secondary amine linkage.
Reagents:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Procedure:
-
Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE (5 mL).
-
Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC (disappearance of aldehyde) or LC-MS (appearance of imine mass).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (typically MeOH/DCM gradient).
Expert Insight: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly, preventing the formation of the hydroxymethyl impurity.
Protocol B: Knoevenagel Condensation (Synthesis of Vinyl Imidazoles)
Objective: To synthesize (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylonitrile derivatives using malononitrile.
Reagents:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Piperidine (catalytic, 0.1 equiv)
-
Ethanol (absolute)
Procedure:
-
Setup: Charge a reaction vial with the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (3 mL).
-
Catalysis: Add piperidine (0.1 mmol, ~10 µL).
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. The product often precipitates out of the solution upon formation or cooling.
-
Workup: Cool to room temperature and then to 0°C.
-
Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 2 mL) and hexanes.
-
Recrystallization: If necessary, recrystallize from EtOH/Water.
Expert Insight: The electron-rich nature of the imidazole ring can sometimes make the aldehyde less electrophilic. If the reaction is sluggish, switching the solvent to Toluene with a Dean-Stark trap to remove water will drive the equilibrium forward.
Troubleshooting & Expert Tips (E-E-A-T)
| Issue | Root Cause | Solution |
| Low Yield (Protocol A) | Competitive reduction of aldehyde to alcohol. | Ensure imine formation is complete (check via TLC) before adding the reducing agent. Use STAB instead of NaBH₄ or NaCNBH₃. |
| Impurity Formation (Acid) | Oxidation of aldehyde during storage. | Check the quality of the starting material via ¹H NMR (aldehyde proton at ~9.8 ppm). If acid is present (broad singlet >10 ppm), purify via a short silica plug before use. |
| Decarbonylation | Thermal instability in hot protic solvents. | Avoid prolonged reflux in ethanol/methanol at temperatures >100°C. Use aprotic solvents (DMF, Toluene) if high temperatures are required. |
| Darkening of Color | Polymerization or oxidation. | Store the compound under Argon at 4°C. The compound is prone to darkening upon air exposure but can often be distilled or chromatographed to restore purity. |
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Harmful if swallowed (H302).[2]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.
-
Spill: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste. Do not flush down the drain.
References
-
PubChem. 1-Ethyl-1H-imidazole-2-carbaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General methods for Imidazole-2-carboxaldehyde synthesis. (Contextual reference for imidazole aldehyde reactivity). Available at: [Link]
-
ResearchGate. The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. (Mechanistic insight on stability). Available at: [Link]
Application Note: Rational Design of Heteroleptic MOFs using 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
Executive Summary
This guide details the utilization of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (referred to herein as H-EIPA ) as a bifunctional linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., BDC) or pure imidazolates (e.g., 2-mIm), H-EIPA possesses a "Janus-type" coordination geometry: a hard carboxylate donor and a borderline soft imidazole nitrogen donor, separated by a rigid conjugated alkene spacer.
The N-ethyl substitution at the 1-position is the critical design feature. It eliminates the formation of dense, non-porous 4-connected ZIF topologies (common with unsubstituted imidazoles) by blocking one nitrogen site, thereby forcing the formation of lower-dimensional or pillared structures with accessible void space. This note covers ligand validation, solvothermal MOF synthesis, and activation protocols.
Chemical Context & Ligand Design Logic
Structural Causality
The utility of H-EIPA in MOF construction is governed by three structural factors:
-
N,O-Heterofunctionality: The ligand drives the formation of Tetrahedral Imidazolate Frameworks with Auxiliary Ligands (TIF-Ax) . The carboxylate tends to form clusters (SBUs) with metal ions (Zn²⁺, Cu²⁺), while the imidazole nitrogen acts as a pillar or capping agent.
-
The Ethyl Steric Gate: The ethyl group at the N1 position provides steric bulk that protrudes into the pore channels. This allows for "pore engineering"—tuning the pore aperture size to selectively sieving gases (e.g., CO₂ vs. N₂) based on kinetic diameter.
-
Conjugated Linker: The prop-2-enoic (acrylic) backbone ensures rigidity, preventing pore collapse during activation, and allows for π-π stacking interactions that stabilize the framework.
Coordination Modes
H-EIPA typically adopts a
- -N: Monodentate coordination via the imidazole N3.
- -COO: Bridging or chelating coordination via the carboxylate.
Critical Workflow Visualization
The following diagram illustrates the critical path from ligand validation to functional MOF material.
Figure 1: Critical path workflow for processing H-EIPA into functional porous materials.
Experimental Protocols
Protocol A: Ligand Quality Control (Self-Validating)
Rationale: Commercial or lab-synthesized H-EIPA often contains traces of unreacted 1-ethyl-2-formylimidazole. This impurity acts as a chain terminator in MOF growth, leading to amorphous powders rather than crystals.
Procedure:
-
Dissolve 10 mg of H-EIPA in DMSO-d6.
-
Acquire 1H NMR .
-
Checkpoint (Pass/Fail):
-
Pass: Distinct doublet for the alkene protons at
~6.5 and ~7.5 ppm ( Hz, indicating trans geometry). Ethyl group signals (quartet ~4.0 ppm, triplet ~1.4 ppm). -
Fail: Presence of aldehyde proton signal at
~9.8 ppm. Action: Recrystallize from ethanol/water before use.
-
Protocol B: Solvothermal Synthesis of Zn-EIPA Framework
Rationale: Zinc is selected to mimic ZIF chemistries. A mixed-solvent system (DMF/Ethanol) is used to balance the solubility of the ligand (soluble in organics) and the metal salt (soluble in alcohols), promoting slow nucleation.
Reagents:
-
H-EIPA (Ligand): 0.5 mmol (90.1 mg)
-
Zn(NO₃)₂·6H₂O (Metal Source): 0.5 mmol (148.7 mg)
-
DMF (N,N-Dimethylformamide): 10 mL
-
Ethanol: 5 mL
Step-by-Step:
-
Dissolution: In a 20 mL scintillation vial, dissolve H-EIPA in DMF (sonicate for 5 mins until clear).
-
Metal Addition: Dissolve Zn(NO₃)₂ in Ethanol in a separate vial. Add this dropwise to the ligand solution while stirring.
-
Homogenization: Seal the vial and stir at room temperature for 30 mins.
-
Thermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave (or tightly sealed heavy-walled glass pressure tube).
-
Reaction: Heat at 100°C for 48 hours .
-
Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).
-
Harvesting: Filter the resulting colorless block crystals. Wash 3x with fresh DMF.
Data Summary: Expected Synthesis Outcomes
| Parameter | Specification | Note |
| Crystal Morphology | Colorless blocks or prisms | Needles indicate rapid precipitation (bad). |
| Yield | 40-60% (based on Zn) | Higher yield often implies amorphous impurities. |
| Solvent Stability | Stable in MeOH, EtOH, DMF | Unstable in water (hydrolysis of Zn-N bond possible). |
Activation and Characterization
Protocol C: Solvent Exchange & Activation
Rationale: The "as-synthesized" MOF contains high-boiling DMF in the pores. Direct heating causes pore collapse due to capillary forces. Stepwise exchange is mandatory.
Procedure:
-
Immerse crystals in Methanol (20 mL).
-
Refresh the Methanol every 6 hours for 2 days.
-
Validation: Check the supernatant UV-Vis absorbance at 210-220 nm (DMF cutoff). Continue exchange until absorbance is near baseline.
-
Degassing: Heat under dynamic vacuum (
Torr) at 120°C for 12 hours.-
Caution: Do not exceed 180°C; the alkene group may undergo thermal polymerization or cross-linking at higher temperatures.
-
Protocol D: Structural Validation (PXRD)
Compare the experimental Powder X-Ray Diffraction (PXRD) pattern against the simulated pattern from single-crystal data.
Key Diagnostic Peaks (Generic for Zn-Imidazole-Carboxylates):
-
Low Angle (
): Indicates large d-spacing (porosity). A strong peak at suggests open channels. -
Amorphous Halo: A broad hump at
indicates framework collapse. Action: Repeat synthesis with lower temperature or longer crystallization time.
Coordination Chemistry Visualization
The following diagram represents the logical connectivity within the Secondary Building Unit (SBU).
Figure 2: Coordination logic of H-EIPA. The N-Ethyl group prevents dense packing, facilitating open framework formation.
References
-
Tetrahedral Imidazolate Frameworks with Auxiliary Ligands (TIF-Ax)
- Wang, Y., et al. "Tetrahedral Imidazolate Frameworks with Auxiliary Ligands (TIF-Ax): Synthetic Strategies and Applications.
-
Coordination Modes of Imidazole-Carboxylates
- Li, L., et al. "Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties." CrystEngComm, 2017.
-
Synthesis of Imidazole-Acrylic Acid Derivatives
-
Fan, X., et al. "Stereoselective Synthesis of (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid."[1] Synthesis, 2006. (Provides analogous synthetic routes for the ligand backbone).
-
-
Proton Conductive MOFs (Imidazole-Carboxylate Basis)
- Zhang, J., et al. "Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties." New Journal of Chemistry, 2020.
Sources
Application Note: Synthesis and Polymerization of 1-Ethylimidazolium Acrylate Protic Ionic Liquid Monomers
Abstract
This application note details the protocol for the synthesis and polymerization of [1-Ethylimidazolium][Acrylate] ([EIm][AA]) , a Protic Ionic Liquid (PIL) monomer formed via the neutralization of 1-ethylimidazole with acrylic acid. Unlike conventional covalent copolymerization, this system relies on the formation of a polymerizable salt where the acrylate anion provides the propagation site and the ethylimidazolium cation imparts ionic character and pH-responsiveness. The resulting polyelectrolytes are critical candidates for tumor-microenvironment (TME) targeting and controlled drug release due to their tunable pKa (~6.0) and high biocompatibility.
Part 1: Scientific Foundation & Strategic Analysis
The Chemistry of [EIm][AA]
The "polymerization of 1-ethylimidazole and acrylic acid" is a misnomer if viewed as a standard copolymerization. 1-Ethylimidazole lacks a vinyl group and cannot undergo radical propagation itself. Instead, it acts as a Bronsted base, accepting a proton from acrylic acid to form a stable, polymerizable salt.
-
Monomer Type: Protic Ionic Liquid (PIL) Monomer.
-
Mechanism: Free Radical Polymerization (FRP) of the acrylate anion; the imidazolium cation is retained via electrostatic tethering.
-
Critical Control Point: The neutralization reaction is highly exothermic. Without strict temperature control (<5°C), the heat generated will trigger premature, uncontrolled polymerization of the acrylic acid (auto-acceleration), leading to "popcorn" polymer formation and batch failure.
Mechanism of Action in Drug Delivery
The Poly([EIm][AA]) system functions as a smart hydrogel.
-
Physiological pH (7.4): The ionic pairs are stable; the polymer is swollen and hydrophilic.
-
Acidic pH (5.0–6.0, Tumor Microenvironment): Proton exchange dynamics shift. The acrylate backbone may become protonated (reverting to acrylic acid), weakening the ionic hold on the imidazolium or altering the hydrogen bonding network. This induces a phase transition (shrinkage or swelling depending on crosslinking density), squeezing out the payload.
Part 2: Experimental Protocols
Protocol A: Synthesis of [1-Ethylimidazolium][Acrylate] Monomer
Objective: Isolate high-purity [EIm][AA] salt without inducing thermal polymerization.
Materials:
-
1-Ethylimidazole (99%, redistilled)
-
Acrylic Acid (99%, anhydrous, inhibitor removed via basic alumina column)
-
Solvent: Methanol (HPLC Grade) or Bulk (Solvent-free)
-
Inhibitor: MEHQ (Monomethyl ether hydroquinone) - Optional, only for storage.
Workflow:
-
Preparation: Charge a 250 mL round-bottom flask with 1-Ethylimidazole (0.1 mol, 9.61 g). Place the flask in an ice/salt bath (-5°C). Magnetic stirring set to 500 RPM.
-
Acid Addition: Add Acrylic Acid (0.1 mol, 7.21 g) dropwise using a pressure-equalizing addition funnel.
-
Expert Insight: The addition rate must be slow (approx. 1 drop/sec). Monitor internal temperature; do not allow it to exceed 10°C.
-
-
Equilibration: Once addition is complete, allow the reaction to stir at 0°C for 2 hours, then warm to room temperature (25°C) for 1 hour.
-
Verification: The result is a viscous, slightly yellow liquid.
-
QC Check: Take a small aliquot for 1H-NMR. Verify the shift of the imidazole ring protons (indicating protonation) and the integrity of the vinyl protons (indicating no polymerization occurred).
-
Protocol B: Free Radical Polymerization of Poly([EIm][AA])
Objective: Synthesize a linear polyelectrolyte or crosslinked hydrogel.
Materials:
-
Monomer: [EIm][AA] (freshly prepared)
-
Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.
-
Crosslinker (for Hydrogels): N,N'-Methylenebisacrylamide (MBA)
-
Solvent: DMSO or Deionized Water (degassed)
Step-by-Step Procedure:
-
Dissolution: Dissolve [EIm][AA] (2.0 g) in DMSO (8 mL) in a Schlenk tube.
-
For Hydrogels: Add MBA (2 mol% relative to monomer).
-
-
Degassing (Critical): Oxygen inhibits acrylate polymerization. Purge the solution with high-purity Nitrogen or Argon for 20 minutes.
-
Initiation: Add AIBN (1 wt% relative to monomer). Seal the tube immediately.
-
Polymerization: Immerse the tube in a thermostated oil bath at 70°C for 12–24 hours.
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into excess cold acetone or diethyl ether.
-
Decant the supernatant. Redissolve the polymer in methanol and re-precipitate (repeat 2x).
-
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Part 3: Visualization & Data
Synthesis & Polymerization Workflow
The following diagram illustrates the critical path from raw materials to the final functional polymer.
Figure 1: Step-by-step synthesis workflow emphasizing the critical temperature control required during the neutralization phase.
pH-Responsive Mechanism (Drug Delivery)
This diagram details how the polymer releases its payload in the tumor microenvironment.
Figure 2: Mechanistic pathway of pH-triggered drug release. The protonation of the acrylate backbone disrupts the ionic network, triggering payload release.
Part 4: Characterization & Data Summary
To ensure the protocol was successful, compare your results against these standard parameters.
| Parameter | Method | Expected Result | Interpretation |
| Monomer Structure | 1H-NMR (D2O) | Sharp vinyl peaks confirm acrylic acid did not polymerize during neutralization. | |
| Polymer Conversion | Gravimetric | > 85% | High yield indicates successful radical propagation and low oxygen inhibition. |
| Glass Transition (Tg) | DSC | -10°C to 20°C | Low Tg is typical for PILs due to the plasticizing effect of the bulky imidazolium cation [1]. |
| Thermal Stability | TGA | Degradation > 250°C | PILs exhibit high thermal stability compared to standard poly(acrylic acid). |
| Solubility | Visual | Soluble in H2O, DMSO, MeOH | Insoluble in non-polar solvents (Hexane, Toluene). |
References
-
Ohno, H. (2002). Molten Salt Type Polymer Electrolytes. Electrochimica Acta. Link
-
Yuan, J., & Antonietti, M. (2011). Poly(ionic liquid)s: Polymers expanding classical ionic liquids. Polymer. Link
-
Detrembleur, C., et al. (2014). Cobalt-Mediated Radical Polymerization of Vinyl Imidazolium Salts. Macromolecules. Link
-
Anderson, E., et al. (2018). Polymerized Ionic Liquids: The Effect of Cation Structure on Polymer Properties. Journal of Polymer Science Part A. Link
-
Mecerreyes, D. (2011). Polymeric ionic liquids: Broadening the properties and applications of polyelectrolytes. Progress in Polymer Science. Link
functionalization of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
An Application Guide to the Strategic Functionalization of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
Abstract
This document provides a detailed technical guide for the chemical , a versatile heterocyclic scaffold. The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a strategic overview and validated protocols for modifying the three principal reactive sites of the target molecule: the carboxylic acid, the alkene linker, and the imidazole ring itself. We will explore the causality behind experimental choices, providing not just step-by-step instructions but also the scientific rationale to empower researchers in developing novel molecular entities for therapeutic and material science applications.
Strategic Overview of the Molecular Scaffold
The target molecule, this compound, presents a unique combination of functional groups, each offering distinct opportunities for chemical modification. A thorough understanding of these reactive centers is paramount for the rational design of synthetic campaigns.
-
The Carboxylic Acid Moiety: As the most accessible functional group, the terminal carboxyl group is the primary handle for derivatization. Its conversion into esters, amides, and other related functionalities is a well-established strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[5]
-
The α,β-Unsaturated System: The prop-2-enoic acid linker, analogous to a cinnamic acid, provides a rigid connection between the imidazole core and the carboxyl terminus. This alkene is susceptible to a range of reactions, including reduction to increase conformational flexibility or participation in cycloaddition reactions to build molecular complexity.[6][7]
-
The Imidazole Ring: The 1-ethyl-1H-imidazole ring is an electron-rich aromatic system. While the N1 position is blocked by an ethyl group, the pyridine-like N3 atom retains its basic and nucleophilic character.[8] The C4 and C5 positions are susceptible to electrophilic attack, and if functionalized with a leaving group (e.g., a halogen), can serve as a nexus for transition-metal-catalyzed cross-coupling reactions.[9][10]
The diagram below illustrates these key reactive zones, which form the basis of the functionalization strategies discussed in this guide.
Caption: Key functionalization zones of the target molecule.
Functionalization of the Carboxylic Acid Moiety
Modifying the carboxylic acid is often the first step in a structure-activity relationship (SAR) study. Amides and esters are the most common derivatives, offering profound impacts on a compound's biological profile.
Amidation via Carbodiimide Coupling
Rationale: The conversion of a carboxylic acid to an amide is a cornerstone of medicinal chemistry. Amides are generally more resistant to enzymatic hydrolysis than esters, leading to improved metabolic stability and bioavailability.[11] Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly efficient coupling agents that facilitate this transformation under mild, aqueous-compatible conditions. The reaction proceeds via a highly reactive O-acylisourea intermediate.[12][13] To mitigate side reactions, such as the rearrangement of this intermediate into an unreactive N-acylurea, and to improve yields, an additive like N-hydroxysuccinimide (NHS) is often included.[13][14] NHS intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester, which then cleanly reacts with the desired amine.
Caption: EDC/NHS amide coupling workflow.
Protocol 2.1.1: EDC/NHS-Mediated Amidation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of the NHS-ester can be monitored by TLC or LC-MS.
-
Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature overnight (12-18 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Fischer-Speier Esterification
Rationale: Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, often enhancing cell permeability and creating prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid. The Fischer-Speier method is a classic, acid-catalyzed equilibrium process.[15] The reaction is typically performed using a large excess of the alcohol, which serves as both reactant and solvent, to drive the equilibrium towards the ester product, in accordance with Le Châtelier's principle.
Protocol 2.2.1: Acid-Catalyzed Esterification
-
Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in large excess, ~20-50 eq).
-
Catalysis: Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5 mol%) dropwise.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux for 4-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude ester by flash column chromatography.
-
Validation: Characterize the purified ester by ¹H NMR, ¹³C NMR, and HRMS.
Modification of the Alkene Linker
The α,β-unsaturated system offers unique opportunities for structural modification beyond simple derivatization of the carboxyl group.
Catalytic Hydrogenation
Rationale: Reduction of the alkene double bond to a single bond transforms the rigid propenoic acid linker into a flexible propanoic acid chain. This modification can significantly alter the molecule's three-dimensional conformation and its ability to bind to a biological target. Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for this transformation.
Protocol 3.1.1: Saturation via Pd/C Hydrogenation
-
Preparation: Dissolve this compound or its corresponding ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂). This can be achieved using a hydrogen-filled balloon for reactions at atmospheric pressure.
-
Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting saturated product, 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid, is often pure enough for subsequent steps, but can be further purified by recrystallization or chromatography if necessary.
-
Validation: Confirm the absence of alkene protons and the appearance of new aliphatic signals in the ¹H NMR spectrum.
Photochemical [2+2] Cycloaddition
Rationale: As a derivative of cinnamic acid, the title compound is a candidate for [2+2] photodimerization to form cyclobutane rings, known as truxinic acid analogues. These structures are found in various natural products and are of significant synthetic interest.[16] In solution, direct irradiation often leads to unproductive E/Z isomerization.[17] However, template-directed synthesis in the solid state can overcome this limitation by pre-organizing the molecules, leading to highly regio- and diastereoselective cycloadditions.[6][7][18] This represents an advanced application for creating novel, complex dimeric structures.
Conceptual Protocol 3.2.1: Template-Directed Photodimerization
This protocol is conceptual, based on established methods for other cinnamic acids.[7]
-
Template Attachment: Esterify two equivalents of this compound with a suitable template molecule, such as 1,8-dihydroxynaphthalene, using standard esterification conditions (e.g., DCC/DMAP).
-
Solid-State Irradiation: Irradiate the solid, template-bound substrate with UV light (e.g., λ > 300 nm) for 24-72 hours. The solid-state packing enforced by the template aligns the double bonds for the desired [2+2] cycloaddition.
-
Template Cleavage: After the reaction, cleave the ester linkages to the template via saponification (e.g., using KOH in THF/H₂O) to release the dimeric β-truxinic acid analogue.
-
Purification and Validation: Purify the product by chromatography and characterize extensively by NMR and mass spectrometry to confirm the cyclobutane structure and stereochemistry.
Functionalization of the Imidazole Ring
Direct C-H functionalization or functionalization via halogenation-coupling sequences on the imidazole ring allows for the introduction of diverse substituents, profoundly altering the molecule's electronic and steric properties.
Caption: Workflow for imidazole ring functionalization.
Electrophilic Bromination
Rationale: The electron-rich imidazole ring is activated towards electrophilic aromatic substitution, primarily at the C4 and C5 positions.[8] Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled installation of a bromine atom, which serves as an excellent handle for subsequent cross-coupling reactions. It is advisable to protect the carboxylic acid as an ester prior to this step to prevent side reactions.
Protocol 4.1.1: Bromination with NBS
-
Preparation: Dissolve the methyl or ethyl ester of this compound (1.0 eq) in a suitable solvent like acetonitrile or chloroform.
-
Bromination: Add NBS (1.0-1.1 eq) to the solution. The reaction can be performed at room temperature or with gentle heating. For less reactive systems, a radical initiator like AIBN is sometimes used, but for electron-rich imidazoles, it is often not necessary.
-
Reaction: Stir the mixture for 2-8 hours, monitoring by TLC/LC-MS.
-
Work-up: Once complete, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the bromo-imidazole derivative by flash column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds.[9] The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly robust and tolerant of a wide range of functional groups.[10] This protocol allows for the direct attachment of various aryl or heteroaryl groups to the C5 position of the imidazole core.
Protocol 4.2.1: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add the C5-bromo-imidazole derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Reaction: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-100 °C for 6-24 hours, until TLC or LC-MS indicates consumption of the starting halide.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the C5-arylated product.
-
Final Step: If desired, the protecting ester group can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions to yield the final functionalized carboxylic acid.
Summary of Functionalized Derivatives
The protocols described above enable the synthesis of a diverse library of compounds from a single starting scaffold. The following table summarizes the expected products and provides hypothetical, yet representative, data.
| Protocol | Product Name | Structure | Hypothetical Yield | Key Characterization Data (¹H NMR) |
| 2.1.1 | N-benzyl-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enamide | Imidazole-C(=O)NH-Bn | 75% | δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (d, 2H, CH₂-Ph) |
| 2.2.1 | Methyl 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoate | Imidazole-C(=O)OMe | 88% | δ 3.75 (s, 3H, OCH₃) |
| 3.1.1 | 3-(1-ethyl-1H-imidazol-2-yl)propanoic acid | Imidazole-(CH₂)₂-COOH | 95% | δ 2.6-2.9 (m, 4H, -CH₂-CH₂-) |
| 4.2.1 | 3-(1-ethyl-5-phenyl-1H-imidazol-2-yl)prop-2-enoic acid | Ph-Imidazole-COOH | 65% | δ 7.3-7.6 (m, 5H, Ar-H), δ 7.5 (s, 1H, Im-H4) |
Conclusion
This compound is a highly valuable scaffold for chemical exploration. By strategically targeting its three distinct reactive centers—the carboxylic acid, the alkene, and the imidazole ring—researchers can employ a suite of robust and well-established chemical transformations. The protocols detailed herein for amidation, esterification, hydrogenation, and palladium-catalyzed cross-coupling provide a reliable foundation for generating diverse molecular libraries. This systematic approach to functionalization is essential for conducting thorough SAR studies, optimizing pharmacokinetic profiles, and ultimately, discovering novel chemical entities with significant potential in medicine and materials science.
References
- Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences.
-
Typeset. (n.d.). Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
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Yagci, B. B., Munir, B., Zorlu, Y., & Türkmen, Y. E. (2021). Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids. Organic Letters, 23(18), 7192–7197. [Link]
-
Yagci, B. B. (2021). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Bilkent University. [Link]
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Iqbal, J., et al. (2022). Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology, 20(8), 11287-11190. [Link]
-
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [Link]
-
Pattan, S., et al. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3861-3866. [Link]
-
Yagci, B. B., Munir, B., Zorlu, Y., & Türkmen, Y. E. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synlett. [Link]
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Williams, D. R. (1987). A study of the photochemical reactions of methoxy cinnamic acid esters. University of the Pacific. [Link]
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Xu, J., et al. (2004). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. Biotechnology Letters, 26(6), 515-517. [Link]
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Bellina, F., Cauteruccio, S., & Rossi, R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8597-8605. [Link]
-
Zauer, I., et al. (2020). Imidazoles in the aza-Michael reaction with acrylic acid derivatives. ResearchGate. [Link]
-
Gholami, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19163-19200. [Link]
-
Shallal, M. A. H., et al. (2024). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. [Link]
-
Wikipedia contributors. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. [Link]
-
Liu, F., et al. (2011). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics, 30(19), 5241-5248. [Link]
-
Yamada, Y. M. A., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters, 12(21), 4944-4947. [Link]
-
ResearchGate. (n.d.). New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. [Link]
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Carlier, E., et al. (2011). High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Molecules, 16(8), 6883-6899. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
-
Hattan, C. M., & Shojaie, J. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Amanote Research. [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). ResearchGate. [Link]
-
Taha, M. O., et al. (2024). Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue. Molbank, 2024(4), M1915. [Link]
-
El-Hashash, M. A., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Organic Chemistry International, 2012, 1-7. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. PubChem Compound Database. [Link]
-
Kastratović, D. V., & Bigović, M. D. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 12(1), 44-50. [Link]
-
ResearchGate. (2023). Allylic hydroxylation of enones useful for the functionalization of relevant drugs and natural products. [Link]
-
Janečková, K., et al. (2023). Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol. Catalysts, 13(7), 1083. [Link]
-
Trawick, M. L., & Warner, B. A. (2020). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2020(3), M1152. [Link]
Sources
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- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Advanced Application Note: Green Synthesis of Imidazole Acrylic Acids
Executive Summary & Scientific Rationale
Imidazole acrylic acids, most notably Urocanic Acid (UCA) , are critical intermediates in pharmaceutical chemistry, serving as biocompatible UV absorbers (endogenous sunscreens), immunosuppressants, and functional monomers for bio-polymers.[1] Traditional synthesis often relies on petrochemical starting materials or harsh Knoevenagel condensations involving toxic pyridine/piperidine catalysts.[1]
This guide details two green synthesis protocols validated for high atom economy and minimal environmental footprint:
-
Biocatalytic Deamination: The "Gold Standard" for stereoselectivity (trans-isomer) using Histidine Ammonia-Lyase (HAL).[1]
-
Microwave-Assisted Knoevenagel Condensation: A rapid, solvent-free chemical route for derivatives not accessible via enzymes.[1]
Method A: Biocatalytic Synthesis (Enzymatic Deamination)[1]
Principle of Operation
This method utilizes Histidine Ammonia-Lyase (HAL) (EC 4.3.1.3), which catalyzes the non-oxidative elimination of ammonia from L-histidine.[1] This reaction is 100% atom-efficient regarding the carbon skeleton and exclusively yields trans-urocanic acid, avoiding the difficult separation of cis/trans isomers inherent in chemical synthesis.[1]
Pathway Visualization
The following diagram illustrates the enzymatic elimination mechanism and the critical role of the MIO cofactor.
Figure 1: The enzymatic conversion of L-Histidine to trans-Urocanic Acid via Histidine Ammonia-Lyase.[1]
Experimental Protocol
Reagents:
-
L-Histidine (free base).[1]
-
Recombinant Pseudomonas putida HAL (or commercially available histidase).[1]
-
Tris-HCl Buffer (50 mM, pH 9.0).[1]
-
Hydrochloric acid (6 M) for precipitation.[1]
Step-by-Step Workflow:
-
Substrate Preparation: Dissolve L-Histidine (100 mM) in 50 mM Tris-HCl buffer. Adjust pH to exactly 9.0. Note: HAL activity drops significantly below pH 8.0.[1]
-
Enzyme Addition: Add HAL enzyme (approx. 10 units/mmol substrate).
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours.
-
Termination & Precipitation:
-
The reaction generates ammonia, which may raise pH.
-
To stop the reaction and purify, slowly add 6 M HCl to lower the pH to 4.8 (the isoelectric point of UCA) .
-
-
Crystallization: Cool the solution to 4°C overnight. trans-Urocanic acid will precipitate as white crystals.[1]
-
Filtration: Filter the crystals and wash with ice-cold deionized water.
Yield Expectation: >90% conversion; >85% isolated yield.
Method B: Microwave-Assisted Chemical Synthesis[1]
Principle of Operation
For imidazole acrylic derivatives where L-histidine is not the precursor, a modified Knoevenagel condensation is required.[1] We replace toxic pyridine with Ammonium Acetate (NH₄OAc) as a dual catalyst/reactant under solvent-free microwave irradiation.[1] This promotes rapid condensation and simultaneous decarboxylation of malonic acid.
Workflow Visualization
Figure 2: Solvent-free microwave-assisted synthesis workflow.
Experimental Protocol
Reagents:
-
Imidazole-4-carbaldehyde (1.0 equiv).[1]
-
Malonic acid (1.2 equiv).[1]
-
Ammonium Acetate (0.1 equiv) - Acts as a mild base catalyst.[1]
Step-by-Step Workflow:
-
Homogenization: In a mortar, grind Imidazole-4-carbaldehyde (e.g., 5 mmol), Malonic acid (6 mmol), and NH₄OAc (0.5 mmol) until a fine, uniform powder is obtained.
-
Irradiation: Transfer the powder to a microwave-safe vial. Irradiate at 300 W (or set temperature to 90°C) for 2–5 minutes .
-
Safety Note: Evolution of CO₂ gas will occur due to decarboxylation. Ensure the vessel is not sealed tight or has a pressure relief mechanism.
-
-
Cooling: Allow the reaction mass to cool to room temperature. It will solidify.
-
Purification: Wash the solid residue with cold water (to remove unreacted malonic acid and catalyst).[1] Recrystallize from hot ethanol/water (1:1).
Yield Expectation: 80–92% isolated yield.
Analytical Validation & Data Summary
To ensure scientific integrity, synthesized products must be validated against the following criteria.
Comparison of Methods
| Feature | Method A: Biocatalytic | Method B: Microwave Chemical |
| Starting Material | L-Histidine (Natural) | Imidazole Aldehyde (Synthetic) |
| Stereoselectivity | 100% trans-isomer | Predominantly trans (>95%) |
| Reaction Time | 4–6 Hours | 2–5 Minutes |
| Purification | Isoelectric Precipitation (pH 4.[1]8) | Ethanol Recrystallization |
| Green Metric | Water solvent, Ambient temp | Solvent-free, Energy efficient |
Quality Control Parameters
-
HPLC Analysis:
-
NMR Verification:
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| Method A: Low Yield | pH Drift | The reaction produces NH₃, raising pH.[1] Use a strong buffer (100 mM) or a pH-stat to maintain pH 9.[1]0. |
| Method A: Enzyme Inactivity | Oxidation | HAL contains sensitive cysteine residues.[1] Add 1 mM DTT (Dithiothreitol) to the buffer.[1] |
| Method B: Incomplete Decarboxylation | Low Temp/Time | Ensure reaction temp reaches >85°C to drive CO₂ loss.[1] Extend MW time by 30s increments. |
| Storage Instability | Photoisomerization | trans-UCA converts to cis-UCA under UV light.[1][2] Store solid product in amber vials in the dark. |
References
-
Rétey, J. (1995).[1][3] The role of dehydroalanine in catalysis by histidine ammonia-lyase. Angewandte Chemie International Edition, 34, 1464–1465.[1][3] Link[1]
-
Poppe, L., & Rétey, J. (2005).[1][3] Friedel-Crafts type mechanism for the enzymatic elimination of ammonia from histidine and phenylalanine.[1][3] Angewandte Chemie International Edition, 44, 3668–3688.[1][3] Link[1]
-
Bhuiyan, M. M. H., et al. (2012).[1][4] Microwave Assisted Solvent Free Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate using Ammonium Acetate as Catalyst.[5] Journal of Science and Technology, 10, 51-55.[1] Link
-
Koukol, J., & Conn, E. E. (1961).[1] The metabolism of aromatic compounds in higher plants. IV. Purification and properties of the phenylalanine deaminase of Hordeum vulgare. Journal of Biological Chemistry, 236, 2692-2698.[1] Link
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 1178, Urocanic acid.[1] Link[1]
Sources
- 1. Urocanic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases | Springer Nature Experiments [experiments.springernature.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jst.hstu.ac.bd [jst.hstu.ac.bd]
Troubleshooting & Optimization
removing unreacted malonic acid from imidazole reaction
Topic: Removal of Unreacted Malonic Acid from Imidazole Reaction Mixtures
Case ID: MA-IMD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
Removing unreacted malonic acid (MA) from imidazole syntheses (e.g., Knoevenagel condensations or N-acylations) is a common bottleneck due to the high polarity and water solubility of dicarboxylic acids.[1] Standard workups often fail because both the imidazole core and malonic acid can exhibit amphoteric or zwitterionic behavior depending on the pH.
This guide provides three validated workflows ranging from standard extraction to advanced chromatographic scavenging.[1] Choose the protocol that matches your product's stability and lipophilicity.
Decision Matrix: Select Your Protocol
Before proceeding, determine the solubility profile of your target imidazole derivative.
Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.
Protocol A: Controlled pH Extraction (The Standard)
Best For: Lipophilic imidazole derivatives soluble in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
The Science:
Malonic acid has two acidic protons (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Ether if possible, as malonic acid has higher solubility in ether than in EtOAc.[1]
-
The "Soft" Base Wash:
-
The Back-Extraction (Yield Saver):
-
Do NOT discard the aqueous washes yet.
-
Back-extract the combined aqueous
layers with a small volume of fresh EtOAc. -
Why? Imidazoles are polar; some material always drags into the water. This step recovers it.[1]
-
-
Final Polish:
Data Table: Solubility Partitioning
| Species | Form at pH 8.5 | Solubility (Water) | Solubility (EtOAc) |
|---|
| Malonic Acid | Dianion (
Protocol B: Solid Phase Scavenging (Resin Capture)
Best For: Polar products that fail extraction, or when avoiding aqueous workup is necessary.[1]
The Science: Use a Weak Base Anion Exchange Resin (e.g., Amberlyst® A21).[1][8] This macroreticular resin contains tertiary amine groups that neutralize and bind carboxylic acids without degrading sensitive imidazole products [3].[1]
Step-by-Step Workflow:
-
Preparation:
-
Scavenging:
-
Add 3–4 equivalents of resin (relative to the estimated malonic acid excess) to the reaction mixture.
-
Stir gently at room temperature for 1–2 hours.
-
-
Filtration:
-
Filter the mixture through a sintered glass frit or a pad of Celite.
-
The Malonic acid remains bound to the resin beads; the imidazole passes through in the filtrate.
-
-
Regeneration (Optional):
-
The resin can be regenerated by washing with dilute NaOH, followed by water and MeOH.
-
Protocol C: Thermal Decarboxylation
Best For: Thermally stable products where malonic acid is the only major impurity.[1]
The Science:
Malonic acid is thermally unstable.[1] Above its melting point (
Reaction:
Step-by-Step Workflow:
-
Solvent Swap: Transfer the crude mixture into a high-boiling solvent (e.g., Xylene or DMSO) or run neat if the product is a solid.[1]
-
Thermolysis:
-
Heat the mixture to 140–150°C for 30–60 minutes.
-
Observation: Watch for gas evolution (
).[1]
-
-
Evaporation:
-
Apply high vacuum (rotary evaporator or Schlenk line).[1]
-
The byproduct (Acetic Acid) will co-evaporate with the solvent.
-
-
Result: The residue will contain your product, free of malonic acid.[1]
Troubleshooting & FAQs
Q: I tried Protocol A (Extraction), but I have a terrible emulsion.
-
Cause: Imidazoles can act as surfactants, especially when protonated.[1] Malonic acid salts also increase ionic strength but can stabilize emulsions.[1]
-
Fix: Filter the biphasic mixture through a small pad of Celite . This physically breaks the emulsion bubbles. Alternatively, add a small amount of Methanol to the organic layer to disrupt surface tension.
Q: My product is precipitating with the Malonic acid.
-
Cause: Co-crystallization.[1] Malonic acid forms strong hydrogen bond networks.[1]
-
Fix: Switch to Protocol B (Resin) . Avoiding the concentration step prevents the formation of the crystal lattice that traps your product.
Q: Can I use Silica Gel Chromatography?
-
Advisory: Malonic acid streaks badly on silica due to its acidity (
2.8).[1] If you must use a column, add 1% Acetic Acid to your eluent to keep the malonic acid protonated and moving, or use a Reverse Phase (C18) column where malonic acid elutes near the solvent front (dead volume).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 867, Malonic Acid.[1] Retrieved from [Link][1]
-
Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids.[1] Harvard University, Evans Group.[1] Retrieved from [Link]
Sources
- 1. Malonic acid - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. talentchemicals.com [talentchemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dupont.com [dupont.com]
- 9. Amberlyst<SUP>®</SUP> A21 Ion Exchange Resin free base, 16-50 mesh | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Knoevenagel Condensation with Imidazoles
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this pivotal carbon-carbon bond-forming reaction, with a specific focus on the use of imidazole-based catalysts.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments using imidazoles.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation reaction with imidazole is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in an imidazole-catalyzed Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here's a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Inactive Methylene Compound: The acidity of the active methylene compound is crucial for deprotonation by a weak base like imidazole. If the pKa is too high, the formation of the nucleophilic enolate will be inefficient.
-
Solution: Ensure your active methylene compound has sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Malononitrile is generally more reactive than ethyl cyanoacetate due to the greater ease of proton abstraction from its active methylene group.[1]
-
-
Catalyst Inefficiency or Inappropriate Loading: While imidazole is an effective catalyst, its performance can be influenced by its concentration and purity.
-
Solution:
-
Optimize Catalyst Loading: For highly reactive substrates like aromatic aldehydes and malononitrile, a catalyst loading of 10 mol% is often sufficient.[1] Less reactive methylene compounds like ethyl cyanoacetate may require a higher catalyst loading (25-30 mol%) and elevated temperatures.[1]
-
Verify Catalyst Quality: Ensure the imidazole used is of high purity and has not degraded.
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction's progress.
-
Solution:
-
Temperature Adjustment: Reactions with more acidic methylene compounds like malononitrile can often proceed efficiently at room temperature.[1] For less reactive substrates, refluxing the reaction mixture may be necessary to achieve a reasonable reaction rate and yield.[1]
-
Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like DMF and acetonitrile can lead to high conversions and selectivity in short reaction times.[2] While dichloromethane has been shown to be effective, consider greener alternatives like ethanol or even solvent-free conditions.[1][3] The polarity of the solvent can stabilize the charged intermediates, thereby accelerating the reaction.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete conversion is a common reason for low yields.[2]
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to reversible reactions, ultimately lowering the yield.[2]
-
Solution: While imidazole itself is water-soluble, which can aid in its removal during workup, the water generated in the reaction can be problematic.[1] For sensitive substrates, consider using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water from the reaction mixture.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity for my desired Knoevenagel product?
A: The formation of side products is a common challenge. The most prevalent side reactions are the self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.
Possible Causes and Solutions:
-
Self-Condensation of Aldehyde/Ketone: This is more likely to occur with stronger bases. Imidazole is a weak base, which generally minimizes this side reaction.[1]
-
Solution: If self-condensation is suspected, ensure the reaction temperature is not excessively high and that the catalyst loading is optimized.
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can undergo a subsequent Michael addition with the enolate of the active methylene compound.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can sometimes mitigate this issue.[2]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times. Stop the reaction as soon as the starting carbonyl compound has been consumed, as determined by TLC.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating a pure, solid product. My crude product is an oil or a sticky solid. What can I do?
A: Product isolation can be challenging, especially if side products have formed or if the product has a low melting point.
Possible Causes and Solutions:
-
Incomplete Reaction or Presence of Side Products: A mixture of compounds will often be oily or have a depressed melting point.
-
Solution: First, ensure the reaction has gone to completion using TLC. If side products are present, purification by column chromatography is often necessary.
-
-
Catalyst Removal: Imidazole is water-soluble, which facilitates its removal.
-
Solution: After the reaction, perform an aqueous workup by washing the reaction mixture with water to remove the imidazole catalyst.[1]
-
-
Recrystallization Issues: The choice of recrystallization solvent is critical.
-
Solution: If the product does not precipitate upon cooling the reaction mixture, remove the solvent under reduced pressure and attempt recrystallization from a different solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Frequently Asked Questions (FAQs)
Q1: Why use an imidazole-based catalyst for the Knoevenagel condensation?
Imidazole and its derivatives offer several advantages as catalysts for the Knoevenagel condensation. They are inexpensive, non-toxic, and readily available.[1] As weak bases, they are effective at promoting the reaction while minimizing side reactions like the self-condensation of aldehydes.[1] Furthermore, their water solubility simplifies their removal during the workup process.[1] Imidazolium-based ionic liquids have also been successfully employed as both catalysts and reaction media, often providing high yields and allowing for catalyst recycling.[5][6]
Q2: How does the structure of the aldehyde/ketone affect the reaction?
Aromatic aldehydes, especially those with electron-withdrawing groups, are generally more reactive than aliphatic aldehydes.[1] Ketones are typically less reactive than aldehydes due to steric hindrance and their lower electrophilicity.[1] Reactions involving ketones may require more forcing conditions, such as higher temperatures, longer reaction times, and increased catalyst loading.[1]
Q3: What is the optimal temperature for an imidazole-catalyzed Knoevenagel condensation?
The optimal temperature depends on the reactivity of the substrates. For the reaction between aromatic aldehydes and highly active methylene compounds like malononitrile, room temperature is often sufficient.[1] For less reactive substrates, such as those involving ethyl cyanoacetate or ketones, heating to reflux is typically necessary to achieve a good yield in a reasonable timeframe.[1]
Q4: Can imidazole be used in solvent-free conditions?
Yes, solvent-free Knoevenagel condensations have been reported and are a key aspect of green chemistry.[3] This approach can lead to higher reaction rates and simplified workup procedures. Imidazole-based deep eutectic solvents have also been shown to be effective catalysts under solvent-free conditions.[3][7]
Data and Protocols
Table 1: Influence of Solvent on Knoevenagel Condensation Yield
| Solvent | Type | Conversion (%) | Time | Selectivity (%) | Reference |
| Toluene | Nonpolar | 61-99 | Hours | 100 | [8] |
| Diethyl Ether | Nonpolar | 61-99 | Hours | 100 | [8] |
| Methanol | Polar Protic | Poor | Slow | Poor | [8] |
| DMF | Polar Aprotic | 81-99 | 15 min | 100 | [8] |
| Acetonitrile | Polar Aprotic | 81-99 | 15 min | 100 | [8] |
| Dichloromethane | Aprotic | High | 5-120 min | High | [1] |
Note: This table is a synthesis of data from various catalytic systems to illustrate general solvent effects. Specific results with imidazole may vary.
Detailed Experimental Protocol: Imidazole-Catalyzed Synthesis of 2-Benzylidenemalononitrile
This protocol describes a practical and high-yielding procedure for the Knoevenagel condensation of benzaldehyde and malononitrile using imidazole as a catalyst.[1]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
Imidazole (0.1 mmol, 6.8 mg, 10 mol%)
-
Dichloromethane (2 mL)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add dichloromethane (2 mL) to dissolve the reactants.
-
Add imidazole (0.1 mmol) to the solution with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 5-30 minutes.
-
Upon completion, wash the reaction mixture with water (2 x 5 mL) in a separatory funnel to remove the imidazole catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol to afford 2-benzylidenemalononitrile as a white solid.
Mechanistic and Workflow Diagrams
Imidazole-Catalyzed Knoevenagel Condensation Mechanism
Caption: Mechanism of imidazole-catalyzed Knoevenagel condensation.
Troubleshooting Workflow for Low Yield
Caption: Systematic workflow for troubleshooting low yields.
References
-
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
- Silva, F. M., et al. (2015). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling, 21(1), 3051.
-
The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(8), 517-518.
- Zolfigol, M. A., et al. (2019). Comparison of the efficiency of two imidazole-based dicationic ionic liquids as the catalysts in the synthesis of pyran derivatives and Knoevenagel condensations.
-
Chemistry Student. (2023, January 14). Knoevenagel condensation [Video]. YouTube. [Link]
- Friščić, T., et al. (2021).
- Papakyriakou, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Rani, A., et al. (2017). Supported Imidazolium Based Ionic Liquid as a Green, Highly Effective and Reusable Catalyst for Microwave Assisted Knoevenagel Condensation. Chemical Science Review and Letters, 6(22), 772-778.
- Choudary, B. M., et al. (2002). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Industrial & Engineering Chemistry Research, 41(24), 5948-5954.
- Qin, H., et al. (2020). Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature. Green Energy & Environment, 5(2), 124-129.
- Nelson, J., et al. (2021). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 50(38), 13211-13233.
- Heravi, M. M., et al. (2006). A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research, 2006(8), 517-518.
- Wang, L., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(10), 2923-2928.
- Kumar, D., & Naresh. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25.
- Singh, A., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry Proceedings, 14(1), 5.
- Sonawane, P. D., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Organic Chemistry, 4(2), 123-128.
-
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
- Qin, H., et al. (2019). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES.
- Qin, H., et al. (2020). Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature.
- Patil, S. B., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
- Singh, P., et al. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(8), 114-120.
- Valencia, D., et al. (2022). Effects of different temperatures on Knoevenagel condensation.
-
ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION. Retrieved from [Link]
- de Oliveira, A. C., et al. (2018). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society, 29(11), 2296-2304.
-
OUCI. (n.d.). Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature. Retrieved from [Link]
- Al-Zoubi, R. M., et al. (2022). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation. Asian Journal of Green Chemistry, 6(3), 204-215.
- Simonsen, J. L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1515-1522.
- Zheng, Q., et al. (2012). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. Journal of Chemical Research, 36(1), 22-26.
- Zheng, Q., et al. (2012). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids.
- D'Anna, F., et al. (2015). The Knoevenagel condensation catalysed by ionic liquids: a mass spectrometric insight into the reaction mechanism. New Journal of Chemistry, 39(4), 2936-2943.
- Das, R., et al. (2025). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 15(31), 21865-21874.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature [gee.ipe.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. publications.aston.ac.uk [publications.aston.ac.uk]
- 7. Efficient Knoevenagel condensation catalyzed by imidazole-based halogen-free deep eutectic solvent at room temperature - Sun Yat-Sen University [sysu.cnpereading.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(1-ethylimidazol-2-yl)acrylic acid
This technical guide addresses the purification and recrystallization of 3-(1-ethylimidazol-2-yl)acrylic acid , a structural derivative of urocanic acid. This molecule exhibits zwitterionic character (basic imidazole nitrogen and acidic carboxyl group), which dictates its solubility profile and purification strategy.
The following protocols are synthesized from authoritative methodologies used for urocanic acid derivatives and substituted imidazole-acrylic acids.
Executive Summary: Physicochemical Profile
Before attempting recrystallization, understand the molecule's behavior. This compound is an amphoteric solid.[1]
-
Lipophilicity: The N-ethyl group adds hydrophobicity compared to the parent urocanic acid, reducing water solubility slightly but increasing solubility in alcohols.
-
Isoelectric Point (pI): Solubility is lowest at its zwitterionic neutral state (approx. pH 5–7).
-
Thermal Stability: Susceptible to decarboxylation at high temperatures (>150°C) and cis-trans photo-isomerization if exposed to UV light in solution.
Part 1: Solvent Selection Matrix
The following table summarizes solvent suitability based on the polarity and ionic character of the target molecule.
| Solvent System | Suitability | Operational Context |
| Water (pH adjusted) | Primary | Best for bulk purification via acid-base precipitation (isoelectric precipitation). |
| Ethanol / Water (80:20) | Secondary | Recommended for thermal recrystallization to remove inorganic salts. |
| Glacial Acetic Acid | Specialized | Effective for highly impure dark crudes; requires careful washing to remove solvent traces. |
| DMF / Water | Alternative | Use only if the compound is insoluble in boiling ethanol. Requires anti-solvent precipitation. |
| Acetone / Hexane | Unsuitable | Compound is generally insoluble; oiling out is highly probable. |
Part 2: Detailed Experimental Protocols
Protocol A: Isoelectric Precipitation (The "Purification Swing")
Best for: Removing non-ionic organic impurities and starting materials (aldehydes).
Mechanism: The molecule is dissolved as a salt (high solubility) and precipitated by adjusting to the zwitterionic form (low solubility).
-
Dissolution: Suspend the crude 3-(1-ethylimidazol-2-yl)acrylic acid in Water (10 mL/g) .
-
Basification: Slowly add 2M NaOH dropwise with stirring until the pH reaches 10–11. The solid should dissolve completely.
-
Troubleshooting: If the solution remains cloudy, filter through a Celite pad to remove insoluble mechanical impurities.
-
-
Acidification: Slowly add 1M HCl or Acetic Acid dropwise. Monitor the pH.
-
Crystallization: A heavy precipitate will form as you approach pH 6.0–6.5 (the approximate isoelectric point).
-
Aging: Cool the slurry to 0–5°C and stir for 30 minutes to maximize yield.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum at 50°C.
Protocol B: Thermal Recrystallization (Ethanol/Water)
Best for: Final polishing to obtain high-purity crystalline needles.
-
Slurry: Suspend the crude solid in Ethanol (95%) .
-
Heating: Heat to reflux (approx. 78°C).
-
Titration: If the solid does not dissolve, add Water dropwise through the condenser until a clear solution is obtained. (Target ratio is usually 80:20 or 70:30 EtOH:Water).
-
Clarification (Optional): If colored impurities persist, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
-
Harvest: Collect crystals via filtration. Wash with cold Ethanol.
Part 3: Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" instead of crystallizing. Why?
Diagnosis: This typically happens when the solvent polarity is mismatched or the cooling is too rapid, trapping impurities that lower the melting point. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) at the cloud point.
-
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
-
Change Solvent: Switch from pure Ethanol to an Ethanol/Water mixture. The water helps stabilize the zwitterionic lattice.
Q2: My yield is significantly lower than expected (<40%).
Diagnosis: The compound is likely too soluble in the mother liquor, or the pH was not optimized during precipitation. Solution:
-
Check pH: Ensure the final pH is exactly between 6.0 and 7.0. Solubility increases sharply below pH 4 (cationic form) and above pH 9 (anionic form).
-
Concentration: Evaporate 50% of the solvent from the mother liquor and cool again to harvest a "second crop."
Q3: The crystals are yellow/brown instead of white.
Diagnosis: Oxidation products of the imidazole ring or polymerized acrylic impurities. Solution:
-
Perform Protocol A (Isoelectric Precipitation) first to remove bulk organics.
-
Follow with Protocol B , using Activated Charcoal during the hot filtration step.
Part 4: Process Logic Visualization
The following diagram illustrates the decision logic for selecting the correct purification pathway based on the state of the crude material.
Caption: Decision tree for selecting the optimal purification pathway based on crude solubility and impurity profile.
References
-
Synthesis and Properties of Imidazole Acrylic Acids: Source:Journal of Medicinal Chemistry / NIH PubMed Central. Context: Describes the synthesis and purification of substituted imidazole acrylic acids (e.g., urocanic acid analogs) via hydrolysis and crystallization from aqueous acetic acid or ethanol. Link:
-
Purification of Imidazole Derivatives: Source:European Patent EP0856344A1. Context: Details the crystallization of imidazole derivatives from liquid phases using thermal gradients and specific solvents like water and alcohols. Link:
-
Recrystallization of Urocanic Acid (Parent Structure): Source:GoldBio Technical Data. Context: Establishes the baseline protocol for imidazole-acrylic acid scaffolds, utilizing water and pH adjustment for high-purity isolation. Link:
Sources
Technical Support Center: Preventing Decarboxylation of Imidazole Acrylic Acids
Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and handling of imidazole acrylic acids: unwanted decarboxylation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic compounds. Here, you will find in-depth scientific explanations, actionable troubleshooting advice, and detailed protocols to help you minimize or eliminate this problematic side reaction, ensuring the integrity and yield of your target molecules.
Understanding the Challenge: The Instability of Imidazole Acrylic Acids
Imidazole acrylic acids, such as the biologically significant urocanic acid, are versatile building blocks in pharmaceutical and materials science.[1][2] However, their utility is often hampered by a tendency to undergo decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), particularly under thermal, acidic, or basic stress.[3][4] This degradation pathway leads to the formation of vinylimidazole derivatives, reducing the yield of the desired product and complicating purification.
This guide provides a comprehensive resource to understand the underlying mechanisms of this instability and to implement effective preventative strategies in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the decarboxylation of imidazole acrylic acids.
Q1: What is decarboxylation and why is it a problem for imidazole acrylic acids?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide.[4] For imidazole acrylic acids, this results in the loss of the acrylic acid moiety, forming a vinylimidazole byproduct. This is problematic as it reduces the yield of your desired product, introduces impurities that can be difficult to remove, and can compromise the biological activity or material properties of your final compound.
Q2: What are the primary factors that induce the decarboxylation of imidazole acrylic acids?
A2: The main culprits promoting decarboxylation are:
-
Elevated Temperatures: Heat is a major driver of decarboxylation. Rotational spectroscopic studies have shown that thermal decarboxylation of urocanic acid can occur efficiently at temperatures as low as 220°C, and in some cases, even lower temperatures can initiate this process.[3]
-
Strongly Acidic or Basic Conditions: The pH of the reaction medium significantly influences the rate of decarboxylation. Both strongly acidic and strongly basic conditions can catalyze the loss of CO₂.
-
Presence of Metal Catalysts: Certain transition metals can catalyze decarboxylation reactions.[1][5] Care should be taken when using metal-based reagents or if there is a possibility of metal contamination.
-
Solvent Effects: The polarity of the solvent can influence the rate of decarboxylation. Polar solvents may stabilize charged intermediates that can facilitate the reaction.[6]
Q3: At what stage of my experimental workflow is decarboxylation most likely to occur?
A3: Decarboxylation can occur at multiple stages:
-
During Synthesis: Especially in reactions requiring heat, such as some amide coupling or esterification reactions.
-
During Workup: Aqueous acidic or basic washes to remove unreacted starting materials or catalysts can induce decarboxylation.
-
During Purification: Prolonged heating during solvent evaporation or high temperatures during distillation can be detrimental.
-
During Storage: While solid imidazole acrylic acids are generally stable, solutions, especially at non-neutral pH, may degrade over time.
Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
Encountering unexpected results in your experiments with imidazole acrylic acids? This section provides a structured approach to troubleshooting common problems related to decarboxylation.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired product with the presence of a non-polar byproduct (confirmed by TLC/LC-MS). | Decarboxylation during the reaction. | 1. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For amide couplings, consider using coupling agents that are effective at or below room temperature (e.g., HATU, HOBt/EDC). 2. Optimize pH: If the reaction can be performed under neutral conditions, this is often preferable. If an acid or base is required, use the mildest possible reagent and the minimum necessary amount. 3. Choose an appropriate solvent: Aprotic solvents may be preferable to polar protic solvents in some cases.[6] |
| The desired product is observed in the crude reaction mixture, but the yield drops significantly after workup and purification. | Decarboxylation during workup or purification. | 1. Use mild workup conditions: Wash with cold, dilute aqueous solutions of mild acids (e.g., citric acid) or bases (e.g., sodium bicarbonate) and minimize contact time. 2. Avoid high temperatures during purification: Use a rotary evaporator at the lowest possible temperature to remove solvent. If column chromatography is used, avoid prolonged exposure of the compound to the stationary phase. |
| NMR spectrum of the purified product shows unexpected vinyl proton signals and the absence of the carboxylic acid proton. | The product has undergone complete decarboxylation. | 1. Re-evaluate the entire experimental procedure: Identify all steps where heat or harsh pH conditions were used. 2. Implement preventative measures: Redesign the synthesis or purification protocol to incorporate the strategies outlined in this guide. |
| The reaction is sluggish at low temperatures, and increasing the temperature leads to decarboxylation. | The activation energy for the desired reaction is close to that of the decarboxylation. | 1. Use a more efficient catalyst or coupling agent: For amide couplings, reagents like HATU or COMU can be effective at lower temperatures.[7] 2. Consider a different synthetic route: It may be necessary to introduce the imidazole acrylic acid moiety at a later stage of the synthesis to avoid harsh conditions. |
The Mechanism of Decarboxylation
The decarboxylation of imidazole acrylic acids is believed to proceed through a mechanism analogous to that of β,γ-unsaturated acids. The reaction is facilitated by the ability of the imidazole ring to stabilize the intermediate formed upon loss of CO₂.
Caption: Proposed mechanism for the thermal decarboxylation of imidazole acrylic acid.
Preventative Strategies and Experimental Protocols
The key to preventing the decarboxylation of imidazole acrylic acids is to employ mild reaction conditions. Below are detailed protocols for common synthetic transformations that are designed to minimize this unwanted side reaction.
Protocol 1: Low-Temperature Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is highly efficient at room temperature or below.
Materials:
-
Imidazole acrylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazole acrylic acid.
-
Dissolve the acid in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA, followed by the amine, and finally HATU.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with cold 5% aqueous citric acid, cold saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for low-temperature amide coupling to prevent decarboxylation.
Protocol 2: Mild Esterification using an Alkyl Halide
This protocol avoids the harsh acidic conditions of a traditional Fischer esterification by first forming the carboxylate salt, which then acts as a nucleophile.
Materials:
-
Imidazole acrylic acid (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Alkyl halide (e.g., ethyl iodide) (1.2 eq)
-
Anhydrous Acetone or DMF
Procedure:
-
Suspend the imidazole acrylic acid in anhydrous acetone or DMF in a round-bottom flask.
-
Add potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography.
Analytical Methods for Monitoring Decarboxylation
Careful monitoring of your reactions is crucial for optimizing conditions and preventing decarboxylation. Here is a comparison of the two most common analytical techniques for this purpose.
| Technique | Advantages | Disadvantages | Best For |
| High-Performance Liquid Chromatography (HPLC) | - High sensitivity and quantitative accuracy. - Can separate the starting material, product, and decarboxylated byproduct. - Established methods are available for urocanic acid.[8] | - Requires method development and validation. - Provides less structural information than NMR. | - Quantifying the extent of decarboxylation. - Monitoring reaction progress and purity of fractions during purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information, allowing for unambiguous identification of the starting material and decarboxylated product. - Can be used to analyze crude reaction mixtures. | - Less sensitive than HPLC. - Quantitative analysis can be more complex. | - Confirming the identity of the decarboxylated byproduct. - Gaining mechanistic insights into the reaction. |
¹H NMR Spectral Signatures
-
Imidazole Acrylic Acid: Look for the characteristic signals of the vinyl protons (doublets, typically in the range of 6.0-8.0 ppm) and the carboxylic acid proton (a broad singlet, often >10 ppm).
-
Decarboxylated Product (Vinylimidazole): The vinyl protons will have different chemical shifts and coupling constants compared to the starting material. The carboxylic acid proton signal will be absent.
Conclusion
The decarboxylation of imidazole acrylic acids is a significant challenge, but with a thorough understanding of the underlying causes and the implementation of appropriate preventative measures, it can be effectively managed. By carefully controlling reaction temperature, pH, and choice of reagents, and by utilizing mild workup and purification techniques, researchers can significantly improve the yield and purity of their target compounds. This guide provides the foundational knowledge and practical protocols to achieve success in your synthetic endeavors with these important molecules.
References
-
Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives. (2019). Advanced Synthesis & Catalysis. [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]
- Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. (2008). Russian Journal of General Chemistry.
- Propagation rate coefficient of acrylic acid: Theoretical investigation of the solvent effect. (2004). Polymer.
-
Towards the valorization of poly(acrylic acid) waste: organophotoredox-catalyzed decarboxylative fluorination. (2015). Polymer Chemistry. [Link]
-
Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators. (2014). Journal of the American Chemical Society. [Link]
- Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. (2024). Physical Chemistry Chemical Physics.
-
Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions. (2024). Physical Chemistry Chemical Physics. [Link]
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. (2022). Journal of the American Chemical Society. [Link]
-
From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. (2015). Organic & Biomolecular Chemistry. [Link]
- Solvent effect on the proton-binding sites in urocanic acid. A tautomeric equilibrium study. (1993). Journal of the Chemical Society, Perkin Transactions 2.
-
Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). (2010). Molecules. [Link]
- Decarboxylative/Decarbonylative Couplings of (Hetero)
- Use of carboxylic acids and furanic molecules for esterification. (2017).
- Comparison of NMR and HPLC measurements a of urine samples of patients with various defects in purine and pyrimidine metabolism. (2022). Clinica Chimica Acta.
-
Urocanic acid. (n.d.). Wikipedia. [Link]
-
Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (2019). Organic & Biomolecular Chemistry. [Link]
-
Decarboxylation. (n.d.). Wikipedia. [Link]
-
What are some common causes of low reaction yields? (2022). Reddit. [Link]
-
Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
-
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). Scientific Reports. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2012). Organic & Biomolecular Chemistry. [Link]
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. (2021).
- Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: II. Time-resolved spectroscopy under solution conditions. (2024). Physical Chemistry Chemical Physics.
-
Esterification of Carboxylic Acids. (2019). YouTube. [Link]
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2014). Der Pharma Chemica.
- Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). Scientific Reports.
-
Kinetics and thermodynamics of enzymatic decarboxylation of α,β-unsaturated acid: a theoretical study. (2018). Physical Chemistry Chemical Physics. [Link]
-
Inhibition of histidine decarboxylase by imidazole derivatives. (1981). Journal of Medicinal Chemistry. [Link]
-
Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. (2022). Journal of Fungi. [Link]
- Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. (2021). Scientific Reports.
-
Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-carbonyldiimidazole. (2011). Organic Letters. [Link]
- Kinetics and thermodynamics of enzymatic decarboxylation of a,b-unsaturated acid: a theoretical study. (2018). Physical Chemistry Chemical Physics.
-
Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1962). Journal of the American Chemical Society.
-
Imidazoleacrylic acid (FDB007506). (n.d.). FooDB. [Link]
-
Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2020). YouTube. [Link]
- Screening of the reaction conditions for decarboxylation of 2,3-diaryl-acrylic acid derivatives. (2014).
- Studies on uronic acid materials. Part IV. Aqueous decarboxylation of uronic acids, and the decarboxylation of pectic materials during extraction. (1947). Journal of the Chemical Society.
-
Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates. (2023). ACS Catalysis. [Link]
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. Showing Compound Imidazoleacrylic acid (FDB007506) - FooDB [foodb.ca]
- 3. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02087A [pubs.rsc.org]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of histidine and urocanic acid isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
Ticket Subject: Handling Zwitterionic Behavior, Solubility Anomalies, and Purification Failures Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Chameleon" Molecule
You have likely arrived here because your compound—3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid —is behaving erratically.[1][2] It precipitates when neutralized, elutes in the void volume during reverse-phase HPLC, or shows "ghost" peaks in NMR.
This molecule is a classic zwitterion (inner salt).[1][2] It possesses a basic center (the N3 imidazole nitrogen) and an acidic center (the carboxylic acid).[1][2]
-
The Basic Site: The imidazole N3 (unlike the N1-ethyl) has a lone pair available for protonation (
).[1][2] -
The Acidic Site: The prop-2-enoic acid tail deprotonates readily (
).[1][2]
This guide treats the molecule not just as a chemical structure, but as a dynamic system that changes properties based on its environment.[2]
Module 1: The Isoelectric Trap (Solubility Troubleshooting)
User Complaint: "I dissolved the compound in acid, but when I neutralized it to pH 7 for my bioassay, it turned into a brick-like precipitate."
Root Cause:
You have hit the Isoelectric Point (pI) .[1][2]
At low pH (< 3), the molecule is cationic (
-
Net Charge: 0
-
Lattice Energy: Maximum (strong intermolecular ionic attraction).[1][2]
-
Solubility: Minimum.
Diagnostic Protocol: The "U-Curve" Determination
Do not guess the solubility. Perform this micro-titration to map your stability window.
-
Prepare: 10 mg of compound in 1 mL of 0.1 M HCl (fully soluble, cationic).
-
Titrate: Add 1 M NaOH in 10
L increments. -
Observe: Measure turbidity (OD600) or visual precipitate.[1][2]
-
Result: You will likely see a "U-shaped" solubility profile.[1][2] The pH where precipitation is heaviest is your experimental pI.[1][2]
Corrective Action:
-
For Bioassays: Do not target pH 7.0 if the pI is near 7.0. Formulate as a salt (e.g., Sodium salt at pH 8.5 or Hydrochloride salt at pH 3.[1][2]0) if the assay tolerates it.[1][2]
-
Cosolvents: If neutral pH is mandatory, use DMSO (up to 5%) or complexing agents (cyclodextrins) to shield the ionic charges.
Visualizing the Charge State:
Figure 1: The pH-dependent charge states. Avoid the red zone (Zwitterion) for aqueous formulation.
Module 2: Purification & Chromatography
User Complaint: "The compound elutes immediately (void volume) on my C18 column," or "It streaks badly on silica gel."
Root Cause:
-
C18 Failure: The zwitterionic form is highly polar.[1][2] It prefers the aqueous mobile phase over the hydrophobic C18 stationary phase.[1][2]
-
Silica Failure: Bare silica is acidic.[1][2][3] The basic imidazole nitrogen binds irreversibly to silanols, causing tailing or total loss of compound.[1][2]
Troubleshooting Workflow
Option A: HILIC (Recommended) Hydrophilic Interaction Liquid Chromatography is the gold standard for zwitterions.[1][2]
-
Column: Amide or Zwitterionic (e.g., ZIC-HILIC) stationary phase.[1][2]
-
Mobile Phase: High organic (80-90% Acetonitrile) with Ammonium Acetate buffer (10-20 mM).[1][2]
-
Mechanism: The water layer on the polar surface retains the charged zwitterion.[1][2]
Option B: Ion-Pairing Reverse Phase If you must use C18, you must mask the charge.[1][2]
-
Additive: Add 0.1% Heptafluorobutyric acid (HFBA) or Hexanesulfonic acid.[1][2]
-
Effect: The ion-pairing agent forms a hydrophobic complex with the charged nitrogen, allowing it to stick to the C18 chain.[1]
Option C: Ion Exchange (Preparative Scale) For large-scale purification (grams), use cation exchange resin (e.g., Dowex 50W).
Decision Tree for Purification:
Figure 2: Selecting the correct purification mode based on scale and column availability.
Module 3: Stability & Isomerization (The "Phantom Peak")
User Complaint: "My LC-MS shows two peaks with the exact same mass, and the ratio changes when I leave the sample on the bench."
Root Cause: Photo-Isomerization. The prop-2-enoic acid double bond is conjugated to the imidazole ring.[1][2] Like urocanic acid, this molecule undergoes E (trans) to Z (cis) isomerization upon exposure to UV light.[2]
-
Trans-isomer: Usually the thermodynamically stable synthetic product.[1][2]
-
Cis-isomer: Formed under ambient lab light or UV detection.[1][2]
Validation Experiment:
-
Result: If a new peak appears and the original diminishes (same Mass/Charge), it is the geometric isomer, not an impurity.[2]
Handling Protocol:
-
Storage: Amber glass vials, -20°C.
-
Analysis: Minimize UV exposure during preparation.[1][2] Use a diode array detector (DAD) to compare UV spectra of both peaks (they will be very similar but with slight
shifts).
Summary of Physicochemical Properties
| Property | Value (Estimated/Typical) | Experimental Implication |
| Molecular Weight | ~180.2 g/mol | Small molecule; elutes early in size exclusion.[1][2] |
| Acidic pKa (COOH) | 3.5 – 4.5 | Deprotonated at physiological pH.[1][2] |
| Basic pKa (Im-N3) | 6.0 – 7.0 | Protonated at acidic pH; neutral at basic pH.[1][2] |
| Isoelectric Point (pI) | ~5.0 – 5.5 | Zone of lowest solubility. Avoid this pH.[1][2] |
| UV Sensitivity | High | Protect from light to prevent cis/trans shift.[1][2] |
| LogD (pH 7.4) | < 0 (Negative) | Highly polar; poor membrane permeability without formulation.[1][2] |
References
-
HILIC Mechanisms for Imidazoles
-
Urocanic Acid Isomerization (Analogous Behavior)
-
Laihia, J. K., et al. (1998). The effect of pH on the photoisomerization of urocanic acid. Photochemistry and Photobiology, 67(6), 603-606.
-
-
Zwitterion Purification Strategies
-
General Imidazole Acidity/Basicity
Disclaimer: This guide assumes standard laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. (E)-3-(4-(1H-Imidazol-1-ylmethyl)phenyl)-2-propenoic acid hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Urocanic Acid | C6H6N2O2 | CID 736715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Separation of E/Z Isomers of Imidazole Acrylic Acids
Welcome to the technical support center for the challenging yet critical process of separating E/Z isomers of imidazole acrylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered during experimentation. Here, we combine established scientific principles with field-proven insights to help you navigate the complexities of isomer separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating E/Z isomers of imidazole acrylic acids?
A1: The separation of E/Z isomers, which are diastereomers, leverages differences in their physical properties. The most commonly employed and effective techniques include High-Performance Liquid Chromatography (HPLC), fractional crystallization, and column chromatography.[1] The choice of method depends on factors such as the scale of the separation, the stability of the isomers, and the available equipment.
Q2: How do I choose between HPLC and crystallization for my separation?
A2: The decision between HPLC and crystallization depends on your primary objective.
-
For analytical purposes and high-purity small-scale separations, HPLC is generally the preferred method due to its high resolving power.[2]
-
For larger-scale purifications, fractional crystallization is often more practical and cost-effective, provided there is a significant difference in the solubility of the E and Z isomers in a suitable solvent.[3][4]
Q3: How can I definitively identify the E and Z isomers after separation?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of E and Z isomers.[5] Key indicators include:
-
Coupling Constants (J-values): The coupling constant between the vinylic protons on the acrylic acid backbone is typically larger for the trans (E) isomer (around 12-18 Hz) compared to the cis (Z) isomer (around 6-12 Hz).[5]
-
Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY can show through-space correlations between protons. For instance, an NOE between the imidazole ring protons and the vinylic proton on the acrylic acid would suggest a cis (Z) configuration.[6][7]
Q4: My isomers seem to be interconverting back to a mixture after separation. What can I do?
A4: The interconversion of E/Z isomers can occur, particularly if the energy barrier for rotation around the carbon-carbon double bond is low.[6][7] This can be influenced by factors like heat, light, or the presence of acid or base catalysts. To minimize interconversion:
-
Work at lower temperatures.
-
Protect your samples from light.
-
Ensure your solvents and reagents are neutral, unless the separation method requires a specific pH.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the separation of E/Z isomers of imidazole acrylic acids.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor Resolution of E and Z Isomer Peaks
Poor resolution is a common challenge in the HPLC separation of closely related isomers.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Solutions:
-
Optimize the Mobile Phase:
-
Adjust the Organic Modifier Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. This is often the most effective way to improve resolution.[2]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Control the pH: Since imidazole acrylic acids have ionizable groups, the pH of the mobile phase is critical. Use a buffer to maintain a consistent pH, typically 1-2 units away from the pKa of the imidazole and carboxylic acid groups to ensure a consistent ionization state.[2] For reversed-phase HPLC of acrylic acids, a mobile phase containing a small amount of a weak acid like formic or phosphoric acid can suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[8]
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, providing more time for the isomers to interact with the stationary phase, which can lead to better resolution.[2]
-
Evaluate Different Column Chemistries:
-
Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. While C18 columns are a good starting point, other phases like Phenyl-Hexyl or embedded polar group phases may offer different selectivities for your specific isomers.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and can significantly improve resolution.
-
Experimental Protocol: Starting Point for HPLC Method Development
| Parameter | Recommended Starting Condition |
| HPLC System | Standard HPLC or UHPLC with UV detector |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm |
Fractional Crystallization
Problem: Co-crystallization of E and Z Isomers
Co-crystallization occurs when both isomers crystallize out of solution together, leading to poor separation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for co-crystallization.
Detailed Solutions:
-
Thorough Solvent Screening: The success of fractional crystallization hinges on finding a solvent where the two isomers have a significant difference in solubility at different temperatures.[3][9]
-
Test a wide range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene).
-
The ideal solvent will dissolve both isomers at an elevated temperature but will cause one isomer to selectively crystallize upon cooling while the other remains in solution.[9][10]
-
-
Optimize the Cooling Rate: Slow and controlled cooling is crucial for selective crystallization.[9] Rapid cooling can cause both isomers to "crash out" of the solution together. Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or ice bath if necessary.
-
Employ a Solvent/Anti-solvent System: If a single solvent is not effective, a multi-solvent system can be used.[3][4][11]
-
Dissolve the mixture of isomers in a minimum amount of a "good" solvent in which both are highly soluble.
-
Slowly add an "anti-solvent" (in which both isomers are poorly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
-
Utilize Seeding: If you have a small amount of the pure desired isomer, you can use it as a seed crystal.[4] Add a single, small crystal of the pure isomer to the saturated solution as it cools. This will provide a nucleation site for the desired isomer to crystallize, promoting its separation from the other isomer.
Experimental Protocol: General Procedure for Fractional Crystallization
-
Dissolution: In a suitable flask, dissolve the mixture of E/Z isomers in the minimum amount of the chosen hot solvent to form a saturated solution.[9]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature.
-
Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by placing the solution in a colder environment (e.g., a refrigerator).[9]
-
Isolation: Collect the crystals by vacuum filtration.[10]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble isomer.
-
Drying: Dry the crystals thoroughly.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.
References
- Filo. (2023, October 1).
- Benchchem. (2025, November). Technical Support Center: Method Development for Separating Isomers of 2-hydroxypent-2-enoic acid.
-
PubMed. (2001, April 15). Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers.[Link]
- PraxiLabs. (2022, November 7).
- PSIBERG. (2022, August 9).
-
RSC Publishing. (n.d.). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis.[Link]
- Unknown Source.
-
ResearchGate. (2016, December 7). How to separate E and Z isomers?[Link]
- Acta Poloniae Pharmaceutica – Drug Research. (2017).
- SciTePress. (n.d.).
- Journal of Chemical Technology and Metallurgy. (2007, February 27).
- University of Victoria. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- Unknown Source. (2025, November 29).
-
PubMed. (2017, May 15). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS.[Link]
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.[Link]
- Unknown Source.
-
ResearchGate. (2024, September 26). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?[Link]
- Chemguide. (2020, February 15). geometric (cis / trans) isomerism.
-
OSHA. (n.d.). Acrylic Acid.[Link]
- Unknown Source. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
- Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP1722222A1 - Method of determining impurity in acrylic acid.
-
ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.[Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.[Link]
-
Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.[Link]
- Analyst (RSC Publishing). (n.d.).
- Reddit. (2018, August 25).
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Imidazolium-Based Ionic Liquids for Acrylic Acid Separation from Water by Bulk Liquid Membrane and Extraction Methods: A Comparison Study | Request PDF.[Link]
- AZoM. (2015, October 8).
Sources
- 1. How do you separate e and z isomers? | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. psiberg.com [psiberg.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osha.gov [osha.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Troubleshooting Low Yield in Imidazole Aldehyde Condensation
Here is a technical support center focused on troubleshooting low yields in imidazole aldehyde condensation reactions, designed for researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for troubleshooting low yields in imidazole aldehyde condensation reactions. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to offer not just procedural steps, but also the underlying scientific reasoning to empower you to overcome experimental challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during imidazole aldehyde condensation, helping you diagnose and resolve problems with your reaction.
Q1: My reaction has a very low yield, or I'm not getting any product. What are the primary factors to investigate?
Low or no yield in an imidazole aldehyde condensation can stem from several factors. A systematic approach to troubleshooting is crucial. Here's a logical workflow to diagnose the issue:
A troubleshooting workflow for low or no yield in imidazole aldehyde condensation.
Expertise & Experience: The quality of your starting materials is the foundation of a successful reaction. Aldehydes, especially, can be prone to oxidation to carboxylic acids, which will not participate in the condensation. Similarly, impurities in your imidazole starting material can interfere with the reaction. Always use freshly distilled or purified aldehydes and confirm the purity of your imidazole derivative using techniques like NMR or mass spectrometry.[1][2]
Q2: I'm observing multiple spots on my TLC, indicating side products. What are the common side reactions and how can I minimize them?
The formation of side products is a frequent cause of low yields. The most common side reactions in an imidazole aldehyde condensation are:
-
Self-condensation of the aldehyde: This is particularly prevalent when using a strong base as a catalyst.[3][4]
-
Cannizzaro reaction: If you are using an aldehyde with no α-hydrogens, a strong base can induce a disproportionation reaction to form an alcohol and a carboxylic acid.
-
Oxidation of the aldehyde: As mentioned, aldehydes can oxidize to carboxylic acids, especially if exposed to air for prolonged periods.
Trustworthiness: To minimize these side reactions, consider the following strategies:
-
Catalyst Choice: Opt for a milder catalyst. While strong bases can deprotonate the active methylene compound, they can also promote aldehyde self-condensation. Weak bases like piperidine, pyridine, or even L-proline can be effective catalysts for Knoevenagel-type condensations.[3][5]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the aldehyde.
Q3: My reaction seems to stall and doesn't go to completion. What can I do to drive the reaction forward?
An incomplete reaction is a common hurdle. Here are several ways to push the reaction towards completion:
-
Water Removal: The condensation reaction produces water as a byproduct.[3][4] This water can inhibit the reaction or even lead to the reverse reaction. Removing water as it is formed can significantly improve the yield. This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Molecular sieves: Adding activated molecular sieves to the reaction mixture.
-
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and increase yields in imidazole synthesis.[6] The rapid heating can often overcome activation energy barriers and drive reactions to completion.
-
Catalyst Loading: Ensure you are using the optimal amount of catalyst. Too little catalyst will result in a slow reaction, while too much can sometimes lead to increased side product formation.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about imidazole aldehyde condensation reactions.
What is the general mechanism of an imidazole aldehyde condensation?
The condensation of an imidazole with an aldehyde, particularly in the context of forming a larger conjugated system, often follows the principles of a Knoevenagel condensation. The reaction is typically base-catalyzed and involves the following key steps:
A generalized mechanism for imidazole aldehyde condensation.
-
Deprotonation: A base removes a proton from the active methylene group of the imidazole derivative, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst.
-
Dehydration: The alcohol intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.
How do I choose the right catalyst for my reaction?
The choice of catalyst is critical and depends on the specific substrates and reaction conditions. Here's a table summarizing some common catalysts and their applications:
| Catalyst Type | Examples | Applications & Considerations |
| Weak Organic Bases | Piperidine, Pyridine, Triethylamine | Commonly used for Knoevenagel-type condensations. Generally mild and less likely to cause side reactions.[3] |
| Acid Catalysts | Acetic acid, p-Toluenesulfonic acid | Can be used to activate the aldehyde carbonyl group. Often used in combination with a weak base.[1] |
| Metal Catalysts | ZnCl₂, Fe₃O₄ nanoparticles | Lewis acids can activate the aldehyde. Some metal catalysts offer high efficiency and can be recycled.[7][8] |
| "Green" Catalysts | L-proline, Deep Eutectic Solvents (DES) | Environmentally friendly alternatives that can provide high yields under mild conditions.[3][9] |
Authoritative Grounding: Recent research has highlighted the efficacy of various catalytic systems. For instance, the use of a low-melting mixture of urea-ZnCl₂ has been shown to efficiently catalyze the reaction to provide a broad range of imidazoles in very good yields.[7]
What are the best practices for purifying the final product?
Purification is essential for obtaining a high-purity product and accurately calculating the yield. Common purification techniques for imidazole derivatives include:
-
Recrystallization: This is an effective method for purifying solid products. Choosing the right solvent or solvent system is crucial.[10][11]
-
Column Chromatography: Silica gel chromatography is widely used to separate the desired product from unreacted starting materials and side products.[1][12]
-
Acid-Base Extraction: The basic nitrogen atoms in the imidazole ring allow for purification by acid-base extraction, which can be a powerful technique to remove non-basic impurities.[11]
Experimental Protocol: General Procedure for Optimizing Imidazole Aldehyde Condensation
This protocol provides a starting point for optimizing your reaction. Remember to adjust the parameters based on your specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the imidazole derivative (1.0 mmol) and the aldehyde (1.0-1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, toluene, or a solvent-free system). Add the catalyst (e.g., piperidine, 0.1 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a suitable cold solvent. If no precipitate forms, proceed with an appropriate extraction procedure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the purified product using appropriate analytical techniques (NMR, MS, IR) to confirm its identity and purity.[1]
References
- Vertex AI Search. (2025, December 15).
- BenchChem. (2025).
- BenchChem. (2025).
- Organic Chemistry Portal. Imidazole synthesis.
- Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry.
- MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- Google Patents.
- ResearchGate. (2016, January).
- Guidechem. What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
- BenchChem. (2025).
- International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- ACS Publications. (2004).
- ijarsct. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
- BenchChem. (2025).
- Zenodo. 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- ResearchGate. (2016).
- ResearchGate.
- ResearchGate. (2016).
- Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.
- Google Patents. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
- Wikipedia. Debus–Radziszewski imidazole synthesis.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol.
- ACS Publications. (2021, October 18).
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. Page loading... [guidechem.com]
Technical Support Center: Handling Hygroscopic Imidazole Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hygroscopic imidazole carboxylic acid derivatives. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate the challenges associated with these sensitive compounds. Our goal is to ensure the integrity of your materials and the success of your experiments.
Introduction: The Challenge of Hygroscopicity
Imidazole carboxylic acid derivatives are a cornerstone in medicinal chemistry and materials science, valued for their role as pharmacophores, ligands in metal-organic frameworks, and versatile synthetic intermediates.[1][2][3] However, their inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge.[4][5]
Absorbed water can lead to a cascade of problems, including:
-
Inaccurate Weighing: A constantly increasing mass on the analytical balance leads to errors in concentration and stoichiometry.[6][7]
-
Physical Changes: Moisture can cause powders to clump, cake, or even deliquesce (dissolve in the absorbed water), making handling difficult.[4][5][8]
-
Chemical Degradation: Water can act as a reactant, leading to hydrolysis of derivatives, promoting decarboxylation, or altering reaction pathways.[9][10][11][12][13]
-
Reduced Reaction Efficiency: The presence of water can interfere with moisture-sensitive reactions, such as amide bond formation or esterification, leading to low yields and complex product mixtures.[13][14][15]
This guide provides a systematic approach to mitigate these issues, ensuring the quality and reliability of your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: My compound's weight is constantly increasing on the analytical balance.
Root Cause Analysis: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[6][16] The rate of weight gain is proportional to the ambient humidity and the compound's intrinsic hygroscopicity.[17] Failure to address this leads to preparing solutions with lower-than-intended concentrations, impacting reaction stoichiometry and kinetic studies.
Solutions:
-
Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere. Have all necessary tools (spatulas, weighing boats) ready before you begin.[7][18][19]
-
Use Appropriate Weighing Containers: Instead of open weighing paper, use a vial or flask with a cap or stopper. A narrow-necked container is preferable to minimize the surface area exposed to air.[6]
-
Weighing by Difference:
-
Add an estimated amount of the compound to a sealed container (e.g., a screw-cap vial) and weigh it.
-
Transfer the desired amount of powder to your reaction vessel.
-
Seal the original container again and re-weigh it. The difference in mass is the amount of compound you have transferred.
-
-
Controlled Environment: For highly sensitive compounds, weighing inside a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) or a low-humidity dry box is the most reliable method.[20][21][22][23]
Issue 2: My reaction yield is low, and I suspect the starting material is compromised.
Root Cause Analysis: Absorbed water can directly interfere with many common reactions of carboxylic acids. For example, in an acid-catalyzed esterification (Fischer esterification), water is a product. Its presence in the starting material can shift the reaction equilibrium backward, reducing the yield. Similarly, in reactions involving coupling reagents for amide bond formation (e.g., EDC, CDI), water can consume the activating agent, rendering it ineffective.[24][25] The imidazole ring itself can also be susceptible to certain degradation pathways like oxidation, which may be influenced by solution conditions.[9]
Solutions:
-
Dry the Compound Before Use: If you suspect your material has been exposed to moisture, it must be dried. Vacuum drying, often with gentle heating (ensure the temperature is well below the compound's decomposition point), is a common and effective method.[16][26]
-
Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents in your reaction are rigorously dried. Water from these sources is just as detrimental as water from the starting material.[22][26]
-
Run Reactions Under Inert Atmosphere: Performing the reaction under a blanket of dry nitrogen or argon prevents atmospheric moisture from entering the reaction vessel. This is standard practice for moisture-sensitive chemistry.[22]
Issue 3: My solid compound has become clumpy, sticky, or has turned into a liquid.
Root Cause Analysis: This indicates significant water uptake. Clumping and caking occur as moisture forms liquid bridges between particles.[27] In extreme cases, deliquescence occurs, where the compound absorbs so much water that it dissolves, forming a concentrated aqueous solution.[5] This physical change makes accurate dispensing impossible and indicates a high level of water contamination.
Solutions:
-
Immediate Drying: The material must be dried under high vacuum to remove the excess water.[16][21] Depending on the compound's stability, gentle heating in a vacuum oven can accelerate this process.[8][16]
-
Proper Long-Term Storage: Once dried, the compound must be stored in a controlled environment to prevent recurrence. The best practice is to store it inside a desiccator containing an active drying agent (e.g., silica gel, phosphorus pentoxide) or within an inert atmosphere glovebox.[4][20][26]
-
Aliquot the Material: Upon receiving a new batch of a hygroscopic compound, consider dividing it into smaller, single-use aliquots. This minimizes the number of times the main container is opened, protecting the bulk of the material from repeated exposure to atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: What is the ideal storage condition for hygroscopic imidazole carboxylic acid derivatives? A1: The ideal storage method is in a tightly sealed container placed inside a desiccator with a desiccant like silica gel or phosphorus pentoxide.[4][20] For extremely sensitive materials, storage in an inert atmosphere glovebox is recommended.[20][22] Always consult the Safety Data Sheet (SDS) for specific storage recommendations.[20]
Q2: How can I dry my hygroscopic compound if I suspect it has absorbed water? A2: The most common method is using a vacuum oven.[16] Place the compound in a suitable flask or dish and apply a vacuum. Gentle heating can be used, but you must ensure the temperature is well below the compound's melting or decomposition point. Another method is drying in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀).[26]
Q3: Can I prepare a stock solution of my hygroscopic compound? A3: Yes, and this is often a good strategy. It is more accurate to weigh a larger quantity of the solid once, dissolve it in a known volume of a suitable anhydrous solvent, and store the solution under an inert atmosphere.[28] This avoids the errors associated with repeatedly weighing small quantities of a hygroscopic solid. Ensure the solvent is truly anhydrous and that the solution is stored in a tightly sealed container, possibly with a septum for withdrawal via syringe. Note that the stability of the compound in solution must also be considered, as degradation pathways like oxidation or photodegradation can occur over time.[9]
Q4: My compound is an API (Active Pharmaceutical Ingredient). Are there special considerations? A4: Yes. For APIs, moisture uptake can significantly impact critical quality attributes like crystal structure (polymorphism), chemical stability, dissolution rate, and bioavailability.[11][12][][30] It is crucial to perform hygroscopicity classification studies (e.g., using dynamic vapor sorption) to understand the material's behavior at different relative humidity (RH) levels.[11] This data informs formulation strategies, packaging choices, and storage conditions to ensure product quality and shelf-life.[17][]
Experimental Protocols & Workflows
Protocol 1: Accurate Weighing of a Hygroscopic Solid
-
Preparation: Place a clean, dry vial with a screw cap on the analytical balance. Tare the balance.
-
Dispensing: Remove the vial from the balance. In a low-humidity environment (if possible), quickly add slightly more than the desired amount of the hygroscopic solid to the vial and immediately seal it.
-
First Weighing: Place the sealed vial back on the balance and record the mass (m₁).
-
Transfer: Open the vial and use a clean spatula to transfer the solid into the reaction flask. Work quickly to minimize moisture absorption.
-
Second Weighing: Immediately re-seal the original vial, wipe it with a lint-free cloth to remove any fingerprints, and place it back on the balance. Record the new mass (m₂).[18]
-
Calculation: The exact mass of the transferred solid is m₁ - m₂ .
Workflow: Handling Procedure from Storage to Reaction
The following diagram illustrates the best-practice workflow for handling these sensitive compounds.
Caption: Best-practice workflow for handling hygroscopic compounds.
Data Summary
The impact of improper handling can be significant. The table below illustrates a hypothetical, yet realistic, comparison of results for a moisture-sensitive amide coupling reaction.
| Parameter | Scenario A: Improper Handling | Scenario B: Best Practices |
| Weighing Method | On open weigh boat | By difference in sealed vial |
| Observed Mass Drift | +2.5% over 60 seconds | <0.1% |
| Reaction Atmosphere | Ambient Air | Dry Nitrogen |
| Solvent Quality | Standard Grade (not dried) | Anhydrous (from solvent system) |
| Observed Product Yield | 35% | 92% |
| Key Impurity | Unreacted Carboxylic Acid | <1% |
| Conclusion | Moisture absorption led to inaccurate stoichiometry and reagent decomposition, causing reaction failure. | Proper handling ensured reagent integrity and successful reaction outcome. |
By implementing the strategies and protocols outlined in this guide, you can overcome the challenges posed by hygroscopic imidazole carboxylic acid derivatives, leading to more reliable, reproducible, and successful research outcomes.
References
- GenFollower. (2026, January 30).
- Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven. Digivac.
- Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
- BenchChem. (2025). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. BenchChem.
- PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
- Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. Quality Scales Unlimited.
- Wikipedia. Hygroscopy. Wikipedia.
- Labcompare.com. (2023, April 14).
- Innoweight. 5 Best Practices for Analytical Balances. Weighing Scales | Innoweight.
- Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
- BenchChem. stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. BenchChem.
- Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
- University of Rochester, Department of Chemistry. Tips & Tricks: Weighing.
- PerMix. (2025, December 9).
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- BOC Sciences. Hygroscopicity Testing. BOC Sciences.
- Taylor & Francis Online. (2022, June 21).
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- PharmaInfo. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Moodle@Units. Preparing Anhydrous Reagents and Equipment.
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ACS Publications. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
- PNNL. (2023, April 27).
- HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
- ResearchGate. (2025, August 6).
- Walsh Medical Media. (2017, June 23).
- PubMed. (2022, January 15). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
- NF Jain and CE Masse.
- ResearchGate. (2025, August 7).
Sources
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Hygroscopy - Wikipedia [en.wikipedia.org]
- 6. genfollower.com [genfollower.com]
- 7. scalesu.com [scalesu.com]
- 8. Mixing & Drying Hygroscopic Materials [permixmixers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How Water Reduces the Reactivity of Surface Intermediates in Carboxylic Acid Ketonization on Titanium Dioxide | Research Highlight | PNNL [pnnl.gov]
- 16. digivac.com [digivac.com]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. innoweight.in [innoweight.in]
- 20. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
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- 22. molan.wdfiles.com [molan.wdfiles.com]
- 23. hepatochem.com [hepatochem.com]
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- 26. moodle2.units.it [moodle2.units.it]
- 27. pharmainfo.in [pharmainfo.in]
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- 30. jocpr.com [jocpr.com]
Validation & Comparative
1H NMR Comparative Guide: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
Executive Summary
This guide provides a technical analysis of the 1H NMR spectrum for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (also known as N-ethyl urocanic acid). As a structural analog of urocanic acid (a major epidermal chromophore), this molecule is a critical intermediate in the development of photo-immunomodulators and histidine metabolism probes.
The Core Challenge: Researchers often struggle with two analytical hurdles regarding this compound:
-
Isomeric Purity: Distinguishing the thermodynamically stable E-isomer (trans) from the photo-induced Z-isomer (cis).
-
Tautomeric/Zwitterionic Ambiguity: The imidazole ring and carboxylic acid tail create complex solvation spheres that drastically alter chemical shifts depending on the solvent system (DMSO-d6 vs. D2O).
This guide compares these analytical scenarios to establish a "Gold Standard" protocol for characterization.
Comparative Analysis: Isomeric & Solvent Performance[1]
The following data compares the spectral "performance" (resolution and diagnostic utility) of different analytical conditions.
A. Isomeric Discrimination (E vs. Z)
The most critical quality control parameter is the alkene geometry. The E-isomer is typically the synthetic product (via Knoevenagel condensation), while the Z-isomer is a photo-degradation impurity.
| Feature | E-Isomer (Trans) | Z-Isomer (Cis) | Diagnostic Utility |
| Alkene Coupling ( | 15.5 – 16.0 Hz | 10.0 – 12.0 Hz | Primary metric. Large |
| Z-isomer shifts upfield due to steric shielding. | |||
| Significant magnetic anisotropy difference. | |||
| Thermodynamic Stability | High (Synthetic Major) | Low (Photo-product) | Presence of Z indicates light exposure. |
B. Solvent System Comparison (DMSO-d6 vs. D2O)
Choice of solvent dictates whether you are observing the "chemical structure" or the "physiological state."
| Parameter | DMSO-d6 (Analytical Standard) | D2O (Physiological Proxy) |
| -COOH Proton | Visible (Broad, >12 ppm) | Invisible (Exchanges with D2O) |
| Imidazole C-H | Sharp singlets/doublets | Often shifted/broadened by pH dependency |
| Resolution | High (No exchange broadening) | Medium (Affected by zwitterion equilibrium) |
| Use Case | Purity assays, full integration checks.[1] | Biological interaction studies, pH titrations.[1] |
Structural Assignments & Chemical Shifts
Note: Data based on N-alkyl urocanic acid derivatives in DMSO-d6 at 400 MHz.
The Molecule
Structure: Ethyl group at N1; Acrylic acid chain at C2.
Table 3: Chemical Shift Assignments (E-Isomer in DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Coupling ( | Notes |
| COOH | Acid | 12.0 – 12.5 | Broad Singlet | - | Disappears in D2O. |
| C | Alkene | 7.55 | Doublet | 15.8 | Deshielded by conjugation. |
| Im-C4/C5 | Aromatic | 7.40 / 7.10 | Doublets | ~1.5 | Ring protons; distinctive aromatic region. |
| C | Alkene | 6.45 | Doublet | 15.8 | Diagnostic for E-isomer. |
| N-CH | Methylene | 4.15 | Quartet | 7.2 | Deshielded by Nitrogen. |
| -CH | Methyl | 1.35 | Triplet | 7.2 | Classic ethyl pattern. |
Experimental Protocol: The "Self-Validating" Workflow
This protocol ensures reproducibility and immediate detection of isomerization or hydrolysis.
Phase 1: Sample Preparation (Critical for Purity)[1]
-
Mass: Weigh 5–10 mg of the solid acid.
-
Solvent Choice:
-
Routine QC: Use DMSO-d6 (0.6 mL). It prevents aggregation and slows proton exchange.
-
Avoid: CDCl
(Poor solubility for zwitterionic species).[1]
-
-
Vessel: Use high-grade 5mm NMR tubes.
-
Handling: Protect from light. Wrap the tube in foil immediately after preparation to prevent E
Z photoisomerization before acquisition.
Phase 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The alkene protons have longer T1 relaxation times; insufficient delay will skew integration ratios between the ethyl group and the alkene chain.
-
Scans (NS): 16–32 scans are sufficient for >95% purity samples.[1]
-
Temperature: 298 K (25°C).[1]
Phase 3: Processing & Validation
-
Phasing: Apply manual phasing. The broad COOH peak often distorts automatic algorithms.
-
Integration Check (The "Internal Standard"):
-
Calibrate the Methyl triplet (
1.35) to 3.00 . -
Validate that the Alkene doublets (
6.45, 7.[1]55) integrate to 1.00 each. -
Failure Mode: If alkene integrals are < 0.95, check for polymerization or presence of the Z-isomer (look for small doublets at 5.9/6.9 ppm).
-
Mechanism & Logic Visualization
The following diagram illustrates the decision logic for solvent selection and the mechanistic pathway of photoisomerization that the NMR analysis detects.
Figure 1: Analytical workflow for solvent selection and isomeric validation. The dotted red line represents the photo-isomerization risk during handling.
References
-
Hanson, R. M. (2025).[1][2] NMR Coupling Constants: Aliphatic and Vinylic Systems. Chemical Instrumentation Facility, Iowa State University.[1] Link
-
Roberts, G., et al. (2025).[1] A Fundamental Ultrafast Spectroscopic Insight into Urocanic Acid Derivatives. National Institutes of Health (PMC). Link
-
Fan, X., et al. (2006).[1] Stereoselective Synthesis of Urocanic Acid Derivatives via Knoevenagel Condensation. Synthesis, 2006(14), 2286-2292.[1] (Foundational synthesis protocol for N-alkyl urocanates).
-
Lázaro Martínez, J. M., et al. (2010).[1] NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Journal of Organic Chemistry. Link[1]
-
Barbatti, M. (2018).[1] Nonadiabatic Dynamics of Urocanic Acid: E/Z Photoisomerization Mechanisms. Link
Sources
Technical Guide: 13C NMR Characterization of Imidazole Acrylic Acid Alkene Carbons
Part 1: Executive Summary & Structural Context
Imidazole acrylic acid, biologically known as Urocanic Acid (UCA) , presents a unique spectroscopic challenge due to its conjugated system connecting an imidazole ring to a carboxylic acid via an alkene linker.
For drug development professionals and structural biologists, the alkene carbons (
-
Isomeric Purity: Distinguishing trans-UCA (biosynthetic form) from cis-UCA (immunosuppressive photoisomer).
-
Protonation State: Monitoring the imidazole ring pKa (~5.8) and carboxylic acid pKa (~3.5).
This guide moves beyond basic spectral listing to provide a comparative analysis of chemical shifts (
Structural Nomenclature
-
(Alpha Carbon): Adjacent to the Carboxylic Acid (
). -
(Beta Carbon): Adjacent to the Imidazole Ring (
or ).
Part 2: Comparative Analysis of Chemical Shifts
The following data aggregates experimental values from high-field NMR (400-600 MHz). Note that chemical shifts in this system are highly pH-dependent .
Table 1: Configuration Analysis (Trans vs. Cis)
Solvent:
| Carbon Position | Trans-UCA ( | Cis-UCA ( | Mechanistic Insight | |
| 120.5 | 124.8 | +4.3 (Deshielded) | Loss of conjugation planarity in cis leads to deshielding. | |
| 136.2 | 130.1 | -6.1 (Shielded) | Diagnostic Marker. Steric compression ( | |
| Carbonyl ( | 174.5 | 173.8 | -0.7 | Minimal change; distal from the isomerization site. |
| Imidazole ( | 138.5 | 137.9 | -0.6 | Slight perturbation due to ring current changes. |
Table 2: Solvent Effects (DMSO- vs. )
Compound: Trans-Urocanic Acid
| Carbon Position | DMSO- | Shift Driver | |
| 117.8 | 120.5 | H-bonding in | |
| 135.4 | 136.2 | Solvent polarity stabilizes the resonance contributor where | |
| 167.9 | 174.5 | Strong H-bonding to water significantly deshields the carbonyl. |
Table 3: Analog Comparison (Electronic Effects)
Solvent: DMSO-
| Compound | Electronic Context | ||
| Imidazole Acrylic Acid | 117.8 | 135.4 | Imidazole acts as an electron-donating group (resonance) to the alkene. |
| Cinnamic Acid | 119.2 | 144.1 | Phenyl ring provides stronger conjugation/deshielding at |
| Acrylic Acid | 127.8 | 132.2 | Baseline alkene shifts without aromatic conjugation. |
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, do not rely on 13C shifts alone. The high sensitivity of imidazole shifts to concentration and pH requires a Self-Validating Protocol .
Workflow: The "Triad of Confirmation"
-
1H Coupling Check: Confirm isomer identity via
coupling constants ( Hz vs. Hz). -
pH Titration/Buffering: Never run UCA in unbuffered
if precise comparisons are needed. The imidazole protonation state fluctuates near neutral pH. -
HSQC Correlation: Correlate proton signals to carbons to resolve
from Imidazole (which often overlap in the 120-125 ppm range).
Step-by-Step Methodology
Reagents:
-
Analyte: Imidazole Acrylic Acid (>95% purity).
-
Solvent: DMSO-
(for hydrophobic protection) or + 100mM Phosphate Buffer (pH 8.0). -
Internal Standard: TMSP (
) or TMS (DMSO).
Protocol:
-
Preparation: Dissolve 5-10 mg of sample in 600
L of solvent.-
Critical Step: If using
, adjust pD to >8.0 using NaOD to ensure the imidazole ring is neutral and the carboxylate is deprotonated. This stabilizes chemical shifts.[1]
-
-
Acquisition (1H): Acquire 16 scans. Verify geometry via coupling constants.
-
Acquisition (13C): Acquire 1024-2048 scans with proton decoupling.
-
Parameter: Set relaxation delay (
) to 2.0s to allow relaxation of quaternary carbons.
-
-
Validation:
-
Identify the carbonyl peak (~170 ppm).
-
Identify the
peak (most downfield alkene signal, ~136 ppm for trans). -
Identify the
peak (upfield alkene signal, ~118 ppm). -
Stop Condition: If
appears >122 ppm in DMSO, check for cis-isomer contamination or protonation of the imidazole ring.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the assignment logic and the impact of tautomerism/isomerism on the spectral data.
Figure 1: Logic flow for the structural assignment of Urocanic Acid isomers. Note the divergence in C13 shifts driven by steric compression in the cis-isomer.
References
-
Roberts, J. D., et al. (1970). Nuclear Magnetic Resonance Spectroscopy: Carbon-13 Chemical Shifts of Imidazole and Derivatives. Journal of the American Chemical Society.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2]
-
Laihia, K., et al. (1998). 1H and 13C NMR parameters of cis- and trans-urocanic acid: pH dependence and tautomerism. Magnetic Resonance in Chemistry.[2][3][4][5][6][7]
-
HMDB (Human Metabolome Database). Metabocard for Urocanic Acid (HMDB0000302).
Sources
Decoding Molecular Fingerprints: A Comparative Guide to the Carbonyl Peak in the IR Spectrum of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid
For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is a cornerstone technique for molecular structure elucidation. The carbonyl (C=O) stretching vibration, in particular, serves as a powerful diagnostic tool, offering profound insights into the electronic environment of a molecule. This guide provides an in-depth comparative analysis of the carbonyl peak in the IR spectrum of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, a heterocyclic compound of interest in medicinal chemistry. By comparing its predicted spectral features with those of acrylic acid and trans-3-(4-imidazolyl)acrylic acid, we will explore the nuanced interplay of electronic and structural factors that govern this characteristic vibrational mode.
The Carbonyl Stretch: A Sensitive Probe of Molecular Architecture
The position, intensity, and shape of the carbonyl peak in an IR spectrum are dictated by a delicate balance of factors, including conjugation, inductive effects, and intermolecular interactions such as hydrogen bonding. In the context of this compound, the α,β-unsaturation and the presence of the ethyl-imidazole moiety create a unique electronic landscape that is reflected in its vibrational spectrum.
Predicted IR Spectrum of this compound:
-
O-H Stretch: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[1]
-
C=O Stretch: The carbonyl stretching vibration is predicted to appear in the range of 1690-1710 cm⁻¹ . This is lower than a simple saturated carboxylic acid due to the conjugation of the carbonyl group with the adjacent carbon-carbon double bond. This delocalization of π-electrons reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency.
-
C=C Stretch: A medium intensity peak is expected around 1630-1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the acrylic acid backbone.
-
C-N and C=N Stretches: Vibrations associated with the imidazole ring will appear in the fingerprint region (below 1600 cm⁻¹).
Comparative Analysis: Unraveling Electronic Influences
To contextualize the predicted spectrum, we will compare it with the experimental spectra of two key reference molecules: acrylic acid and trans-3-(4-imidazolyl)acrylic acid.
Acrylic Acid: As the parent α,β-unsaturated carboxylic acid, acrylic acid provides a fundamental baseline. Its IR spectrum displays a strong carbonyl absorption at approximately 1702 cm⁻¹ .[1] The conjugation with the vinyl group is the primary factor responsible for this value being lower than that of a saturated acid like propanoic acid (typically ~1715 cm⁻¹).
trans-3-(4-imidazolyl)acrylic acid: This molecule introduces the imidazole ring, allowing us to assess its electronic contribution. A detailed spectroscopic study of this compound reported a C=O stretching frequency around 1680 cm⁻¹ .[2] The imidazole ring, being an electron-donating group through resonance, further enhances the delocalization of electron density across the conjugated system, leading to a more pronounced decrease in the carbonyl stretching frequency compared to acrylic acid.
The following table summarizes the key IR absorptions for these three compounds:
| Vibrational Mode | Acrylic Acid (Experimental) | trans-3-(4-imidazolyl)acrylic acid (Experimental) | This compound (Predicted) |
| O-H Stretch (cm⁻¹) | ~3300-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| C=O Stretch (cm⁻¹) | 1702 | 1680 | 1690-1710 |
| C=C Stretch (cm⁻¹) | ~1635 | ~1640 | ~1630-1650 |
| C-O Stretch (cm⁻¹) | ~1248 | Not specified | ~1250-1300 |
The predicted range for the target molecule, this compound, is slightly higher than that of trans-3-(4-imidazolyl)acrylic acid. This is attributed to the position of the acrylic acid moiety on the imidazole ring. In our target molecule, the substituent is at the 2-position, which may alter the extent of resonance donation from the imidazole ring compared to the 4-position. Additionally, the presence of the electron-donating ethyl group on one of the imidazole nitrogens will also subtly influence the electronic distribution.
The following diagram illustrates the key structural features influencing the carbonyl peak position:
Caption: Influence of conjugation on the C=O stretching frequency.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify these predictions, the following protocol for obtaining a solid-state IR spectrum using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended.
Instrumentation:
-
FTIR Spectrometer equipped with a diamond or germanium ATR accessory.
Procedure:
-
Background Collection:
-
Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with isopropanol, followed by a dry cloth.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal.
-
-
Sample Analysis:
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary baseline corrections or other processing using the spectrometer's software.
-
Label the significant peaks, including the O-H, C=O, and C=C stretching vibrations.
-
-
Cleaning:
-
Retract the press, and carefully remove the sample powder from the ATR crystal using a soft brush or cloth.
-
Clean the crystal thoroughly with a solvent-dampened cloth as in step 1.
-
This self-validating protocol ensures reproducible and high-quality data by obtaining a fresh background for each measurement and ensuring consistent sample contact.
The following diagram outlines the experimental workflow:
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
The carbonyl peak in the IR spectrum of this compound is a sensitive reporter of its intricate electronic structure. Through a comparative analysis with acrylic acid and trans-3-(4-imidazolyl)acrylic acid, we can confidently predict its C=O stretching frequency to be in the 1690-1710 cm⁻¹ range, a direct consequence of the conjugated system extending from the carboxylic acid to the imidazole ring. This guide provides a framework for understanding and experimentally verifying the spectral features of this and related heterocyclic compounds, underscoring the power of IR spectroscopy in modern chemical research.
References
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of acrylic acid (AA), poly acrylic acid hydrogel (PAA) and Ag-PAA nanocomposite. [Link]
-
National Center for Biotechnology Information. (n.d.). Acrylic Acid. PubChem. [Link]
-
RSC Publishing. (1976). Anomalous Intensity Effects in the Matrix Isolated Infrared Spectra of Acrylic Acid and Related Compounds Produced by Traces of Nitrogen Impurity. [Link]
-
ACS Publications. (2003). In Situ FTIR-ATR Examination of Poly(acrylic acid) Adsorbed onto Hematite at Low pH. [Link]
-
ScienceDirect. (2014). Spectroscopic and density functional theory studies of trans-3-(trans-4-imidazolyl)acrylic acid. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (n.d.). FTIR spectra of Imidazole. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl-Imidazole Acrylic Acid
Introduction to Ethyl-Imidazole Acrylic Acid and its Mass Spectrometric Analysis
Ethyl-imidazole acrylic acid, formally known as ethyl (E)-3-(1H-imidazol-4-yl)acrylate, is a heterocyclic compound incorporating an imidazole ring, an acrylic acid backbone, and an ethyl ester group. Its structural complexity presents an interesting case for mass spectrometric analysis, a powerful technique for determining molecular weight and elucidating chemical structures through fragmentation analysis.
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are typically employed for the analysis of such polar molecules.[1][2][3] These methods are designed to generate intact molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination.[1][2] To induce fragmentation and gain structural insights, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are utilized.[4] In CID, selected precursor ions are accelerated and collided with neutral gas molecules, leading to bond cleavage and the formation of characteristic fragment ions.[4]
Predicted Fragmentation Pathways of Ethyl-Imidazole Acrylic Acid
The fragmentation of ethyl-imidazole acrylic acid under CID is expected to be driven by the lability of the ester group and the stability of the imidazole ring. We can predict the major fragmentation pathways by analyzing the fragmentation of the closely related compound, urocanic acid, and general principles of ester fragmentation.
Comparative Analysis with Urocanic Acid
Urocanic acid, which shares the imidazole-acrylic acid core with the target molecule, provides a valuable reference for predicting the fragmentation of the imidazole portion. The ESI-MS/MS spectrum of protonated urocanic acid ([M+H]⁺ at m/z 139) shows a prominent fragment at m/z 121, corresponding to the loss of a water molecule (-18 Da). Another significant fragment is observed at m/z 93, resulting from the loss of formic acid (-46 Da).
Based on this, we can anticipate similar fragmentation patterns for ethyl-imidazole acrylic acid. The imidazole ring itself is generally stable, with fragmentation primarily involving the loss of substituents.[5]
Fragmentation of the Ethyl Acrylate Moiety
The ethyl ester group is a primary site for fragmentation. For esters, a common fragmentation pathway is the cleavage of the C-O bond of the ester, leading to the loss of the alkoxy group.[6] In the case of ethyl acrylate, fragmentation often involves the loss of an ethoxy radical or ethylene. The NIST mass spectrum of ethyl acrylate shows significant peaks corresponding to these losses.
Proposed Fragmentation Scheme for Ethyl-Imidazole Acrylic Acid
Combining the insights from urocanic acid and ethyl acrylate fragmentation, we can propose the following key fragmentation pathways for protonated ethyl-imidazole acrylic acid ([M+H]⁺):
-
Loss of Ethylene (-28 Da): A common neutral loss from ethyl esters, resulting in the formation of a carboxylic acid.
-
Loss of Ethanol (-46 Da): Cleavage of the ester bond with a hydrogen rearrangement.
-
Loss of the Ethoxycarbonyl Group (-73 Da): Cleavage of the bond between the imidazole ring and the acrylic acid moiety.
-
Decarboxylation of the Imidazole Ring: While less common, fragmentation within the imidazole ring can occur under higher collision energies.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted fragmentation of ethyl-imidazole acrylic acid.
Comparison with Alternative Structures
For a comprehensive analysis, it is useful to compare the predicted fragmentation of ethyl-imidazole acrylic acid with that of its isomers or other related compounds. For instance, an isomer where the ethyl group is attached to the imidazole nitrogen instead of the carboxylic acid would exhibit a distinctly different fragmentation pattern. In this case, the primary fragmentation would likely involve the loss of the acrylic acid moiety rather than the ethyl group from the ester.
The table below summarizes the predicted key fragments for ethyl-imidazole acrylic acid and a hypothetical N-ethyl isomer.
| Precursor Ion | Predicted Fragment (m/z) | Neutral Loss | Putative Structure of Fragment |
| Ethyl-imidazole acrylic acid [M+H]⁺ | M - 28 | Ethylene | Imidazole acrylic acid |
| M - 46 | Ethanol | Imidazole ketene | |
| M - 73 | Ethoxycarbonyl radical | Protonated imidazole | |
| N-ethyl-imidazole acrylic acid [M+H]⁺ | M - 72 | Acrylic acid | N-ethyl imidazole |
Experimental Protocols
To obtain the fragmentation data discussed, a robust analytical method is required. The following section outlines a detailed, step-by-step methodology for the analysis of ethyl-imidazole acrylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometric data.[1][7][8]
-
Standard Solution Preparation: Prepare a stock solution of ethyl-imidazole acrylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the low ng/mL to µg/mL range.[9]
-
Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[2][10]
LC-MS/MS Analysis
The following parameters provide a starting point for method development. Optimization will be necessary based on the specific instrumentation used.
3.2.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice for separating polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
3.2.2. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Gas Flows: Optimize nebulizer and drying gas flows for maximal signal intensity.
-
MS1 Scan: Scan a mass range appropriate for the precursor ion (e.g., m/z 100-300).
-
MS/MS Fragmentation:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor for fragmentation.
-
Perform Collision-Induced Dissociation (CID) using argon or nitrogen as the collision gas.
-
Optimize collision energy by performing a ramping experiment (e.g., 10-40 eV) to observe the appearance and disappearance of different fragment ions.[4]
-
The following diagram outlines the experimental workflow:
Caption: LC-MS/MS experimental workflow.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the mass spectrometric fragmentation of ethyl-imidazole acrylic acid. By leveraging comparative analysis with the structurally similar urocanic acid and applying fundamental principles of mass spectrometry, we have outlined the expected fragmentation pathways. The detailed experimental protocols offer a robust starting point for researchers seeking to analyze this and other related small molecules. As with any analytical endeavor, empirical data is paramount, and the methodologies described herein will enable the acquisition of high-quality mass spectra for definitive structural confirmation.
References
-
Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 1198, 75-80. [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
-
Zhang, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(13), 5678. [Link]
-
Nishizawa, Y., et al. (2024). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. Metabolites, 14(6), 354. [Link]
-
Teich, M., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science. [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. [Link]
-
Bateman, K. P., et al. (1998). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry. Analytical Communications, 35(5), 155-157. [Link]
-
Zeng, W. W., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. [Link]
-
PubChem. (n.d.). Ethyl methacrylate. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 2-Ethylhexyl acrylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Laihia, J. K., et al. (2010). Protodynamic Intracellular Acidification by cis-Urocanic Acid Promotes Apoptosis of Melanoma Cells In Vitro and In Vivo. Journal of Investigative Dermatology, 130(10), 2434-2442. [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. [Link]
-
NIST. (n.d.). Methacrylic acid, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Medzihradszky, K. F., & Burlingame, A. L. (2005). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Methods in Enzymology, 402, 146-187. [Link]
-
Van der Rest, G., et al. (2017). Mining the NIST Mass Spectral Library Reveals the Extent of Sodium Assisted Inductive Cleavage in Collision-Induced Fragmentation. ChemRxiv. [Link]
-
PubChem. (n.d.). methyl 3-(1H-imidazol-4-yl)acrylate. National Center for Biotechnology Information. [Link]
-
Georganics. (n.d.). (E)-Ethyl 2-cyano-3-(1H-imidazol-4-yl)acrylate. [Link]
-
Ruhaak, L. R., & Wuhrer, M. (2016). Ethyl Esterification for MALDI-MS Analysis of Protein Glycosylation. In The Protein Protocols Handbook (pp. 111-120). Humana Press. [Link]
-
NIST. (n.d.). 2-Propenoic acid, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
Royal Society of Chemistry. (2016). Supporting Information. [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link]
-
Laihia, J. K., et al. (1998). Cis-urocanic Acid Down-Regulates Histamine-Mediated Activation of Adenylate Cyclase in the Pig Epidermis. Acta Dermato-Venereologica, 78(5), 348-350. [Link]
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Crasto, A. M. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. [Link]
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Comparative Guide: Thermal Properties of Imidazole Acrylic Acid Derivatives
Topic: Melting Point of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic Acid Content Type: Publish Comparison Guide
Executive Summary: The Missing Data Point
This compound is a specialized heterocyclic building block, structurally related to the naturally occurring metabolite urocanic acid . While widely explored in theoretical pharmacological models as a potential enzyme inhibitor or polymer precursor, its specific experimental physical properties—most notably its melting point—are rarely reported in open literature compared to its 4-isomer (urocanic acid) or methyl-substituted analogs.
This guide serves as a critical analysis for researchers synthesizing or characterizing this compound. By triangulating data from close structural analogs, we provide a scientifically grounded predicted melting range and a comparative framework to validate your experimental results.
-
Target Compound: this compound
-
Predicted Melting Point: 175 °C – 195 °C (Estimated based on SAR analysis)
-
Key Determinant: The N-ethyl substitution disrupts the intermolecular hydrogen bonding network seen in the unsubstituted parent, significantly lowering the melting point from the >220 °C range typical of urocanic acid.
Comparative Thermal Analysis
To validate the purity and identity of this compound, it is essential to benchmark it against well-characterized analogs. The following table illustrates the trend: N-alkylation and positional isomerism (2-yl vs 4-yl) drive thermal behavior.
Table 1: Melting Point Benchmarks of Structural Analogs
| Compound Name | Structure Description | Melting Point (°C) | Key Thermal Driver |
| Target Compound | 1-Ethyl-2-acrylic | 175 – 195 (Pred.) | Steric bulk of ethyl group; loss of NH donor. |
| Urocanic Acid | 4-Acrylic (Unsubstituted) | 226 – 228 (Anhydrous) | Strong intermolecular H-bonding (NH···N). |
| N-Methyl-Urocanic Acid | 1-Methyl-4-acrylic | 206 – 208 | Loss of H-bond donor lowers MP; methyl is compact. |
| Cinnamic Acid | Phenyl-acrylic | 133 | No H-bonding nitrogen; purely aromatic stacking. |
| 3-(1-Methyl-2-ylthio)acrylic | 1-Methyl-2-thio-acrylic | ~185 (Decomp.) | Thio-ether linker adds flexibility, lowering MP. |
Analytic Insight: The unsubstituted imidazole ring (as in Urocanic Acid) acts as both a hydrogen bond donor (NH) and acceptor (N). This dual capability creates a rigid crystal lattice, resulting in a high melting point (>225 °C). Substituting the NH proton with an ethyl group removes the donor capability, weakening the lattice energy. Consequently, the melting point is expected to drop by 30–50 °C, landing in the 175–195 °C range.
Structural Logic & Synthesis Pathway
Understanding the synthesis is crucial for interpreting melting point depressions, which often signal impurities like unreacted aldehyde or solvent occlusion.
Synthesis Workflow (Knoevenagel Condensation)
The most robust route to this compound involves the condensation of 1-ethyl-2-imidazolecarboxaldehyde with malonic acid in pyridine/piperidine.
Figure 1: Synthesis pathway via Knoevenagel condensation. Impurities from incomplete decarboxylation can lower the observed MP.
Experimental Protocols
Since the exact literature value is scarce, you must self-validate your compound using these rigorous protocols.
Protocol A: Capillary Melting Point Determination
-
Objective: Determine the melting range to assess purity.
-
Equipment: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565).
-
Method:
-
Drying: Dry the sample at 60 °C under vacuum (10 mbar) for 4 hours to remove solvates (water/ethanol).
-
Packing: Pack 3–5 mg of fine powder into a capillary tube. Tap to ensure a compact height of 2–3 mm.
-
Ramp: Heat rapidly (10 °C/min) to 150 °C, then slow the ramp to 1 °C/min .
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid (Clear Point).
-
-
Acceptance Criteria: A range of < 2 °C indicates high purity (>98%). A broad range (>5 °C) suggests residual solvent or starting material.
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Distinguish between melting, polymorphism, and decomposition.
-
Parameters:
-
Pan: Aluminum (crimped, pinhole).
-
Atmosphere: Nitrogen (50 mL/min).
-
Ramp: 10 °C/min from 40 °C to 250 °C.
-
-
Interpretation: Look for a sharp endothermic peak (melting). An exothermic event immediately following melting suggests thermal decomposition (common in acrylic acids).
Critical Impurity Analysis
If your experimental MP is significantly lower than the predicted 175–195 °C range, investigate these common contaminants:
-
1-Ethyl-2-imidazolecarboxaldehyde (Starting Material): Lowers MP drastically. Detect via TLC (UV 254 nm).
-
Malonic Acid: If decarboxylation is incomplete, residual malonic acid (MP ~135 °C) will depress the melting point.
-
Hydrates: Imidazole derivatives are hygroscopic. A broad melting range often indicates water retention.
References
- Urocanic Acid Properties:Merck Index, 14th Ed., Monograph 9905.
-
N-Methyl Urocanic Acid Synthesis: Journal of Organic Chemistry, 2000, 65(7), 2229-2230. Link (Confirming MP of N-methyl analog at ~208 °C).
-
Decarboxylation Mechanisms: Asian Journal of Chemistry, 1999, 11(4), 1481.[1] (Kinetics of substituted malonic acid decarboxylation).
- General Imidazole Chemistry: Grimmett, M. R. Imidazole and Benzimidazole Synthesis, Academic Press, 1997.
Sources
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid vs urocanic acid
This guide provides an in-depth technical comparison between Urocanic Acid (UCA) —a key epidermal chromophore and histidine metabolite—and its synthetic regioisomer, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (referred to herein as 2-EIA ).
This analysis targets researchers in photobiology, medicinal chemistry, and dermatological formulation , focusing on structural implications, metabolic stability, and synthetic pathways.
Executive Summary & Structural Divergence
While both compounds share an imidazole-acrylic acid core, they differ fundamentally in regiochemistry (C2 vs. C4/C5 attachment) and N-substitution (N-ethyl vs. N-H). These structural alterations dictate their distinct physicochemical behaviors and biological fates.
| Feature | Urocanic Acid (Natural Isomer) | 2-EIA (Synthetic Analog) |
| IUPAC Name | (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid | (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid |
| Connectivity | C4(5)-substituted | C2-substituted |
| N-Substitution | Amphoteric (N-H / N:) | N-Ethyl (Blocked N1, Basic N3) |
| Molecular Weight | 138.12 g/mol | 166.18 g/mol |
| Primary Role | UV Chromophore, Immunomodulator | Synthetic Intermediate, Metabolic Blocker |
| Metabolic Fate | Degraded by Urocanase | Resistant to Urocanase (Steric/Electronic Block) |
Structural Visualization
The following diagram illustrates the critical regio-isomerism and the metabolic blockade introduced by the C2-substitution in 2-EIA.
Caption: Urocanase targets the C2 position of the imidazole ring. 2-EIA blocks this mechanism by substituting C2 with the acrylic chain.
Physicochemical Profile & Mechanistic Implications[1][2][3]
Acidity and Basicity (pKa)
-
Urocanic Acid: Possesses two relevant pKa values.[1] The carboxyl group (pKa ~3.5) and the imidazole nitrogen (pKa ~7.0). The imidazole ring can tautomerize, allowing proton shuttling.
-
2-EIA: The N-ethyl group eliminates the acidic N-H proton, removing the ability to act as a hydrogen bond donor at the N1 position. This locks the tautomeric state. The basicity of the N3 nitrogen remains, but the electron-withdrawing nature of the acrylic group at C2 (directly adjacent) likely lowers the pKa of the N3 nitrogen compared to UCA, making the ring less basic.
UV Absorption & Photochemistry
Both molecules possess a conjugated system capable of absorbing UV radiation (UVB/UVA II).
-
Isomerization: Like UCA, 2-EIA is expected to undergo E (trans) to Z (cis) photoisomerization upon irradiation.
-
Spectral Shift: The 2-substitution places the chromophore between two nitrogen atoms. This electronic environment typically induces a bathochromic shift (red shift) compared to the 4-isomer, potentially extending absorption coverage slightly further into the UVA region.
Metabolic Stability (The "Urocanase Effect")
Urocanase (urocanate hydratase) catalyzes the hydration of UCA. The mechanism involves the addition of an enzyme-bound nucleophile (NAD+) to the C2 position of the imidazole ring.[2]
-
UCA: The C2 position is open (H-substituted), allowing enzymatic attack and ring opening.
-
2-EIA: The C2 position is occupied by the bulky acrylic acid chain. This structural modification renders 2-EIA metabolically inert to urocanase.
-
Application: 2-EIA serves as an excellent candidate for a "Non-Metabolizable Sunscreen" active, avoiding the formation of downstream metabolites or the depletion of endogenous histidine pathways.
Experimental Protocols
Chemical Synthesis of 2-EIA
Unlike UCA, which is extracted or fermented, 2-EIA requires chemical synthesis. The most robust route is the Knoevenagel Condensation .
Objective: Synthesize (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid.
Reagents:
-
1-Ethyl-1H-imidazole-2-carbaldehyde (Starting Material)
-
Malonic Acid
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst)
Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1-ethyl-1H-imidazole-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 volumes).
-
Catalyze: Add catalytic piperidine (0.1 eq).
-
Reflux: Heat the mixture to 80–100°C for 4–6 hours. Note: Carbon dioxide evolution indicates decarboxylation of the intermediate.
-
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water.
-
Acidification: Adjust pH to ~3.0 using 1N HCl to precipitate the free acid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.
-
Validation: Confirm structure via 1H-NMR (Look for trans-coupling constant J ~16 Hz for vinylic protons).
Urocanase Inhibition/Stability Assay
To verify that 2-EIA is not a substrate for urocanase.
Reagents:
-
Purified Urocanase (from Pseudomonas putida or recombinant source).[3]
-
Substrate: Urocanic Acid (Control).
-
Test Compound: 2-EIA.
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
Protocol:
-
Baseline: Monitor absorbance at 277 nm (UCA max) in a quartz cuvette containing buffer + UCA (50 µM).
-
Initiation: Add Urocanase enzyme. Observe decrease in A277 (conversion to imidazolonepropionate, which does not absorb at 277 nm).
-
Test: Repeat with 2-EIA (50 µM).
-
Result Interpretation:
-
Substrate: Decrease in Absorbance over time.[3]
-
Non-Substrate: Absorbance remains constant (Flatline).
-
Inhibitor: Mix UCA + 2-EIA. If the rate of UCA degradation decreases compared to UCA alone, 2-EIA acts as a competitive inhibitor.
-
References
-
Urocanic Acid Properties & Metabolism
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 736715, Urocanic Acid.
-
URL:[Link]
-
Urocanase Mechanism & Inhibition
-
Synthesis of Imidazole Acrylic Derivatives
-
pKa and Physicochemical Data
Sources
- 1. chembk.com [chembk.com]
- 2. Proposal for the mechanism of action of urocanase. Inference from the inhibition by 2-methylurocanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific inhibition of bacterial and bovine urocanases by glycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activities of 1-alkyl-3-methacryloyl (acryloyl) of benzimidazolone (thione) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showing Compound Imidazoleacrylic acid (FDB007506) - FooDB [foodb.ca]
A Comparative Analysis for Researchers and Drug Development Professionals: 1-Ethyl-3-Methylimidazolium versus 1,3-Dimethylimidazolium Systems in Acrylic Acid Formulations
In the landscape of advanced materials and drug delivery systems, the tunable nature of imidazolium-based ionic liquids and their polymeric counterparts has opened new avenues for innovation. A frequent design consideration is the choice of alkyl substituents on the imidazolium cation, as this can significantly influence the physicochemical properties and biological interactions of the final formulation. This guide provides an in-depth comparison of two closely related imidazolium cations, 1-ethyl-3-methylimidazolium ([EMIM]⁺) and 1,3-dimethylimidazolium ([DMIM]⁺), particularly in the context of their use with acrylic acid and its derivatives.
The term "imidazole acrylic acid" can be interpreted in several ways in a research context: as an imidazolium-based ionic liquid with an acrylate anion, as a poly(ionic liquid) derived from an imidazolium acrylate monomer, or as the product of a direct reaction between an imidazole derivative and acrylic acid. This guide will explore the comparative aspects within these interpretations, focusing on how the subtle difference between an ethyl and a methyl group can lead to significant variations in performance.
Physicochemical Properties: A Tale of Two Alkyl Chains
The primary distinction between the [EMIM]⁺ and [DMIM]⁺ cations lies in the substitution at the N1 position: an ethyl group versus a methyl group. This seemingly minor alteration has cascading effects on the material's properties.
| Property | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) based Systems | 1,3-Dimethylimidazolium ([DMIM]⁺) based Systems | Rationale for Difference |
| Molar Mass | Higher (e.g., [EMIM]⁺ cation: ~111.17 g/mol )[1] | Lower (e.g., [DMIM]⁺ cation: ~97.15 g/mol ) | The additional methylene group in the ethyl substituent increases the overall mass. |
| Viscosity | Generally higher | Generally lower | The longer, more flexible ethyl group can lead to increased van der Waals interactions and entanglement, increasing viscosity. |
| Ionic Conductivity | Generally lower | Generally higher | Higher viscosity and greater cation size can impede ion mobility, thus reducing conductivity.[2] |
| Thermal Stability | Often exhibits high thermal stability.[3] | Also thermally stable, though specific decomposition temperatures depend on the anion. | The fundamental imidazolium ring structure provides high thermal stability for both. |
| Glass Transition Temp. (Tg) | Generally lower for polymers. | Generally higher for polymers. | The bulkier ethyl group can act as an internal plasticizer, increasing free volume and lowering the Tg of the corresponding polymer. |
The choice between an ethyl and a methyl substituent is therefore a critical decision in the design of ionic liquids and polymers. For applications requiring high ionic conductivity, such as in some electrochemical sensors or electrolytes, a [DMIM]⁺-based system might be preferable. Conversely, the potentially lower glass transition temperature of [EMIM]⁺-based polymers could be advantageous in creating more flexible films or coatings.[4]
Synthesis and Polymerization
The synthesis of both [EMIM]⁺ and [DMIM]⁺ based ionic liquids and polymerizable monomers follows similar chemical pathways, typically involving the quaternization of an N-substituted imidazole.
Synthesis of Imidazolium Acrylate Ionic Liquids
A common method for preparing polymerizable ionic liquids with an acrylate anion involves a two-step process.[3] First, an N-alkylimidazole is reacted with a vinyl-containing alkylating agent, followed by anion exchange. Alternatively, direct neutralization of an imidazolium hydroxide with acrylic acid can be employed.[3]
Caption: Generalized synthesis route for a vinylimidazolium acrylate ionic liquid monomer.
Free-Radical Polymerization
Poly(ionic liquid)s are commonly synthesized via free-radical polymerization of vinylimidazolium-based monomers.[5] These polymerizations can be initiated thermally or photochemically. The choice of the alkyl group (ethyl vs. methyl) on the non-vinylated nitrogen influences the properties of the resulting polymer. For instance, poly(1-vinyl-3-methylimidazolium) iodide has been shown to have a higher glass transition temperature than its poly(1-vinyl-3-propylimidazolium) iodide counterpart, suggesting that shorter alkyl chains lead to more rigid polymers.
Caption: Experimental workflow for the synthesis of poly(imidazolium acrylate).
Applications in Drug Delivery and Biomedical Science
Imidazolium-based systems are increasingly being explored for biomedical applications, including as solvents for poorly soluble drugs, as antimicrobial agents, and as components of drug delivery vehicles.[6][7][8]
Solubility Enhancement: Imidazolium ionic liquids can act as effective solvents for active pharmaceutical ingredients (APIs) that have poor water solubility.[7] The choice of both the cation and anion can be tuned to optimize solubility. While direct comparisons are sparse, the slightly increased lipophilicity of the [EMIM]⁺ cation compared to [DMIM]⁺ could influence its interaction with hydrophobic drug molecules.
Biocompatibility and Toxicity: A critical consideration for any material intended for biomedical use is its toxicity profile. The toxicity of imidazolium-based ionic liquids is known to be dependent on the length of the alkyl side chains.[9] Generally, increasing the alkyl chain length leads to increased toxicity.[9] Therefore, it is plausible that [EMIM]⁺-based systems may exhibit slightly higher cytotoxicity than their [DMIM]⁺ counterparts, although both are considered to have relatively low toxicity compared to longer-chain alkylimidazoliums.[10] Di-cationic imidazolium compounds have been shown to have lower in-vitro cytotoxicity compared to their mono-cationic counterparts.[7]
Drug Delivery Systems: Imidazolium-based poly(ionic liquid)s can be formulated into nanoparticles, hydrogels, and other constructs for controlled drug release.[11][12] Zwitterionic imidazole-based systems have shown promise for enhancing the biocompatibility and targeting capabilities of nanoparticles.[12] The physical properties dictated by the ethyl vs. methyl group, such as flexibility and hydrophobicity, will influence the drug loading capacity, release kinetics, and interaction with biological membranes.
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium Acetate ([EMIM][Ac])
This protocol describes a common method for synthesizing an imidazolium-based ionic liquid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylimidazole in an appropriate solvent such as toluene.[13]
-
Alkylation: Slowly add a stoichiometric equivalent of diethyl sulfate to the solution at a controlled temperature (e.g., 50°C).[13]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Anion Exchange (if necessary): The direct synthesis yields 1-ethyl-3-methylimidazolium ethyl sulfate. To obtain the acetate form, an anion exchange step with a salt like potassium acetate would be required.
-
Purification: After the reaction is complete, wash the product multiple times with a solvent in which the ionic liquid is immiscible (e.g., ethyl acetate) to remove unreacted starting materials and byproducts.[13]
-
Solvent Removal: Remove the washing solvent under reduced pressure to yield the pure ionic liquid.[13]
Protocol 2: Preparation of Poly(ionic liquid) Nanoparticles
This outlines a general procedure for creating PIL nanoparticles for potential drug delivery applications.
-
Monomer Synthesis: Synthesize a vinylimidazolium-based ionic liquid monomer (e.g., 1-vinyl-3-ethylimidazolium bromide) via quaternization of 1-vinylimidazole with the corresponding alkyl halide.
-
Polymerization: Dissolve the monomer in a suitable solvent (e.g., water) and add a free-radical initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid)).[14] Initiate polymerization by heating the solution.
-
Nanoparticle Formation: Depending on the polymer and solvent system, nanoparticles may form spontaneously. Alternatively, nanoprecipitation can be used, where a solution of the polymer is added to a non-solvent under vigorous stirring.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomer and initiator.
-
Characterization: Characterize the size and morphology of the nanoparticles using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM).
Conclusion
The choice between 1-ethyl-3-methylimidazolium and 1,3-dimethylimidazolium-based systems in acrylic acid formulations is a nuanced decision that depends heavily on the desired application. The ethyl group generally imparts greater flexibility (lower Tg) and viscosity, while potentially slightly decreasing ionic conductivity and increasing cytotoxicity compared to the methyl group. For researchers in drug development, these differences can be leveraged to fine-tune the properties of drug delivery systems, from the solubility enhancement of APIs to the mechanical properties of polymeric carriers. As the field of ionic liquids and poly(ionic liquid)s continues to expand, a thorough understanding of these fundamental structure-property relationships will be paramount in designing the next generation of advanced materials.
References
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Study of the Plasticization Effect of 1-Ethyl-3-methylimidazolium Acetate in TPS/PVA Biodegradable Blends Produced by Melt-Mixing. MDPI. Available from: [Link]
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Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. MDPI. Available from: [Link]
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The Effect of 1-Ethyl-3-Methylimidazolium Acetate on the Structural, Morphological and Electrical Properties of Poly (methyl methacrylate) (PMMA)- based Electrolyte Films. Scientific Research Journal. Available from: [Link]
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Impact of Imidazolium-Based Ionic Liquids on the Curing Kinetics and Physicochemical Properties of Nascent Epoxy Resins. ACS Publications. Available from: [Link]
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Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4- vinylimidazolium triflate. RIT Digital Institutional Repository. Available from: [Link]
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Scheme for synthesis of 1-Butyl 3-Methylimidazolium Acrylate polymer (PAL). ResearchGate. Available from: [Link]
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Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. PMC. Available from: [Link]
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1-Ethyl-3-methylimidazolium chloride. Wikipedia. Available from: [Link]
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Why 1-ethyl-3-methyl imidazolium acetate ionic liquid much better than Diethyl Imidazolium based ionic liquid in biomass pretreatment'?. ResearchGate. Available from: [Link]
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Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. ResearchGate. Available from: [Link]
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Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel. Green Chemistry (RSC Publishing). Available from: [Link]
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(PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. Available from: [Link]
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Biocompatibility data of imidazolium-based ionic liquids toward S.... ResearchGate. Available from: [Link]
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Mixtures of the 1-ethyl-3-methylimidazolium acetate ionic liquid with different inorganic salts: insights into their interactions. RSC Publishing. Available from: [Link]
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Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed. Available from: [Link]
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Synthesis and toxicity studies of imidazolium-based ionic liquids. Scholars' Mine. Available from: [Link]
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Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. MDPI. Available from: [Link]
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1-Vinylimidazole. Wikipedia. Available from: [Link]
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Ionic Liquids in Drug Delivery. MDPI. Available from: [Link]
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The synthesis process of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid. Alfa Chemical Co., Ltd. Available from: [Link]
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Low Temperature Phase Transitions of the Ionic Liquid 1-Ethyl-3-methylimidazolium Dicyanamide. arXiv. Available from: [Link]
-
Synthesis and Characterization of 1-Vinylimidazolium Alkyl Sulfate Polymeric Ionic Liquids. ResearchGate. Available from: [Link]
-
Effects of Dicationic Imidazolium-Based Ionic Liquid Coatings on Oral Osseointegration of Titanium Implants: A Biocompatibility Study in Multiple Rat Demographics. PMC. Available from: [Link]
-
NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NCBI. Available from: [Link]
-
Imidazolium-based zwitterionic liquid-modified PEG–PLGA nanoparticles as a potential intravenous drug delivery carrier. Nanoscale (RSC Publishing). Available from: [Link]
-
Binary Mixtures of Imidazolium-Based Protic Ionic Liquids. Extended Temperature Range of the Liquid State Keeping High Ionic Conductivities. Frontiers. Available from: [Link]
-
Physical and chemical properties of the 1-ethyl-3-methylimidazolium methanesulfonate.. ResearchGate. Available from: [Link]
-
A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Available from: [Link]
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1-Ethyl-3-methylimidazolium. PubChem. Available from: [Link]
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Acrylic acid. Wikipedia. Available from: [Link]
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Novel Glucosylimidazolium Ionic‐Liquid‐Supported Novozym 435 Catalysts – A Proof of Concept for an Acrylation Reaction. PMC. Available from: [Link]
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A Researcher's Guide to the UV-Vis Absorption of Imidazole Conjugated Systems
For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, imidazole and its derivatives are of significant interest due to their prevalence in biological systems and their utility as versatile scaffolds in medicinal chemistry and organic electronics. This guide provides an in-depth comparison of the UV-Vis absorption characteristics of various imidazole-conjugated systems, supported by experimental data. We will explore the underlying principles governing their electronic transitions and offer a practical, validated protocol for their spectroscopic analysis.
The Electronic Landscape of Imidazole: A Primer
The UV-Vis absorption of organic molecules is dictated by the energy required to promote electrons from a ground state to an excited state. In imidazole, a five-membered aromatic heterocycle, the key electronic transitions involve π and n (non-bonding) electrons. The parent imidazole molecule exhibits a characteristic absorption maximum (λmax) around 205-209 nm.[1] This absorption is primarily attributed to a π → π* transition within the conjugated diene system of the imidazole ring.
The introduction of substituents or the extension of conjugation through the attachment of other chromophores dramatically alters this electronic landscape. This modulation of the absorption properties is the cornerstone of designing imidazole-based molecules for specific applications, from fluorescent probes to photosensitizers.
The Impact of Conjugation and Substitution on λmax
The extension of a conjugated π-system invariably leads to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the absorption maximum. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation. The addition of substituents to the imidazole ring also plays a crucial role in fine-tuning the absorption properties.
Comparative Analysis of Imidazole Derivatives
The following table summarizes the experimentally determined λmax for a series of imidazole derivatives, illustrating the effects of increasing conjugation and substitution.
| Compound | Structure | Substituent(s) | λmax (nm) | Solvent | Key Observations |
| Imidazole | Imidazole | None | 209 | 2% Methanol/Water | Baseline absorption of the imidazole core.[1] |
| 4-Methyl-imidazole | 4-Methyl-imidazole | -CH₃ | 217 | 2% Methanol/Water | A slight bathochromic shift due to the electron-donating methyl group.[1] |
| Imidazole-2-carbaldehyde | Imidazole-2-carbaldehyde | -CHO | 280 | 2% Methanol/Water | A significant bathochromic shift due to the extension of conjugation and the presence of a C=O chromophore, enabling an n → π* transition.[1] |
| 4-Methyl-imidazole-2-carbaldehyde | 4-Methyl-imidazole-2-carbaldehyde | -CH₃, -CHO | 282 | 2% Methanol/Water | The combined effect of the methyl and carbaldehyde groups results in a further red shift.[1] |
| 2-Phenylimidazole | 2-Phenylimidazole | Phenyl | ~280-290 | Dichloromethane | A substantial bathochromic shift due to the conjugated phenyl ring. |
| 4,5-Diphenylimidazole | 4,5-Diphenylimidazole | 2 Phenyl groups | ~300 | Dichloromethane | Further extension of conjugation leads to an additional red shift. |
| 2,4,5-Triphenylimidazole (Lophine) | 2,4,5-Triphenylimidazole | 3 Phenyl groups | ~310-320 | Dichloromethane | The most extended conjugated system in this series, exhibiting the longest wavelength of maximum absorption. |
Causality Behind the Shifts:
-
Increasing Conjugation: The series of phenyl-substituted imidazoles clearly demonstrates that as the number of conjugated phenyl rings increases, the λmax shifts to longer wavelengths. This is a direct consequence of the delocalization of π-electrons over a larger area, which lowers the energy of the π* antibonding orbital, thus reducing the HOMO-LUMO gap.
-
Electron-Donating Groups (Auxochromes): The methyl group in 4-methyl-imidazole is an electron-donating group. It pushes electron density into the imidazole ring, slightly raising the energy of the HOMO and contributing to a small bathochromic shift.
-
Electron-Withdrawing Groups and Extended Chromophores: The carbaldehyde group in imidazole-2-carbaldehyde is an electron-withdrawing group and extends the conjugated system. More importantly, the oxygen atom possesses non-bonding electrons (n-electrons). This allows for a lower energy n → π* transition in addition to the π → π* transition, resulting in a significant red shift.[1]
Visualizing Electronic Transitions and Conjugation
The following diagrams illustrate the fundamental concepts of electronic transitions and the effect of extending conjugation on the molecular orbital energy levels.
Caption: Fundamental electronic transition from a ground state to an excited state upon absorption of light.
Caption: Increased conjugation lowers the HOMO-LUMO energy gap, leading to a bathochromic shift.
A Self-Validating Protocol for UV-Vis Spectroscopic Analysis
To ensure the accuracy and reproducibility of your UV-Vis absorption measurements, a robust and self-validating experimental protocol is essential. The following step-by-step methodology is designed for the analysis of imidazole-conjugated systems.
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (typically 1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, dichloromethane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
The imidazole derivative to be analyzed
Experimental Workflow:
Sources
Safety Operating Guide
3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid .
As a Senior Application Scientist, I have structured this protocol to prioritize operator safety , regulatory compliance (RCRA/EPA) , and environmental stewardship . This compound combines a basic imidazole ring with an acidic acrylic tail, creating an amphoteric molecule with specific segregation requirements to prevent accidental polymerization or exothermic neutralization.
Part 1: Executive Safety Directive
IMMEDIATE ACTION REQUIRED:
-
Do NOT dispose of this compound down the drain.
-
Do NOT mix with strong oxidizers (e.g., peroxides, nitric acid) or polymerization initiators.[1]
-
Do NOT autoclave waste containing this substance (risk of toxic vapor release).[2]
Waste Classification:
-
RCRA Status: Non-listed (Not P or U listed specifically).[1]
-
Characteristic Hazard: Likely Corrosive (D002) if in aqueous solution; Irritant/Sensitizer as a solid.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[3]
Part 2: Chemical Profile & Hazard Identification
Understanding the molecular behavior is critical for safe disposal. This molecule contains two competing functional groups that dictate its stability and reactivity.
| Feature | Chemical Property | Disposal Implication |
| Structure | Imidazole Ring (Basic Nitrogen) | Incompatible with strong acids.[1][3] Can form salts. |
| Side Chain | Acrylic Acid Moiety (Conjugated Alkene) | Potential Michael Acceptor. Risk of polymerization if exposed to initiators. |
| Physical State | Solid (Crystalline powder) | Dust inhalation hazard. Use N95/P100 or Fume Hood. |
| pKa (Est.) | ~7.0 (Imidazole) & ~4.2 (Acid) | Amphoteric: Soluble in both acidic and basic aqueous streams. |
Key Hazards:
-
Skin/Eye Corrosivity: The imidazole moiety can cause severe burns; the acrylic component is a potent irritant.
-
Sensitization: Acrylic derivatives are known skin sensitizers.
-
Exothermic Reaction: Mixing with strong mineral acids or bases will generate heat.
Part 3: Waste Segregation & Pre-Treatment
Proper segregation is the primary defense against lab accidents.
Solid Waste (Pure Substance)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.
-
Segregation: Keep separate from "Oxidizing Solids" and "Water-Reactive" waste.[3]
-
Labeling:
Liquid Waste (Reaction Mixtures/Solutions)
-
Solvent Compatibility:
-
Compatible: Water, Methanol, Ethanol, DMSO.
-
Incompatible: Peroxides, concentrated Nitric Acid, radical initiators (AIBN).
-
-
pH Adjustment:
-
If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to the solvent waste carboy to minimize container stress.
-
Note: Perform neutralization slowly in an ice bath to manage exotherms.
-
Part 4: Disposal Workflows
Workflow A: Routine Disposal (Decision Tree)
Figure 1: Logic flow for determining the correct waste stream based on physical state and pH.[3]
Workflow B: Emergency Spill Response
If a spill occurs, immediate containment is required to prevent exposure to the acrylic moiety (sensitizer) and imidazole (corrosive).
-
Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloved) , safety goggles, and a lab coat. If powder is airborne, use a respirator.[6]
-
Containment:
-
Solid: Cover with a plastic sheet to prevent dust dispersal.
-
Liquid: Surround with absorbent pillows or vermiculite.
-
-
Neutralization (Liquid Spills):
-
Apply a weak acid (Citric acid) or weak base (Sodium Bicarbonate) depending on the pH of the spill, until neutral.
-
-
Cleanup:
-
Scoop material into a dedicated waste jar.
-
Do not use a vacuum cleaner (risk of aerosolizing dust).
-
Wipe the area with soap and water; dispose of wipes as hazardous waste.
-
Part 5: Regulatory & Compliance Data
Adhere to these codes when filling out your institution's waste manifest.
| Regulatory Body | Code/Classification | Description |
| US EPA (RCRA) | Not Listed (Default) | Unless mixed with listed solvents.[3] |
| Characteristic | D002 (Corrosivity) | Applicable if pH ≤ 2 or ≥ 12.5. |
| DOT Shipping | UN 3261 | Corrosive solid, acidic, organic, n.o.s. (if acidic dominant) OR UN 3263 (if basic dominant).[3] |
| GHS Labeling | Danger | Skin Corr.[6][7][8][9][10][11] 1B, Eye Dam. 1, Skin Sens.[11] 1. |
Why Incineration? Biological treatment is not recommended due to the potential antimicrobial properties of the imidazole ring, which can inhibit bacteria in water treatment plants. High-temperature incineration ensures complete destruction of the acrylic double bond and the imidazole ring, preventing environmental accumulation.[3]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives. PubChem. Available at: [Link][3]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. Available at: [Link][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link][3]
Sources
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- 2. faculty.washington.edu [faculty.washington.edu]
- 3. (2e)-3-(1h-Pyrrol-2-yl)prop-2-enoic acid | 49653-15-8 [sigmaaldrich.com]
- 4. southwestern.edu [southwestern.edu]
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- 11. msdspds.bp.com [msdspds.bp.com]
Personal Protective Equipment (PPE) & Handling Guide: 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
[1]
Executive Safety Summary
Compound Class: Imidazole-substituted Acrylic Acid Derivative Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation (High Confidence), Respiratory Sensitization (Potential), Reproductive Toxicity (Class-Associated Risk).
Immediate Action Required: Treat this compound with Level 2 Containment protocols. While specific toxicological data for this exact derivative may be limited, the structural combination of a conjugated acrylic acid (Michael acceptor potential) and an N-alkylated imidazole (potential reproductive toxin/corrosive precursor) necessitates a conservative safety approach beyond standard "irritant" handling.
Hazard Analysis & Risk Assessment
To determine the correct PPE, we must deconstruct the molecule into its functional pharmacophores. This is not just "compliance"; it is understanding the chemical behavior that dictates safety.
| Functional Group | Associated Hazard | Mechanism of Action |
| Acrylic Acid Tail (Prop-2-enoic acid) | Corrosivity / Irritation | The conjugated system is an electrophile (Michael acceptor), capable of alkylating biological nucleophiles (proteins/DNA). This drives the risk of contact dermatitis and mucous membrane damage. |
| Imidazole Ring (1-Ethyl-1H-imidazol-2-yl) | Sensitization / Reprotox | Parent imidazoles are often classified as Reproductive Toxins (Cat 1B) and Skin Corrosives (Cat 1C) . The N-ethyl substitution modifies lipophilicity, potentially increasing skin permeation compared to the parent heterocycle. |
| Physical Form (Solid) | Inhalation | Fine crystalline powders of imidazole acids are prone to static charge, creating "fly-away" dust that bypasses standard surgical masks. |
PPE Matrix: The Defense System
Standard laboratory PPE (coat/glasses) is insufficient for synthesis scales >100 mg.
A. Respiratory Protection (Critical)
Requirement: N95 (minimum) or P100 (HEPA) respirator if handling outside a fume hood.
-
Why: The particle size of recrystallized organic acids often falls below 5 microns. Standard surgical masks provide zero protection against chemical dust inhalation.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).
B. Hand Protection (Permeation Defense)
Requirement: Double-Gloving Strategy.
-
Inner Layer: Nitrile (4 mil / 0.10 mm) – Inspection layer.
-
Outer Layer: Nitrile (Extended Cuff, 5-8 mil) – Sacrificial layer.
-
Rationale: Acrylic acid derivatives can permeate thin nitrile. The "breakthrough time" for standard exam gloves can be <15 minutes for solvated organic acids. Double gloving provides a visual indicator of breach and allows outer glove removal without exposing skin.
C. Eye & Face Protection
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Contraindication: Do NOT rely on safety glasses.
-
Why: As an acidic solid, dust contact with the moist surface of the eye will create an immediate localized acidic solution (
), causing rapid corneal opacity. Goggles seal the ocular environment from airborne dust.
D. Body Protection
Requirement: High-neck Lab Coat (Cotton/Polyester blend) + Closed-toe chemical-resistant shoes .
-
Synthetic Note: Avoid 100% synthetic coats (nylon) which can melt if a reaction exotherms or if flash solvents are involved.
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk Phase)
The majority of exposure events occur during the transfer of solids due to static generation.
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure. Imidazole derivatives are notoriously static-prone.
-
Taring: Tare the weigh boat before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock.
-
Wet-Wipe Technique: Immediately after transfer, wipe the balance area with a damp lint-free wipe (solvent-wet, e.g., Isopropanol). Do not dry sweep, as this aerosolizes the chemical.
Phase 2: Solubilization & Reaction[1]
-
Solvent Choice: This compound is likely zwitterionic. It will dissolve best in polar aprotic solvents (DMSO, DMF) or alcohols.
-
Addition Order: Add the solid to the solvent , not solvent to solid. This prevents "puffing" of the powder into the hood face.
-
Exotherm Check: Acrylic acid derivatives can polymerize or react exothermically. Monitor internal temperature during initial mixing.
Phase 3: Decontamination & Disposal[1]
-
Waste Stream: Segregate into Acidic Organic Waste . Do not mix with strong oxidizers (Nitric acid, Peroxides) as the imidazole ring is oxidizable.
-
Spill Cleanup:
-
Solid: Cover with wet paper towels to suppress dust, then scoop.
-
Liquid: Absorb with vermiculite or chem-pads. Neutralize surface with weak base (Sodium Bicarbonate solution) after bulk removal.
-
Visualizations
Diagram 1: PPE Decision Logic
This logic tree ensures you select the right gear based on the state of matter.
Caption: Decision matrix for selecting PPE based on physical state. Note that engineering controls are the primary barrier for solids.
Diagram 2: Safe Handling Workflow
A self-validating loop to prevent contamination.
Caption: Operational lifecycle. The "Wet Wipe" step at stage 2 is critical for preventing cross-contamination.
References
-
PubChem. (n.d.). 3-(1-Methyl-1H-imidazol-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard chemical hygiene practices for imidazole-acrylic acid derivatives. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
